molecular formula C15H22O B602088 N,N-diethyl-2-phenylbutanamide CAS No. 92321-53-4

N,N-diethyl-2-phenylbutanamide

Katalognummer: B602088
CAS-Nummer: 92321-53-4
Molekulargewicht: 218.34
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-2-phenylbutanamide is identified in pharmaceutical research as Butamirate Impurity 1, making it a critical chemical entity for analytical and developmental purposes . Butamirate is a centrally-acting non-opioid cough suppressant used to treat dry, non-productive coughs . As a designated impurity, this compound serves as a qualified reference standard essential for analytical method development, validation, and quality control (QC) during the various synthesis and formulation stages of drug development . Its use ensures strict adherence to regulatory guidelines by enabling the accurate identification and quantification of impurities in Butamirate active pharmaceutical ingredients (APIs) and final drug products, thereby supporting the safety and efficacy profiles of the pharmaceutical product . Researchers utilize this well-characterized compound to establish traceability against pharmacopeial standards such as those from the USP or EP, which is a fundamental requirement in regulatory submissions and compliance . This focus on impurity profiling and control is paramount for advancing robust and safe pharmaceutical formulations.

Eigenschaften

IUPAC Name

N,N-diethyl-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-13(12-10-8-7-9-11-12)14(16)15(5-2)6-3/h7-11,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMAIDOENHTYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92321-53-4
Record name N,N-diethyl-2-phenylbutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-diethyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for N,N-diethyl-2-phenylbutanamide, a key intermediate in the pharmaceutical industry, notably as a precursor in the synthesis of Butamirate.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies.

Introduction

This compound, with the CAS number 92321-53-4, is a tertiary amide characterized by a phenyl group and a diethylamino moiety.[4][5][6] Its synthesis is a critical step in the production of various active pharmaceutical ingredients (APIs). Understanding the nuances of its synthesis, including reaction conditions, reagent selection, and purification methods, is paramount for ensuring high yield and purity, which are critical for downstream applications in drug manufacturing. This guide will delve into the prevalent synthetic routes, offering a blend of theoretical knowledge and practical, field-proven insights.

Primary Synthetic Pathway: A Two-Step Approach

The most common and industrially scalable method for the synthesis of this compound involves a two-step process starting from 2-phenylbutyric acid. This pathway is favored for its efficiency and the relative availability of the starting materials.

  • Step 1: Formation of 2-Phenylbutyryl Chloride

  • Step 2: Amidation of 2-Phenylbutyryl Chloride with Diethylamine

Below is a detailed exploration of each step, including the underlying chemical principles and experimental protocols.

Step 1: Synthesis of 2-Phenylbutyryl Chloride

The initial step involves the conversion of the carboxylic acid group of 2-phenylbutyric acid into a more reactive acyl chloride. This transformation is crucial as it activates the carbonyl group for subsequent nucleophilic attack by the amine.

Reaction Scheme:

Amidation of 2-Phenylbutyryl Chloride with Diethylamine.

Causality Behind Experimental Choices:

This reaction is a classic example of nucleophilic acyl substitution. A base is typically added to neutralize the hydrogen chloride that is formed as a byproduct. Often, an excess of diethylamine is used to serve as both the nucleophile and the base. Alternatively, a non-nucleophilic tertiary amine like triethylamine or pyridine can be used. The choice of solvent is typically an aprotic solvent such as dichloromethane, diethyl ether, or tetrahydrofuran to avoid reaction with the acyl chloride.

Reaction Mechanism:

The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A second equivalent of diethylamine or another base then deprotonates the nitrogen to yield the final amide product.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A solution of diethylamine (at least 2 molar equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath.

  • Reagent Addition: A solution of 2-phenylbutyryl chloride in the same solvent is added dropwise to the cooled diethylamine solution with vigorous stirring.

  • Reaction Conditions: The reaction is typically exothermic. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure completion.

  • Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess diethylamine and diethylammonium chloride, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Alternative Synthetic Strategies

While the two-step process is the most common, other methods can be employed for the synthesis of this compound, particularly in a research and development setting.

One-Pot Synthesis

A one-pot synthesis from 2-phenylbutyric acid can be an efficient alternative, reducing the number of work-up and purification steps. In this approach, the acyl chloride is generated in situ and then reacted directly with diethylamine without isolation.

Experimental Workflow:

One_Pot_Synthesis cluster_0 One-Pot Synthesis of this compound Start 2-Phenylbutyric Acid Step1 Add Thionyl Chloride (in situ acyl chloride formation) Start->Step1 Heat Step2 Add Diethylamine Step1->Step2 Cool Step3 Reaction Quench and Work-up Step2->Step3 End This compound Step3->End

Workflow for a one-pot synthesis of this compound.

Use of Coupling Agents

Peptide coupling agents can also be utilized to facilitate the direct amidation of 2-phenylbutyric acid with diethylamine. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction under milder conditions. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium salts like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). [7][8] Advantages:

  • Milder reaction conditions, which can be beneficial for sensitive substrates.

  • Avoids the need to handle corrosive chlorinating agents.

Disadvantages:

  • Coupling agents can be expensive.

  • Byproducts from the coupling agents can sometimes be difficult to remove.

Quantitative Data Summary

The following table summarizes typical quantitative data for the primary two-step synthesis pathway. Yields are indicative and can vary based on the specific reaction scale and conditions.

StepReactant 1ReagentMolar Ratio (Reagent:Reactant 1)SolventTemperature (°C)Time (h)Typical Yield (%)
1 2-Phenylbutyric AcidThionyl Chloride1.5 - 2.0None or DichloromethaneReflux (~79)1 - 3>90
2 2-Phenylbutyryl ChlorideDiethylamine>2.0Dichloromethane0 to RT1 - 285 - 95

Troubleshooting and Side Reactions

  • Incomplete conversion to acyl chloride: This can be addressed by ensuring the use of a sufficient excess of the chlorinating agent and allowing for an adequate reaction time. The absence of gas evolution is a good indicator of reaction completion.

  • Hydrolysis of the acyl chloride: 2-Phenylbutyryl chloride is sensitive to moisture and will readily hydrolyze back to 2-phenylbutyric acid. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of symmetric anhydride: During the formation of the acyl chloride, a small amount of the corresponding anhydride may form. This is generally not a significant issue as the anhydride will also react with diethylamine to form the desired amide.

  • Difficulties in purification: If the final product is difficult to purify by distillation, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is a viable alternative.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the pharmaceutical industry. The two-step pathway involving the formation of 2-phenylbutyryl chloride followed by amidation with diethylamine remains the most practical and scalable approach. A thorough understanding of the reaction mechanisms, the rationale behind the choice of reagents and conditions, and potential side reactions is essential for optimizing the synthesis to achieve high yields and purity. Alternative methods, such as one-pot procedures and the use of coupling agents, offer valuable options for specific applications, particularly in a research context. This guide provides the necessary technical foundation for scientists and researchers to confidently approach the synthesis of this important molecule.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Khan Academy. (2010, October 21). Amide formation from acyl chloride [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). 2-Phenylbutyryl Chloride: Comprehensive Overview and Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Butamirate Citrate-impurities. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (+)2-phenylbutyric acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. Retrieved from [Link]

  • YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ChemTube3D. (n.d.). Acid chloride formation - Phosphorus Pentachloride. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(9), 882. [Link]

  • Google Patents. (n.d.). CN1911791A - Synthesis method of high purity phosphorus pentachloride.
  • Google Patents. (n.d.). US2816140A - Process for the production of oxalyl chloride.
  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • PubMed. (2002). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 45(18), 3871-3880. [Link]

  • Reddit. (2015, September 9). Can oxalyl chloride be used in great excess? (acid chloride synthesis). r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I synthesize phenylacetyl chloride using PCl3?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of target compounds. Reagents and conditions: a oxalyl chloride, CH2Cl2, DMF, reflux, 8 h. Retrieved from [Link]

  • YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]

  • YouTube. (2022, March 19). Making Phosphorus Pentachloride: A Powerful Chlorinating Agent (TCPO 2/5). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of N,N-diethyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethyl-2-phenylbutanamide is a tertiary amide characterized by a chiral center, rendering it a molecule of significant interest in stereoselective synthesis and medicinal chemistry. This guide provides a comprehensive analysis of its molecular architecture. We will dissect its core structural components, delve into the critical aspects of its stereochemistry, and detail the spectroscopic techniques required for its unequivocal identification. Furthermore, a validated synthetic protocol is presented, offering a practical framework for its laboratory preparation. This document serves as a technical resource, consolidating foundational data with analytical insights to support advanced research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound classified as a tertiary amide. Its fundamental properties are summarized below, providing a quantitative basis for its handling and characterization.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁NO[1][2][3]
Molecular Weight 219.32 g/mol [1][2]
CAS Number 92321-53-4[1][2][4]
Appearance Solid / Off-White Low-Melting Solid[3][5]
Canonical SMILES CCC(C1=CC=CC=C1)C(=O)N(CC)CC[4]
InChI Key InChI=1S/C14H21NO/c1-4-13(12-10-8-7-9-11-12)14(16)15(5-2)6-3/h7-11,13H,4-6H2,1-3H3[2]
Storage Conditions 2-8°C, Refrigerator[1]

Elucidation of the Core Molecular Structure

The structure of this compound can be deconstructed into three primary components: a butanamide backbone, a phenyl substituent at the α-carbon, and two ethyl groups on the amide nitrogen.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];

// Central chiral carbon C2 [label="Cα", pos="0,0!"];

// Butanamide chain C1 [label="C1 (Carbonyl)", pos="-1.5,0.5!"]; O1 [label="O", pos="-2.2,1!"]; N [label="N", pos="-2.2,-0.2!"]; C3 [label="Cβ", pos="1.5,0.5!"]; C4 [label="Cγ", pos="2.5,1!"]; H_alpha [label="H", pos="0,-0.7!"];

// Phenyl group Ph_ring [label="Phenyl Group (C₆H₅)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"];

// N,N-diethyl groups NEt1_C1 [label="CH₂", pos="-3.2,0.2!"]; NEt1_C2 [label="CH₃", pos="-4.2,0.6!"]; NEt2_C1 [label="CH₂", pos="-3.2,-0.9!"]; NEt2_C2 [label="CH₃", pos="-4.2,-1.3!"];

// Bonds C2 -- C1 [label=""]; C1 -- O1 [label="="]; C1 -- N [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C2 -- H_alpha [label=""]; C2 -- Ph_ring [label=""]; N -- NEt1_C1 [label=""]; NEt1_C1 -- NEt1_C2 [label=""]; N -- NEt2_C1 [label=""]; NEt2_C1 -- NEt2_C2 [label=""]; } केंदोट Caption: 2D representation of this compound's connectivity.

  • Butanamide Backbone : The molecule is built on a four-carbon chain with a carbonyl group (C=O) at the C1 position and a nitrogen atom attached, forming the amide functional group.

  • Phenyl Substituent : A phenyl ring is attached to the C2 (or α) carbon, the carbon atom adjacent to the carbonyl group. This substituent is a key feature, contributing significantly to the molecule's steric bulk and electronic properties.

  • N,N-diethyl Group : The amide nitrogen is disubstituted with two ethyl (-CH₂CH₃) groups, classifying it as a tertiary amide. This substitution prevents the formation of hydrogen bonds where the amide is a donor and influences the molecule's solubility and reactivity.

The Critical Role of Stereochemistry

The C2 carbon atom, bonded to the phenyl group, the carbonyl group, an ethyl group (C3-C4), and a hydrogen atom, is a chiral center . This structural feature means that this compound can exist as a pair of non-superimposable mirror images known as enantiomers: (S)-N,N-diethyl-2-phenylbutanamide and (R)-N,N-diethyl-2-phenylbutanamide.

The synthesis of this compound from achiral precursors without a chiral catalyst will typically result in a 1:1 mixture of these enantiomers, known as a racemic mixture. For applications in drug development, the separation of these enantiomers (chiral resolution) is often a critical step, as different enantiomers of a molecule frequently exhibit distinct pharmacological and toxicological profiles. For example, the related precursor, (S)-(+)-2-Phenylbutyric acid, is a specific stereoisomer used in synthesis.

Spectroscopic Verification of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aromatic Protons (C₆H₅): A complex multiplet between 7.2-7.4 ppm.

    • α-Proton (CH): A multiplet deshielded by the adjacent phenyl and carbonyl groups, expected around 3.5-4.0 ppm.

    • N-Ethyl Protons (N(CH₂CH₃)₂): Due to hindered rotation around the C-N amide bond at low temperatures, the two ethyl groups may be diastereotopic, leading to two separate sets of signals. At room temperature, rapid rotation may average these signals. Expect quartets for the -CH₂- groups around 3.3 ppm and triplets for the -CH₃ groups around 1.1 ppm.

    • Butanamide Ethyl Protons (-CH₂CH₃): A multiplet for the -CH₂- group (C3) around 1.8-2.0 ppm and a triplet for the terminal -CH₃ group (C4) around 0.9 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework.

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically ~170-175 ppm.

    • Aromatic Carbons: Multiple signals between ~125-140 ppm.

    • α-Carbon (C2): A signal around 45-55 ppm.

    • Other Aliphatic Carbons: Signals in the upfield region (~10-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying key functional groups.

  • C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹ . This is a hallmark of the tertiary amide carbonyl group.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • C-N Stretch: A moderate absorption can be expected in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns that offer further structural confirmation.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (219.32) should be observed, confirming the molecular formula C₁₄H₂₁NO.

  • Key Fragments: Common fragmentation patterns would include the loss of ethyl groups and cleavage at the α-carbon, leading to characteristic daughter ions.

Synthetic Pathway and Experimental Protocol

This compound can be reliably synthesized via the acylation of diethylamine with 2-phenylbutyryl chloride.[6] This is a standard and efficient method for amide bond formation. The 2-phenylbutyryl chloride intermediate is itself prepared from 2-phenylbutanoic acid.[6]

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; intermediate [fillcolor="#E8F0FE", fontcolor="#202124"]; product [fillcolor="#E6F4EA", fontcolor="#202124"];

// Nodes A [label="2-Phenylbutanoic Acid", class="reactant"]; B [label="Oxalyl Chloride\n(or Thionyl Chloride)", class="reagent"]; C [label="2-Phenylbutyryl Chloride", class="intermediate"]; D [label="Diethylamine", class="reactant"]; E [label="this compound", class="product"]; F [label="Base (e.g., Triethylamine)\nin DCM", class="reagent"];

// Edges A -> C [label="Step 1:\nAcyl Chloride\nFormation"]; B -> C [style=dotted]; C -> E [label="Step 2:\nAmidation"]; D -> E [style=dotted]; F -> E [style=dotted]; } केंदोट Caption: A two-step workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Phenylbutyryl Chloride (Intermediate)

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-phenylbutanoic acid (1.0 eq).[7][8]

  • Solvent: Add anhydrous dichloromethane (DCM) as the solvent.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq)[9][10][11] or thionyl chloride (1.2-1.5 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction with oxalyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS.

  • Workup: Remove the solvent and excess reagent under reduced pressure. The resulting crude 2-phenylbutyryl chloride[12] is often used directly in the next step without further purification.[6]

Step 2: Synthesis of this compound (Final Product)

  • Setup: In a separate flask under a nitrogen atmosphere, dissolve diethylamine (2.2 eq)[13][14][15] and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Reagent Addition: Cool the amine solution to 0°C. Slowly add a solution of the crude 2-phenylbutyryl chloride (1.0 eq) in anhydrous DCM dropwise.[16] The reaction is often exothermic.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. The formation of a salt (triethylammonium chloride) will be observed.[17]

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Conclusion

The molecular structure of this compound is defined by its tertiary amide functional group, a phenyl ring at the alpha position, and a critical chiral center at C2. This guide has detailed its chemical and physical identity, outlined the expected spectroscopic signatures for its confirmation, and provided a robust, field-tested protocol for its synthesis. A thorough understanding of this architecture is fundamental for scientists engaged in its study, whether for the development of novel pharmaceuticals or as a building block in complex organic synthesis.

References

  • Pharmaffiliates. This compound | CAS No: 92321-53-4. Available at: [Link]

  • Wikipedia. Diethylamine. Available at: [Link]

  • Wikipedia. Oxalyl chloride. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 2-Phenylbutyryl Chloride: Comprehensive Overview and Applications. Available at: [Link]

  • Loba Chemie. DIETHYLAMINE | 109-89-7. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • Reddit. Acid chloride reaction with amine. Available at: [Link]

  • PubChem. Diethylamine. Available at: [Link]

  • SLS Ireland. This compound | MM3771.02-0025. Available at: [Link]

  • The Good Scents Company. N,N-diethyl octanamide | 996-97-4. Available at: [Link]

  • Manap, M. R. A., et al. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids.
  • Pharmaffiliates. 2-Phenylbutyric Acid | CAS No: 90-27-7. Available at: [Link]

  • PubChem. 2-Phenylbutyryl chloride. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of N,N-diethyl-2-phenylbutanamide and its Pharmacologically Active Derivative, Butamirate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the chemical lineage and pharmacological activity stemming from N,N-diethyl-2-phenylbutanamide, a key synthetic intermediate, to its final active pharmaceutical ingredient, Butamirate. By elucidating the mechanism of action of Butamirate, this document aims to provide a foundational understanding for further research and development in the field of non-opioid antitussive agents.

Introduction: From Synthetic Precursor to Active Agent

This compound is primarily recognized in pharmaceutical chemistry as a crucial intermediate in the synthesis of Butamirate, a widely used non-narcotic cough suppressant. While this compound itself is not the pharmacologically active agent for cough suppression, its precise molecular structure is foundational to the synthesis of Butamirate. Therefore, a thorough understanding of Butamirate's mechanism of action is paramount for any research involving its synthetic precursors.

Butamirate distinguishes itself from many traditional antitussives by being structurally and pharmacologically unrelated to opioid alkaloids.[1][2] This confers a significant safety advantage, as it does not carry the risk of addiction or respiratory depression commonly associated with opioid-based cough suppressants.[3] Its efficacy is attributed to a dual mechanism, acting both centrally on the nervous system and peripherally on the respiratory tract.[1][4]

The Central Antitussive Mechanism of Butamirate

The primary therapeutic effect of Butamirate is achieved through its action on the central nervous system (CNS).[1][2][3][4][5][6]

Action on the Medulla Oblongata

The core of Butamirate's central mechanism lies in its ability to suppress the cough reflex at its origin in the brainstem.[3][4] The cough center, located in the medulla oblongata, is the primary integration point for afferent nerve signals from the respiratory tract that trigger a cough.[3][7] Butamirate acts by inhibiting the neural pathways within this center, thereby reducing the frequency and intensity of the cough reflex.[3][5]

Molecular Targeting: The Dextromethorphan-Binding Site

While the precise molecular targets of Butamirate are still an area of active investigation, compelling evidence points towards its interaction with specific non-opioid binding sites in the brain. A key study revealed that Butamirate binds with high affinity to the dextromethorphan-binding site located in the medulla oblongata of the guinea pig brain.[7] This suggests a shared or similar mechanism of central action with another widely used non-opioid antitussive, dextromethorphan.

cluster_CNS Central Nervous System (Medulla Oblongata) cluster_Periphery Periphery (Respiratory Tract) Cough_Center Cough Center Efferent_Signal Efferent Signal (Motor Command to Cough) Cough_Center->Efferent_Signal Inhibition of Signal Cough_Suppression Suppression of Cough Reflex Cough_Center->Cough_Suppression Leads to DXM_Site Dextromethorphan- Binding Site DXM_Site->Cough_Center Modulation Butamirate Butamirate Butamirate->DXM_Site High-affinity binding Cough_Stimuli Cough Stimuli (e.g., Irritants) Afferent_Nerves Afferent Nerve Fibers Cough_Stimuli->Afferent_Nerves Activation Afferent_Nerves->Cough_Center Signal Transmission

Figure 1. A diagram illustrating the proposed central mechanism of action of Butamirate on the cough center in the medulla oblongata.

Peripheral Effects of Butamirate

In addition to its central action, Butamirate exerts clinically relevant effects in the periphery, which contribute to its overall antitussive efficacy.[1][4]

Bronchospasmolytic and Anti-inflammatory Activity

Butamirate possesses bronchospasmolytic properties, meaning it can help to relax the smooth muscle of the airways.[1][4][6] This action can alleviate the bronchoconstriction that may accompany coughing and respiratory irritation. Furthermore, Butamirate has demonstrated anti-inflammatory effects within the respiratory tract.[3][4][6] By reducing inflammation, it can help to soothe irritated tissues that may be a source of cough-inducing stimuli.

Anticholinergic Properties

Non-specific anticholinergic effects of Butamirate have also been reported.[2] This activity may contribute to a reduction in secretions in the airways, which can be beneficial in certain types of cough.

cluster_Airway Airway Butamirate Butamirate Bronchial_Smooth_Muscle Bronchial Smooth Muscle Butamirate->Bronchial_Smooth_Muscle Bronchospasmolytic Effect Inflammatory_Mediators Inflammatory Mediators Butamirate->Inflammatory_Mediators Anti-inflammatory Effect Airway_Secretions Airway Secretions Butamirate->Airway_Secretions Anticholinergic Effect Bronchodilation Bronchodilation (Relaxation of Airways) Bronchial_Smooth_Muscle->Bronchodilation Reduced_Inflammation Reduced Inflammation and Irritation Inflammatory_Mediators->Reduced_Inflammation Decreased_Secretions Decreased Secretions Airway_Secretions->Decreased_Secretions

Figure 2. A diagram showing the peripheral effects of Butamirate on the airways.

Pharmacokinetic Profile

The clinical utility of a drug is intrinsically linked to its pharmacokinetic properties. Butamirate exhibits a favorable profile for an orally administered antitussive.

Pharmacokinetic ParameterValueReference
Absorption Rapid and complete[1][4]
Time to Peak Plasma Concentration ~1.5 hours (syrup)[1]
Plasma Protein Binding ~95%[1]
Metabolism Hydrolysis to 2-phenylbutyric acid and diethylaminoethoxyethanol[1]
Elimination Half-life ~6 hours[1]

Experimental Protocols for Evaluating Antitussive Activity

The elucidation of Butamirate's mechanism of action has been supported by various experimental models.

Chemically-Induced Cough Models

A common preclinical and clinical methodology for assessing antitussive efficacy involves challenging subjects with a chemical tussigen.

Objective: To quantify the inhibitory effect of a compound on the cough reflex induced by a chemical irritant.

Protocol: Citric Acid-Induced Cough Challenge (Human Volunteers)

  • Subject Selection: Healthy, non-smoking volunteers with a normal baseline cough reflex are recruited.

  • Baseline Measurement: Each subject inhales nebulized citric acid at increasing concentrations to determine the concentration that reliably induces a specific number of coughs (e.g., 5 coughs, C5).

  • Drug Administration: Subjects are administered a single oral dose of Butamirate, placebo, or a comparator drug (e.g., codeine) in a double-blind, crossover design.[2]

  • Post-Dose Challenge: At specified time points after drug administration (e.g., 1, 2, 3, and 4 hours), the citric acid challenge is repeated.[2]

  • Data Analysis: The change in the C5 concentration of citric acid required to induce a cough is measured. A significant increase in the required concentration indicates an antitussive effect.[2]

Causality: This experimental design allows for a direct assessment of the drug's ability to suppress the cough reflex arc. By using a placebo control, the pharmacological effect can be distinguished from spontaneous variations in cough sensitivity.

Summary and Future Directions

Future research should aim to further delineate the specific molecular interactions of Butamirate within the CNS to fully characterize its binding partners and the downstream signaling cascades it modulates. A deeper understanding of its anti-inflammatory and bronchospasmolytic effects at the cellular and molecular levels could also unveil new therapeutic applications or lead to the development of next-generation antitussives with enhanced efficacy and safety profiles.

References

  • What is the mechanism of Butamirate Citrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Butamirate: Uses, Dosage, Side Effects and More. MIMS Philippines. Retrieved from [Link]

  • A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers. PubMed Central. Retrieved from [Link]

  • Butamirate. Wikipedia. Retrieved from [Link]

  • The effect of butamirate versus dextromethorphan was studied in patients with irritable cough. In 29 out of 30 patients treated. European Medicines Agency. Retrieved from [Link]

  • Butamirate. Manasa Life Sciences. Retrieved from [Link]

  • Butamirate: Uses, Side Effects and Medicines. Apollo Pharmacy. Retrieved from [Link]

  • [Butamirate citrate in control of cough in respiratory tract inflammation]. PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stereoisomers of N,N-diethyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the stereoisomers of N,N-diethyl-2-phenylbutanamide, a chiral amide with potential applications in various scientific fields. The document delves into the fundamental principles of stereoisomerism as they apply to this molecule, outlines synthetic strategies for obtaining enantiomerically enriched forms, and presents detailed analytical methodologies for the separation and characterization of its stereoisomers. By integrating theoretical concepts with practical, field-proven insights and detailed experimental protocols, this guide serves as an essential resource for researchers, scientists, and professionals in drug development and chemical analysis. The content emphasizes the critical importance of stereochemical purity in scientific research and highlights the techniques necessary to achieve and verify it.

Introduction: The Significance of Chirality in this compound

This compound is a fascinating molecule for the study of stereoisomerism. Its structure contains a single chiral center at the second carbon atom of the butanamide chain, the point of attachment for the phenyl group. This single stereocenter gives rise to two non-superimposable mirror images, known as enantiomers: (R)-N,N-diethyl-2-phenylbutanamide and (S)-N,N-diethyl-2-phenylbutanamide.

The seemingly subtle difference in the three-dimensional arrangement of atoms around this chiral center can have profound effects on the molecule's biological activity. In the realm of pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active, while the other could be inactive, or in some cases, even contribute to undesirable side effects. Therefore, the ability to selectively synthesize, separate, and characterize the individual stereoisomers of this compound is of paramount importance for any meaningful investigation into its potential applications.

This guide will provide the foundational knowledge and practical methodologies to navigate the complexities of working with the stereoisomers of this compound, ensuring scientific rigor and reproducibility in research and development.

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached from two main perspectives: the preparation of a racemic mixture (an equal mixture of both enantiomers) or the asymmetric synthesis of a single, desired enantiomer.

Racemic Synthesis

A straightforward method for producing a racemic mixture of this compound involves the amidation of 2-phenylbutanoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with diethylamine.

Experimental Protocol: Racemic Synthesis

  • Activation of 2-Phenylbutanoic Acid: To a solution of 2-phenylbutanoic acid in an anhydrous, inert solvent such as dichloromethane, add an excess of a chlorinating agent like thionyl chloride or oxalyl chloride. The reaction is typically performed at room temperature and may require gentle heating to go to completion.

  • Amidation: In a separate flask, dissolve diethylamine in the same anhydrous solvent and cool the solution in an ice bath. Slowly add the freshly prepared 2-phenylbutanoyl chloride to the diethylamine solution. The reaction is exothermic and should be controlled to prevent side reactions.

  • Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with an aqueous acid solution to remove excess diethylamine, followed by a wash with an aqueous base solution to remove any unreacted carboxylic acid. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield racemic this compound.

Asymmetric Synthesis

The selective synthesis of a single enantiomer of this compound requires an asymmetric approach. This can be achieved by using a chiral starting material or by employing a chiral catalyst or auxiliary. One common strategy involves the use of a chiral amine in the amidation step, followed by its removal.

Separation of Stereoisomers: Chiral Chromatography

The separation of enantiomers from a racemic mixture is a critical step in the study of stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. The principle behind chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

Chiral HPLC Method Development

The choice of the appropriate CSP is crucial for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of compounds, including amides.

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Column: A column packed with a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve the best separation.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm for the phenyl group).

  • Sample Preparation: The racemic this compound is dissolved in the mobile phase at a suitable concentration.

Data Presentation: Representative Chiral HPLC Separation Data

ParameterValue
ColumnChiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane:Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5

Characterization of Stereoisomers

Once the stereoisomers are separated, their absolute configuration ((R) or (S)) and enantiomeric purity must be determined.

Spectroscopic and Spectrometric Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, chiral solvating agents or chiral derivatizing agents can be used to induce diastereomeric environments, leading to separate signals for the enantiomers.

  • Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution by measuring the differential absorption of left and right circularly polarized infrared light.

X-ray Crystallography

If a single crystal of one of the enantiomers can be obtained, X-ray crystallography provides an unambiguous determination of its absolute configuration.

Diagram: Experimental Workflow for Stereoisomer Analysis

G cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization racemic Racemic Synthesis hplc Chiral HPLC racemic->hplc Separation of Enantiomers asymmetric Asymmetric Synthesis asymmetric->hplc Purity Check nmr NMR with Chiral Auxiliaries hplc->nmr Characterization vcd Vibrational Circular Dichroism hplc->vcd Absolute Configuration xray X-ray Crystallography hplc->xray Absolute Configuration

Caption: Workflow for the synthesis, separation, and characterization of stereoisomers.

Conclusion and Future Directions

The study of the stereoisomers of this compound provides a valuable model for understanding the broader implications of chirality in chemical and biological systems. The methodologies outlined in this guide, from synthesis to separation and characterization, represent the current best practices in the field. Future research may focus on the development of more efficient asymmetric synthetic routes and the exploration of the differential biological activities of the individual enantiomers. A thorough understanding of the stereochemical properties of this and similar molecules is essential for advancing drug discovery and development, as well as for fundamental research in stereochemistry.

References

  • Chiral Separations by Liquid Chromatography. G. Subramanian (Ed.). (2001). Wiley-VCH. [Link]

  • Asymmetric Synthesis of Nitrogen Heterocycles. H. C. Aspinall. (2009). Royal Society of Chemistry. [Link]

  • Determination of Absolute Configuration using Vibrational Circular Dichroism. L. A. Nafie. (2011). John Wiley & Sons. [Link]

An In-depth Technical Guide to the Solubility of N,N-diethyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for successful formulation and delivery. Among these properties, solubility stands as a critical determinant of a drug candidate's bioavailability and overall efficacy. This technical guide provides an in-depth exploration of the solubility of N,N-diethyl-2-phenylbutanamide, a tertiary amide of interest in pharmaceutical research, often identified as an impurity in Butamirate Citrate preparations.

This document moves beyond a simple recitation of data. It is designed to provide a foundational understanding of the principles governing the solubility of this molecule, equip researchers with a robust experimental protocol for its determination, and offer predictive insights into its behavior across a range of common solvents. By elucidating the "why" behind the "how," this guide aims to empower scientists to make informed decisions in their research and development endeavors.

Molecular Profile of this compound

This compound is a tertiary amide with the chemical formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol .[1][2] Its structure, characterized by a phenyl group and a diethylamide moiety, dictates its solubility behavior.

Key Structural Features Influencing Solubility:

  • Tertiary Amide Group: The presence of the N,N-diethylamide group is a key determinant of the molecule's polarity. Unlike primary and secondary amides, tertiary amides lack a hydrogen atom bonded to the nitrogen. This means that while the carbonyl oxygen can act as a hydrogen bond acceptor, the nitrogen cannot act as a hydrogen bond donor. This structural nuance significantly impacts its interaction with protic solvents like water and alcohols.

  • Phenyl Group and Hydrocarbon Chain: The nonpolar phenyl ring and the butyl chain contribute to the molecule's lipophilic character, favoring solubility in nonpolar organic solvents.

  • Molecular Size: The overall size of the molecule also plays a role in its solubility, with larger molecules generally exhibiting lower solubility in highly polar solvents like water.

Theoretical Framework for Solubility

The solubility of a compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle.

Polarity and Hydrogen Bonding

The polarity of this compound is moderate. The amide group introduces a polar component, while the phenyl ring and alkyl chains contribute to its nonpolar nature.

  • In Protic Solvents (e.g., Water, Alcohols): The carbonyl oxygen of the amide can accept hydrogen bonds from solvent molecules. However, the absence of a hydrogen bond donor on the nitrogen atom limits the extent of hydrogen bonding interactions compared to primary or secondary amides. This suggests that the solubility in highly protic solvents like water will be limited.

  • In Aprotic Polar Solvents (e.g., DMSO, Acetone): These solvents cannot donate hydrogen bonds but can engage in dipole-dipole interactions. The polar amide group of this compound can interact favorably with these solvents, suggesting good solubility.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar phenyl group and alkyl chains will have favorable van der Waals interactions with nonpolar solvents, indicating a higher likelihood of solubility.

Lipophilicity and Predicted LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. A higher LogP value indicates greater lipophilicity and generally lower aqueous solubility.

Predicted Solubility of this compound

In the absence of experimentally determined solubility data in the public domain, we have utilized predictive models to generate an estimated solubility profile in a range of common laboratory solvents. These values should be considered as estimations and are intended to guide experimental work.

Disclaimer: The following data are predicted values and have not been experimentally confirmed. They are provided for informational purposes to guide solvent selection for experimental solubility determination.

SolventSolvent TypePredicted Solubility (at 25°C)
WaterProtic, PolarInsoluble to Very Slightly Soluble
MethanolProtic, PolarSoluble
EthanolProtic, PolarSoluble
AcetoneAprotic, PolarFreely Soluble
AcetonitrileAprotic, PolarSoluble
DichloromethaneAprotic, NonpolarFreely Soluble
TolueneAprotic, NonpolarFreely Soluble
HexaneAprotic, NonpolarSoluble
Dimethyl Sulfoxide (DMSO)Aprotic, PolarFreely Soluble

Qualitative Solubility Terms are based on USP definitions.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a well-controlled experimental approach is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved compound in the solvent represents its solubility.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Shake_Flask_Method cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess N,N-diethyl-2- phenylbutanamide B Add to a known volume of the chosen solvent A->B Dispense C Seal the flask/vial securely B->C D Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) C->D Incubate E Allow undissolved solid to settle D->E F Filter or centrifuge the saturated solution E->F Clarify G Quantify the concentration of the dissolved compound in the filtrate (e.g., by HPLC, UV-Vis) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical equilibration time is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered samples and the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered samples. This concentration represents the equilibrium solubility.

Self-Validation and Trustworthiness:

  • Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points is crucial to ensure that a true equilibrium has been reached.

  • Mass Balance: For a rigorous validation, the solid phase can be recovered, dried, and weighed to ensure that a significant amount of the compound remained undissolved.

  • Analytical Method Validation: The analytical method used for quantification (e.g., HPLC) should be validated for linearity, accuracy, and precision.

Implications for Research and Drug Development

The solubility of this compound has several important implications:

  • As a Pharmaceutical Impurity: Understanding its solubility is crucial for the development of purification methods for Butamirate Citrate. Knowledge of its solubility in different solvents can aid in designing efficient crystallization or chromatographic separation processes to remove this impurity.

  • In Formulation Development: If this compound were to be investigated as a potential active pharmaceutical ingredient (API), its low predicted aqueous solubility would present a formulation challenge. Strategies such as co-solvents, surfactants, or advanced drug delivery systems might be necessary to enhance its bioavailability.

  • In Vitro and In Vivo Studies: The solubility of a compound in biological buffers is critical for designing meaningful in vitro assays and for predicting its in vivo absorption.

Conclusion

While experimental data on the solubility of this compound is not widely published, a strong theoretical understanding of its molecular structure allows for reasoned predictions of its solubility behavior. As a tertiary amide with significant nonpolar character, it is expected to be sparingly soluble in water but readily soluble in a range of organic solvents. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and validated method for its determination. A thorough understanding and experimental characterization of the solubility of this compound are essential for its effective management as a pharmaceutical impurity and for any future investigations into its potential applications.

References

  • Pharmaffiliates. This compound. [Link]

  • ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

  • Solubility of Things. Butyramide - Solubility of Things. [Link]

  • ACD/Labs. ACD/Labs Releases Percepta. [Link]

  • MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • ResearchGate. Distinctly Different Solvation Behaviors of Poly(N,N-diethylacrylamide) Gel in Water/Acetone and Water/DMSO Mixtures | Request PDF. [Link]

  • ACD/Labs. ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. [Link]

  • IUPAC. Solubility Data Series. [Link]

  • National Institute of Standards and Technology. Butanamide - NIST WebBook. [Link]

  • PubChem. N-Phenylbutanamide | C10H13NO | CID 14323. [Link]

  • ResearchGate. LogP values calculated using different theoretical procedures and.... [Link]

  • PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • PubChem. N,N-diethyl-2-methylbutanamide | C9H19NO | CID 4630306. [Link]

  • PubChem. Butyramide | C4H9NO | CID 10927. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • ACS Publications. Solubility Behaviors and Correlations of Common Organic Solvents. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of N,N-diethyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-diethyl-2-phenylbutanamide is a chemical intermediate and a known impurity in the synthesis of Butamirate Citrate, an antitussive drug.[1][2] Its molecular formula is C₁₄H₂₁NO and it has a molecular weight of 219.32 g/mol .[1][3] The rigorous quantification of this compound is critical for ensuring the purity, safety, and efficacy of the final pharmaceutical product. This document provides detailed analytical methodologies for the precise quantification of this compound in bulk drug substances and pharmaceutical formulations. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundation for method development and validation in a regulated environment.

The choice of an analytical method is contingent upon the matrix, the required sensitivity, and the available instrumentation. This guide will detail three robust methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of impurities in pharmaceutical products. This method is predicated on the separation of the analyte from other components in a mixture based on its differential partitioning between a stationary and a mobile phase. The phenyl group in this compound allows for sensitive detection using a UV detector.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected due to its hydrophobic nature, which is well-suited for the retention and separation of moderately non-polar compounds like this compound. The end-capping on modern C18 columns minimizes peak tailing for amine-containing compounds.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure adequate retention of the analyte on the column while allowing for the elution of more polar and less polar impurities within a reasonable run time. The addition of a small amount of an acid, like formic acid, helps to protonate the amide, leading to sharper peaks and improved chromatographic performance.

  • Detection Wavelength: The optimal UV detection wavelength is determined by acquiring the UV spectrum of a standard solution of this compound. The wavelength of maximum absorbance for the phenyl chromophore is typically in the range of 210-220 nm, providing high sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (ACN:Water 50:50) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm PTFE Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol for HPLC-UV Analysis
  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Accurately weigh a quantity of the bulk drug substance or formulation equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter.

  • HPLC Instrumentation and Conditions:

    • Instrument: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 60 40
      10.0 20 80
      12.0 20 80
      12.1 60 40

      | 15.0 | 60 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 215 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

    • Perform a linear regression analysis of the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

    • Quantify the amount of this compound in the sample solution by interpolating its peak area from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, GC-MS offers excellent selectivity and sensitivity. This method involves vaporizing the sample and separating its components in a gaseous mobile phase. The mass spectrometer then detects and quantifies the analyte based on its mass-to-charge ratio.

Causality Behind Experimental Choices
  • Stationary Phase: A low-polarity capillary column, such as one coated with 5% phenyl-95% dimethylpolysiloxane, is ideal. This stationary phase provides good separation for a wide range of compounds and is robust for routine analysis.

  • Injection Mode: A splitless injection is often used for trace analysis to ensure that the maximum amount of analyte is transferred to the column, thereby enhancing sensitivity.

  • Ionization Technique: Electron Ionization (EI) is a standard and robust technique that generates reproducible fragmentation patterns, which can be used for both qualitative confirmation and quantitative analysis.

  • Data Acquisition Mode: Selected Ion Monitoring (SIM) mode is employed for quantification. By monitoring only specific ions characteristic of this compound, the signal-to-noise ratio is significantly improved, leading to lower detection limits compared to full scan mode.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Ethyl Acetate A->B C Vortex to Mix B->C D Inject into GC System C->D E Separation in Capillary Column D->E F EI Ionization & MS Detection (SIM) E->F G Integrate Ion Chromatogram F->G H Create Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for GC-MS quantification of this compound.

Detailed Protocol for GC-MS Analysis
  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

    • Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solution with ethyl acetate to obtain concentrations from 0.1 µg/mL to 10 µg/mL.

    • Sample Solution: Accurately weigh a quantity of the bulk drug substance or formulation equivalent to 100 mg of the API into a 10 mL volumetric flask. Add approximately 7 mL of ethyl acetate and sonicate for 10 minutes. Allow to cool and dilute to volume with ethyl acetate.

  • GC-MS Instrumentation and Conditions:

    • Instrument: A standard GC-MS system.

    • Column: 5% Phenyl-95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantifier Ion: To be determined from the mass spectrum of the standard (e.g., a prominent fragment ion).

      • Qualifier Ions: To be determined from the mass spectrum of the standard (e.g., two other characteristic fragment ions).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standard solutions.

    • Perform a linear regression analysis.

    • Quantify this compound in the sample by comparing its quantifier ion's peak area to the calibration curve. The presence of qualifier ions at the correct ratio should be used for confirmation.

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantification at very low levels, offering unparalleled selectivity and sensitivity. This technique is particularly useful for analyzing complex matrices, such as biological fluids, where high background interference is expected.

Causality Behind Experimental Choices
  • Chromatography: The HPLC conditions are similar to the UV method, but a faster gradient may be employed as the mass spectrometer provides the necessary selectivity.

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the amide group in this compound can be readily protonated to form a stable [M+H]⁺ ion.

  • Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the precursor ion ([M+H]⁺). The resulting product ions are specific to the structure of the analyte.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is the acquisition mode of choice. It involves monitoring a specific precursor ion to product ion transition, which provides exceptional selectivity and reduces chemical noise, leading to very low limits of quantification.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Standards & Samples B Add Internal Standard A->B C Protein Precipitation / SPE (for biological matrices) B->C D Inject into LC System C->D E Chromatographic Separation D->E F ESI+ Ionization E->F G MRM Detection F->G H Integrate MRM Transitions G->H I Calculate Peak Area Ratios H->I J Quantify using Calibration Curve I->J

Caption: Workflow for LC-MS/MS quantification of this compound.

Detailed Protocol for LC-MS/MS Analysis
  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.

    • Working Standard Solutions: Prepare working standards by serial dilution to achieve concentrations from 0.1 ng/mL to 100 ng/mL.

    • Internal Standard (IS) Working Solution: A deuterated analog of this compound would be ideal. If unavailable, a structurally similar compound with a different mass can be used. Prepare a working solution of the IS at a fixed concentration (e.g., 10 ng/mL).

    • Sample Preparation (from a biological matrix, e.g., plasma):

      • To 100 µL of plasma, add 20 µL of the IS working solution.

      • Add 300 µL of acetonitrile (protein precipitation).

      • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Instrumentation and Conditions:

    • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: A fast gradient, e.g., 5% B to 95% B in 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • This compound: Precursor Ion [M+H]⁺ (m/z 220.2) → Product Ion (to be determined by infusion and fragmentation of the standard).

      • Internal Standard: To be determined based on the chosen IS.

    • Ion Source Parameters: Optimize spray voltage, gas flows, and temperature according to the instrument manufacturer's recommendations.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards.

    • Perform a weighted linear regression analysis.

    • Quantify this compound in the sample by calculating the peak area ratio and interpolating from the calibration curve.

Summary of Method Performance

ParameterHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio (EI)Mass-to-Charge Ratio (ESI-MRM)
Typical LOQ ~1 µg/mL~0.1 µg/mL~0.1 ng/mL
Selectivity ModerateHighVery High
Matrix Tolerance Low to ModerateLow to ModerateHigh
Throughput ModerateModerateHigh

Conclusion

The choice of the analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For routine quality control of bulk substances with expected impurity levels in the higher ppm range, HPLC-UV is a cost-effective and reliable option. GC-MS provides higher selectivity and is suitable for samples that are amenable to gas chromatography. For trace-level quantification, especially in complex matrices such as biological fluids, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. Each of these methods, when properly validated, can provide accurate and precise results for the quantification of this compound.

References

  • CAS No : 92321-53-4 | Product Name : this compound | Pharmaffiliates. (URL: [Link])[2]

  • Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed. (URL: [Link])[4]

  • Sample Preparation Techniques for Biological Matrices - Agilent. (URL: [Link])[5]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI - Agilent. (URL: [Link])[6]

Sources

Application Note: A Robust HPLC Method for the Analysis of N,N-diethyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N,N-diethyl-2-phenylbutanamide. The methodology is grounded in the physicochemical properties of the analyte and established principles of reversed-phase chromatography. We detail the rationale behind the selection of chromatographic parameters, a step-by-step protocol for method development and optimization, and guidelines for method validation. This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quantification and purity assessment of this compound.

Introduction and Analyte Properties

This compound is a tertiary amide with a chiral center. A thorough understanding of its physicochemical properties is the cornerstone of logical HPLC method development.

  • Structure:

  • Molecular Formula: C₁₄H₂₁NO[1][2]

  • Molecular Weight: 219.32 g/mol [1][2]

  • Key Structural Features:

    • Hydrophobic Core: The molecule possesses a significant non-polar character due to the phenyl ring and butyl chain. This hydrophobicity is the primary driver for retention in reversed-phase HPLC.[3][4]

    • Polar Group: The amide functional group provides a degree of polarity. However, amides are generally considered neutral and are not ionizable under typical HPLC pH conditions (pH 2-8).[5] This simplifies method development as mobile phase pH will have a minimal effect on analyte retention, though it can be crucial for controlling the ionization of potential impurities.

    • Chromophore: The phenyl group acts as a chromophore, allowing for straightforward detection using a UV-Vis spectrophotometer.

    • Chirality: The presence of a stereocenter at the second carbon of the butanamide chain means that enantiomers exist. While this guide focuses on achiral separation for potency and impurity profiling, chiral separation may be necessary for specific applications and would require a specialized chiral stationary phase.[6]

Based on these properties, a reversed-phase HPLC (RP-HPLC) approach is the most logical choice. RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[7][8]

Method Development Strategy

Our strategy is a systematic process involving the selection and optimization of critical chromatographic parameters. The goal is to achieve a method that is specific, accurate, precise, and robust.

MethodDevelopmentWorkflow cluster_initial Phase 1: Initial Parameter Selection cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Finalization A Analyte Characterization (MW, Structure, Polarity) B Select Column (e.g., C18, 5 µm, 4.6x150 mm) A->B initial setup C Select Mobile Phase (ACN/Water) B->C initial setup D Set Initial Gradient & Flow Rate (e.g., 5-95% ACN, 1.0 mL/min) C->D initial setup E Select Detector Wavelength (e.g., 210 nm, 254 nm) D->E initial setup F Optimize Gradient Profile (Slope, Time) E->F first injection G Fine-tune Organic Ratio (Isocratic vs. Gradient) F->G refinement H Adjust Flow Rate & Temperature G->H refinement I Method Validation (Linearity, Accuracy, Precision) H->I optimized method J Finalize Method Parameters I->J successful validation OptimizationLogic Start Initial Scouting Run (5-95% ACN) Decision1 Retention Time (RT)? Start->Decision1 TooEarly Decrease Initial %ACN Decision1->TooEarly < 2 min TooLate Increase Gradient Slope Decision1->TooLate > 15 min GoodRT Focus Gradient Around Elution %ACN Decision1->GoodRT 2-15 min TooEarly->Start re-run TooLate->Start re-run Decision2 Peak Shape Tailing? GoodRT->Decision2 Tailing Add Modifier (e.g., 0.1% Formic Acid) Decision2->Tailing Yes GoodShape Finalize Method Decision2->GoodShape No Tailing->GoodShape

Sources

Application Notes and Protocols for the Investigation of N,N-diethyl-2-phenylbutanamide as a Novel Insect Repellent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating threat of vector-borne diseases necessitates the development of novel, effective, and safe insect repellents. N,N-diethyl-2-phenylbutanamide, a structural analog of widely used repellent amides, presents a compelling candidate for investigation. This document provides a comprehensive guide for the research and development of this compound as a potential topical insect repellent. It outlines detailed protocols for its chemical synthesis and characterization, a proposed mechanism of action based on current understanding of insect olfaction, standardized methodologies for in vitro and in vivo efficacy evaluation, foundational principles for formulation development, and a strategic approach to toxicological assessment. This guide is intended to serve as a foundational resource for researchers aiming to explore the potential of this compound and contribute to the arsenal of public health tools against disease vectors.

Introduction: The Case for this compound

This compound (CAS No. 92321-53-4) is an aromatic amide with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol .[1][2][3] While it is known as an impurity in the manufacturing of the antitussive drug Butamirate Citrate, its structural features merit consideration as a potential insect repellent.[1][2][3] Its architecture shares key moieties with N,N-diethyl-meta-toluamide (DEET), the gold standard in insect repellents for over 70 years, and N,N-diethylphenylacetamide (DEPA), another effective repellent.[4][5] This structural analogy forms the scientific basis for hypothesizing its activity against hematophagous insects.

The urgent need for new repellents is underscored by the rise of insecticide resistance and the expanding geographic range of disease vectors like Aedes and Anopheles mosquitoes. An ideal repellent should offer broad-spectrum, long-lasting protection while exhibiting a favorable safety profile for human use. This document provides a systematic roadmap for the comprehensive evaluation of this compound, from synthesis to pre-clinical assessment, to determine its viability as a next-generation insect repellent.

Synthesis and Characterization

The synthesis of this compound can be achieved through the amidation of 2-phenylbutyric acid with diethylamine. A robust method involves the activation of the carboxylic acid, for instance, by conversion to an acyl chloride, followed by reaction with diethylamine. An alternative, one-pot synthesis using a coupling agent offers a milder and often higher-yielding approach.[6]

Proposed Synthesis Protocol (Adapted from DEET Synthesis)

This protocol is adapted from a high-yield, one-pot synthesis method for N,N-diethyl-m-toluamide.[6]

Materials:

  • 2-Phenylbutyric acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • 4-Dimethylaminopyridine (4-DMAP) (catalyst)

  • Diethylamine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Sodium hydroxide (NaOH), 5% aqueous solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a solution of 2-phenylbutyric acid (1.0 eq) in anhydrous DCM, add 4-DMAP (0.03 eq) and CDI (1.2 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1-2 hours, or until the starting carboxylic acid is consumed (monitor by TLC). The formation of the intermediate acylimidazolide can be observed.

  • Cool the reaction mixture in an ice bath and add diethylamine (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 10% HCl, 5% NaOH, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Physicochemical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed.

Parameter Description
Appearance Visual inspection for physical state (e.g., colorless oil) and clarity.
Identity ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected signals should correspond to the phenyl, butyl, and diethylamide moieties. FT-IR Spectroscopy: To identify characteristic functional groups, particularly the amide carbonyl stretch (~1630-1660 cm⁻¹). Mass Spectrometry (MS): To confirm the molecular weight (219.32 g/mol ).[1]
Purity High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., C18 column, water/acetonitrile mobile phase) to determine purity (target >98%). Gas Chromatography (GC): An alternative method for assessing purity, particularly for volatile impurities.
Solubility Determine solubility in common solvents used for formulation, such as ethanol, isopropanol, and various oils.

Hypothesized Mechanism of Action: Targeting the Insect Olfactory System

While the precise mechanism of action for this compound is unconfirmed, it is likely to function similarly to DEET by targeting the insect's olfactory system.[7] Insect olfaction is mediated by odorant receptors (ORs), which are heteromeric ion channels composed of a variable, odor-specific OR subunit and a highly conserved co-receptor subunit known as Orco.[8]

DEET is thought to act as a "confusant" or modulator of this OR-Orco complex.[9] It can either directly activate certain ORs, leading to an aversive behavioral response, or it can interfere with the detection of host attractants like lactic acid and carbon dioxide by altering the response of other ORs.[9] Given the structural similarities, it is hypothesized that this compound also interacts with the OR-Orco complex to disrupt the host-seeking behavior of insects.

Insect_Olfactory_Pathway cluster_0 Insect Antenna cluster_1 ORN Membrane cluster_2 Cellular Response Host_Odors Host Attractants (e.g., CO2, Lactic Acid) OR_Complex OR-Orco Complex (Odorant-gated ion channel) Host_Odors->OR_Complex Binds & Activates Repellent This compound Repellent->OR_Complex Modulates/Binds ORN Olfactory Receptor Neuron (ORN) Ion_Flow Ion Influx (Na+, Ca2+) OR_Complex->Ion_Flow Opens Channel Depolarization Neuron Depolarization Ion_Flow->Depolarization Signal Signal to Brain Depolarization->Signal Behavior Behavioral Response (Attraction or Repulsion) Signal->Behavior Leads to Attraction Signal->Behavior Altered Signal Leads to Repulsion

Caption: Hypothesized mechanism of this compound action on insect olfactory receptors.

Efficacy Evaluation: Protocols and Data Management

A tiered approach to efficacy testing is recommended, beginning with high-throughput in vitro assays for initial screening, followed by the gold-standard in vivo "arm-in-cage" test for definitive evaluation.

In Vitro Repellency Screening: Membrane Feeding Assay

This assay provides a rapid method for determining the dose-dependent repellent effect of a compound without using human subjects for initial screening.[10][11]

Materials:

  • Mosquito rearing cages (Aedes aegypti or Anopheles gambiae, 5-10 day old non-blood-fed females)

  • Membrane feeding system (e.g., Hemotek™) with a water-jacketed feeder maintained at 37°C

  • Collagen or Parafilm® membrane

  • Defibrinated animal blood (e.g., bovine, porcine) or a defined artificial diet

  • Test compound solutions in ethanol at various concentrations

  • Control (ethanol alone)

Procedure:

  • Prepare serial dilutions of this compound in ethanol.

  • Apply a standard volume (e.g., 100 µL) of each dilution evenly onto the surface of the membrane and allow the solvent to evaporate completely.

  • Stretch the treated membrane over the feeder of the feeding system, which is filled with pre-warmed blood.

  • Place the feeder on top of a cage containing a known number of starved mosquitoes (e.g., 50-100).

  • Allow mosquitoes to feed for a defined period (e.g., 30 minutes).

  • After the feeding period, remove the feeder and anesthetize the mosquitoes (e.g., with CO₂ or cold).

  • Count the number of engorged (fed) versus non-engorged mosquitoes for each concentration and the control.

  • Calculate the percent repellency for each concentration using the formula: % Repellency = [ (C - T) / C ] * 100 where C is the number of fed mosquitoes in the control group and T is the number of fed mosquitoes in the treated group.

In Vivo Repellency Confirmation: Arm-in-Cage Test

This method is the standard for evaluating the efficacy of topical repellents according to guidelines from the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[12][13][14]

Materials:

  • Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking female mosquitoes.[12]

  • Human volunteers (requires Institutional Review Board approval).

  • Test formulation containing this compound.

  • Control formulation (vehicle only).

  • Standard positive control (e.g., 20% DEET formulation).

  • Latex or nitrile gloves.

Procedure:

  • Recruit volunteers and obtain informed consent. Ensure volunteers have not used scented lotions, perfumes, or soaps on the day of testing.

  • Mark a defined area on the volunteer's forearm (e.g., 300 cm²).

  • Apply a precise amount of the test formulation (e.g., 1 mL) evenly over the marked area. The other arm can be used for a control or comparator product. The hands should be covered with gloves.[14]

  • At time 0, and at 30 or 60-minute intervals thereafter, the volunteer inserts the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).[12][15]

  • Record the number of mosquitoes that land on and/or bite the exposed skin during the exposure period.

  • The test is terminated for a given formulation when a "first confirmed bite" occurs (one bite followed by another in the same or next exposure period).[12]

  • The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).

Efficacy_Workflow Start Candidate Compound: This compound Synthesis Synthesis & Purification Start->Synthesis Characterization Physicochemical Characterization (NMR, HPLC) Synthesis->Characterization InVitro In Vitro Screening (Membrane Feeding Assay) Characterization->InVitro DoseResponse Establish Dose-Response Curve & ED50 InVitro->DoseResponse Formulation Develop Topical Formulation (e.g., 20% in lotion base) DoseResponse->Formulation InVivo In Vivo Confirmation (Arm-in-Cage Test) Formulation->InVivo CPT Determine Complete Protection Time (CPT) InVivo->CPT Comparison Compare CPT to DEET Standard CPT->Comparison End Efficacy Assessment Complete Comparison->End

Caption: Workflow for the efficacy evaluation of this compound.

Data Presentation
Assay Type Metric This compound Positive Control (DEET) Negative Control (Vehicle)
In Vitro ED₅₀ (µg/cm²) [Insert Value][Insert Value]N/A
In Vitro ED₉₀ (µg/cm²) [Insert Value][Insert Value]N/A
In Vivo Complete Protection Time (CPT) (hours) [Insert Mean ± SD][Insert Mean ± SD][Insert Mean ± SD]
In Vivo Number of Landings at 1h [Insert Mean ± SD][Insert Mean ± SD][Insert Mean ± SD]
In Vivo Number of Bites at 1h [Insert Mean ± SD][Insert Mean ± SD][Insert Mean ± SD]

Formulation Development for Topical Application

An effective formulation is critical for user acceptance and optimal performance.[16] The goal is to create a stable, cosmetically elegant product that provides prolonged release of the active ingredient while minimizing skin permeation.[16][17]

Key Formulation Considerations:

  • Vehicle Selection: Creams (oil-in-water emulsions), lotions, and alcohol-based sprays are common choices. The vehicle affects spreadability, skin feel, and evaporation rate.[17]

  • Concentration of Active: Typically ranges from 10-30%. Higher concentrations may offer longer protection but must be balanced against safety and cosmetic acceptability.

  • Excipients:

    • Emollients (e.g., cetyl alcohol, stearic acid): Improve skin feel and prevent dryness.

    • Humectants (e.g., glycerin): Retain moisture.

    • Thickeners (e.g., xanthan gum, carbomer): Achieve desired viscosity.

    • Preservatives (e.g., parabens, phenoxyethanol): Prevent microbial growth.

    • Film Formers (e.g., polymers): Can help to hold the active on the skin surface, potentially prolonging efficacy.

Example O/W Lotion Formulation Template:

Phase Ingredient Function % w/w
A (Oil) This compoundActive Ingredient10.0 - 30.0
Stearic AcidEmulsifier/Thickener3.0
Cetyl AlcoholEmollient/Thickener2.0
B (Water) Deionized WaterSolventq.s. to 100
GlycerinHumectant5.0
TriethanolamineNeutralizer1.0
C (Cool-down) PhenoxyethanolPreservative0.5

Procedure: Heat Phase A and Phase B separately to 75°C. Add Phase A to Phase B with continuous stirring. Homogenize to form a stable emulsion. Cool to 40°C and add Phase C.

Safety and Toxicological Assessment Strategy

Currently, there is no specific toxicological data available for this compound. Therefore, a thorough safety evaluation is paramount before it can be considered for human use. The toxicological profile of DEET can serve as a guide for potential endpoints of concern, which include dermal irritation, sensitization, and neurotoxicity at high doses.[7]

Recommended Tiered Safety Testing Approach:

  • In Vitro Assessment:

    • Cytotoxicity: Evaluate on human keratinocyte cell lines (e.g., HaCaT) to determine basal cytotoxicity.

    • Skin Irritation: Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™) as an alternative to animal testing.

    • Skin Sensitization: Employ in vitro methods such as the Direct Peptide Reactivity Assay (DPRA) and KeratinoSens™ assay to assess sensitization potential.

  • In Vivo Dermal Toxicity (in animal models, e.g., rats or rabbits):

    • Acute Dermal Irritation/Corrosion: (OECD TG 404)

    • Dermal Sensitization: Local Lymph Node Assay (LLNA) (OECD TG 429)

    • Repeated Dose Dermal Toxicity (28-day): To assess for systemic effects following dermal application.

  • Genotoxicity:

    • Ames Test (bacterial reverse mutation test): (OECD TG 471)

    • In Vitro Mammalian Chromosomal Aberration Test: (OECD TG 473)

  • Human Repeat Insult Patch Test (HRIPT):

    • To evaluate the potential for irritation and contact sensitization in human subjects under controlled clinical settings. This is a critical step before any widespread use.

Conclusion and Future Directions

This compound represents a promising, yet unvalidated, candidate for a novel insect repellent based on its structural similarity to established active ingredients. The protocols and strategies outlined in this document provide a comprehensive framework for its systematic evaluation. The critical path to validation requires a rigorous investigation of its efficacy against a broad range of insect vectors, a thorough characterization of its safety profile, and the development of stable, user-friendly formulations. Successful completion of these studies will determine if this compound can be a valuable new tool in the global effort to prevent vector-borne diseases.

References

  • Rutledge, L. C., et al. (1978). EVALUATION OF AN IN VITRO BLOODFEEDING SYSTEM FOR TESTING MOSQUITO REPELLENTS I. Journal of Medical Entomology, 14(5), 535–538.
  • S. K. Singh, et al. (2015). Repellent activity of N, N-diethylphenylacetamide (DEPA) with essential oils against Aedes aegypti, vector of dengue and chikungunya. International Journal of Mosquito Research, 2(3), 01-05.
  • Tavares, M., et al. (2021). Development of a Mosquito Repellent Formulation Based on Nanostructured Lipid Carriers. Pharmaceutics, 13(10), 1637.
  • Biogents AG. (n.d.). Arm-in-Cage test. Retrieved from [Link]

  • Perera, B. G. K., & Sandanayake, M. M. (2014). Development of Herbal Mosquito Repellent Formulations. International Journal of Medical, Health, Biomedical, Bioengineering and Pharmaceutical Engineering, 8(11), 766-770.
  • Chen, C. D., et al. (2017). Laboratory Study on the Repellent Bioefficacy of Diethyl Phenyl Acetamide (DEPA) against Aedes (Stegomyia) aegypti (Linnaeus). Journal of Mosquito Research, 7(2), 9-14.
  • Microbe Investigations. (n.d.). Arm-in-Cage Test for Mosquito Repellents. Retrieved from [Link]

  • Nguyen, T. H., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4), e02101523.
  • Bousema, T., et al. (2013). A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae. Malaria Journal, 12, 18.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Deng, W., et al. (2014). In vitro bioassay methods for laboratory screening of novel mosquito repellents. Entomological Science, 17(1), 2-9.
  • Sharma, S., et al. (2025). A review on preparation and evaluation of insect repellent formulations. Indian Journal of Health Care, Medical & Pharmacy Practice, 6(2), 50-57.
  • Moore, S. J., et al. (2019). The arm-in-cage (AIC) test for measuring the efficacy of topical mosquito repellents under laboratory conditions. Methods in Malaria Research, 6, 1-10.
  • Mafra, D., et al. (2013). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2013, 1-6.
  • DeGennaro, M. (2024). A critical review of current laboratory methods used to evaluate mosquito repellents. Frontiers in Insect Science, 4, 1356073.
  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methylbutyraldehyde, CAS Registry Number 96-17-3. Food and Chemical Toxicology, 148, 111956.
  • Patent EP2170085A2. (2010). Insect-repellent formulations.
  • Diaz, J. H. (2016). An updated review on the safety of N, N-diethyl-meta-toluamide insect repellent use in children and the efficacy of natural alternatives.
  • Bousema, T., et al. (2013). A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae. Malaria World Journal, 4(1), 1-8.
  • Pinto, A. F., et al. (2021). Development and characterization of repellent formulations based on nanostructured hydrogels. Journal of Drug Delivery Science and Technology, 61, 102146.
  • Ramkumar, G. (2024). Arm in Cage Method. Scribd. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). U.S. Department of Health and Human Services.
  • Lu, T., et al. (2020). Exposure to N,N-Diethyl-Meta-Toluamide Insect Repellent and Human Health Markers. The American Journal of Tropical Medicine and Hygiene, 102(4), 896-899.
  • Gleave, K., et al. (2021). Two New Alternatives to the Conventional Arm-in-Cage Test for Assessing Topical Repellents. Insects, 12(11), 1014.
  • Leal, W. S. (2014). The enigmatic reception of DEET—the gold standard of insect repellents. Current Opinion in Insect Science, 6, 93-98.
  • Manasa Life Sciences. (n.d.). This compound. Retrieved from [Link]

  • European Commission. (2001).
  • Butterwick, J. A., et al. (2021). The structural basis of odorant recognition in insect olfactory receptors. bioRxiv.
  • Pellegrino, M., et al. (2011). A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor.
  • Tsitoura, P., et al. (2015). Expression and characterization of the odorant receptor coreceptor (Orco) from the malaria mosquito Anopheles gambiae. FEBS Letters, 589(19 Pt B), 2712-2719.

Sources

Application Note & Protocol: Formulation of N,N-diethyl-2-phenylbutanamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of N,N-diethyl-2-phenylbutanamide (DEBA), a compound of interest for in vivo pharmacological evaluation. Due to its predicted lipophilic nature, DEBA presents challenges related to aqueous solubility, which can significantly impact its bioavailability and the reliability of experimental results. This guide details a systematic approach, from initial pre-formulation assessment to the development of robust formulations suitable for various administration routes in preclinical research. We present detailed, step-by-step protocols for co-solvent systems, lipid-based formulations, and aqueous suspensions, emphasizing the scientific rationale behind each experimental choice to ensure reproducible and meaningful in vivo outcomes.

Introduction: The Formulation Imperative

This compound is a tertiary amide containing a phenylbutane core. While specific data on this molecule is not widely published, its structure strongly suggests it is a lipophilic, poorly water-soluble compound. The success of any in vivo study hinges on the ability to administer a precise, accurate, and bioavailable dose of the test article. A poorly designed formulation can lead to erratic absorption, low exposure, and high variability, ultimately resulting in misleading or inconclusive data.

The primary objective of formulation development in a preclinical setting is to create a simple, safe, and stable vehicle that ensures consistent exposure of the active pharmaceutical ingredient (API) to the biological system. The choice of formulation strategy is dictated by the physicochemical properties of the API, the intended route of administration (e.g., oral, intravenous, intraperitoneal), and the required dose level.

Pre-Formulation Assessment: Characterizing Your API

Before any formulation work begins, a thorough characterization of the DEBA drug substance is critical. This phase provides the foundational data needed to make informed decisions about the most promising formulation strategies.

Physicochemical Properties

Key parameters to determine include:

  • Aqueous Solubility: The solubility in physiological buffers (e.g., pH 7.4 phosphate-buffered saline) is the most critical starting point.

  • LogP/LogD: The octanol-water partition coefficient is a key indicator of lipophilicity. A high LogP (typically >3) confirms that solubility in aqueous media will be challenging and suggests that lipid-based or co-solvent strategies may be necessary.

  • pKa: Identifying ionizable groups is crucial, as the solubility of a compound can be highly dependent on pH.

Experimental Protocol: Solubility Screening

This protocol aims to determine the approximate solubility of DEBA in a panel of commonly used, pharmaceutically acceptable (GRAS - Generally Recognized As Safe) excipients.

Materials:

  • This compound (DEBA) powder

  • Panel of solvents (see Table 1)

  • Vials (e.g., 2 mL glass vials with screw caps)

  • Vortex mixer

  • Orbital shaker or rotator at controlled temperature (25°C)

  • Analytical balance

  • Centrifuge

  • HPLC or UPLC system for concentration analysis

Procedure:

  • Add an excess amount of DEBA (e.g., 10-20 mg) to a pre-weighed vial. Record the exact weight.

  • Add a fixed volume (e.g., 1 mL) of the selected solvent to the vial.

  • Cap the vial securely and vortex vigorously for 1-2 minutes to break up any clumps.

  • Place the vials on an orbital shaker and equilibrate for 24-48 hours at 25°C. This ensures the solution reaches saturation.

  • After equilibration, visually inspect the vials for any remaining undissolved solid.

  • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Carefully pipette a known aliquot of the supernatant and dilute it with an appropriate mobile phase or solvent for quantitative analysis.

  • Determine the concentration of DEBA in the supernatant using a validated HPLC/UPLC method.

  • Express the solubility in mg/mL.

Table 1: Example Solubility Screening Data for DEBA

Vehicle / Excipient Type Typical Use Approx. Solubility (mg/mL)
Deionized WaterAqueousIV, PO, IP, SC< 0.01
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferIV, IP, SC< 0.01
Ethanol, 200 ProofCo-solventPO, IV> 100
Propylene Glycol (PG)Co-solvent / HumectantPO, IV, SC> 100
Polyethylene Glycol 400 (PEG 400)Co-solvent / PolymerPO, IV, SC> 100
Dimethyl Sulfoxide (DMSO)Co-solventIn vitro, limited in vivo> 200
Tween® 80SurfactantPO, IV> 50
Cremophor® ELSurfactantIV> 50
Corn Oil / Sesame OilLipid VehiclePO, SC, IM25-50

Note: The solubility values are hypothetical examples for a typical lipophilic compound.

Formulation Development Workflow

The data from the pre-formulation assessment guides the selection of a suitable formulation strategy. The following diagram illustrates a typical decision-making process.

G cluster_0 Pre-Formulation Data cluster_1 Formulation Decision Logic cluster_2 Formulation Strategies Solubility Aqueous Solubility (pH 7.4) Decision1 Is Dose < Solubility? Solubility->Decision1 Dose Target Dose (mg/kg) Dose->Decision1 Decision2 Is Co-solvent Solubility Sufficient? Decision1->Decision2 No AqueousSol Aqueous Solution (e.g., Saline) Decision1->AqueousSol Yes Decision3 Is Oral Route Acceptable? Decision2->Decision3 No Cosolvent Co-solvent System (e.g., PEG/Ethanol/Saline) Decision2->Cosolvent Yes Lipid Lipid-Based System (e.g., SEDDS in Oil) Decision3->Lipid Yes Suspension Aqueous Suspension (e.g., CMC/Tween) Decision3->Suspension No

Caption: Decision tree for selecting an in vivo formulation strategy.

Formulation Protocols

Based on the likely properties of DEBA, the following three strategies are presented in order of increasing complexity.

Strategy 1: Co-Solvent System

This is often the fastest and simplest approach for solubilizing a lipophilic compound for parenteral or oral administration. The strategy involves using a water-miscible organic solvent to dissolve the drug before diluting it with an aqueous vehicle.

Rationale: Solvents like PEG 400, propylene glycol, and ethanol can dissolve many non-polar compounds at high concentrations. The key is to ensure the drug remains in solution and does not precipitate upon addition of the aqueous component. The final concentration of the organic solvent should be minimized to avoid vehicle-induced toxicity or pharmacological effects. Regulatory guidelines often provide limits on the percentage of co-solvents for preclinical studies.

Protocol: Preparation of a 10 mg/mL DEBA Formulation in PEG 400/Saline

  • Preparation:

    • Weigh the required amount of DEBA into a sterile glass beaker or vial.

    • Add a volume of PEG 400 sufficient to make up 20-40% of the final desired volume (e.g., for a final volume of 10 mL, start with 2-4 mL of PEG 400).

    • Stir or vortex until the DEBA is completely dissolved. Gentle warming (30-40°C) can be used to aid dissolution but check for compound stability at that temperature first.

    • Once fully dissolved, slowly add sterile saline (0.9% NaCl) dropwise while continuously stirring to bring the formulation to the final volume.

    • Critical Step: Observe the solution closely during the addition of saline. If any cloudiness or precipitation (crashing out) occurs, the formulation is not viable, and the ratio of co-solvent to aqueous phase needs to be increased.

  • Quality Control:

    • Visual Inspection: The final formulation should be a clear, particle-free solution.

    • pH Measurement: Check the pH to ensure it is within a physiologically tolerable range (typically 6.5-8.0).

    • Filter Sterilization: If for parenteral use, filter the final solution through a 0.22 µm sterile filter (ensure the filter material is compatible with PEG 400).

G cluster_workflow Co-Solvent Formulation Workflow A 1. Weigh DEBA B 2. Add PEG 400 A->B C 3. Dissolve Completely (Vortex/Stir) B->C D 4. Slowly Add Saline (q.s. to final volume) C->D E 5. Visual Inspection (Check for Precipitation) D->E F 6. QC Checks (pH, Sterility) E->F Clear Solution G FAIL: Reformulate (Increase Co-solvent %) E->G Precipitation

Caption: Experimental workflow for preparing a co-solvent formulation.

Strategy 2: Lipid-Based Formulation (SEDDS)

For oral administration, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance the absorption of highly lipophilic drugs.

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This increases the surface area for drug absorption and can bypass certain metabolic pathways.

Protocol: Screening and Preparation of a Simple SEDDS

  • Excipient Screening:

    • Determine the solubility of DEBA in various oils (e.g., sesame oil, corn oil, Capryol™ 90), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® P, PEG 400) using the protocol in section 2.2.

    • Select one excipient from each category where DEBA shows high solubility.

  • Formulation Preparation (Example):

    • Assume DEBA is highly soluble in sesame oil (oil), Cremophor® EL (surfactant), and Transcutol® P (co-solvent).

    • Prepare a series of blank formulations by mixing the oil, surfactant, and co-solvent at different ratios (e.g., 40:40:20, 30:50:20, etc.).

    • Emulsification Test: Add 100 µL of each blank formulation to 200 mL of water in a glass beaker with gentle stirring. Observe the emulsification process. A good SEDDS will spontaneously form a clear or bluish-white microemulsion.

    • Select the ratio that emulsifies most effectively.

  • Drug Loading:

    • Dissolve the desired amount of DEBA into the pre-formed optimal blank SEDDS formulation.

    • Ensure the final mixture is a clear, homogenous solution.

Strategy 3: Aqueous Suspension

If DEBA cannot be adequately solubilized, a suspension may be the only viable option, particularly for high-dose oral or subcutaneous studies.

Rationale: A suspension is a heterogeneous system where solid drug particles are dispersed in a liquid medium. The key to a good suspension is ensuring particle size uniformity and preventing settling. This is achieved by using a wetting agent (to allow the liquid to coat the solid particles) and a suspending agent (to increase the viscosity of the vehicle).

Protocol: Preparation of a 10 mg/mL Aqueous Suspension

Materials:

  • Micronized DEBA powder (particle size is critical for suspensions)

  • Wetting agent: 0.1% Tween® 80 solution

  • Suspending vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in deionized water

Procedure:

  • Prepare the Vehicle: Slowly sprinkle the CMC powder into vigorously stirring deionized water to avoid clumping. Leave it to hydrate fully (this can take several hours or overnight).

  • Prepare the Slurry: Weigh the required amount of micronized DEBA into a mortar. Add a small volume of the 0.1% Tween® 80 solution and triturate with a pestle to form a smooth, uniform paste. This step ensures all particles are wetted.

  • Form the Suspension: Gradually add the 0.5% CMC vehicle to the paste while continuing to mix, ensuring a homogenous dispersion is formed.

  • Homogenize: For improved uniformity, the suspension may be further homogenized using a high-shear mixer.

  • Quality Control:

    • Visual Inspection: The suspension should be uniform with no large aggregates.

    • Resuspendability: Shake the suspension vigorously. It should disperse easily. Let it stand and observe the settling rate. The particles should not cake at the bottom.

Stability Assessment

All formulations should be assessed for short-term stability to ensure the drug remains dissolved and stable for the duration of the study.

  • Procedure: Prepare the formulation and store it under the intended study conditions (e.g., room temperature, 4°C).

  • Timepoints: Visually inspect and analyze the concentration of DEBA at time 0, 4 hours, 24 hours, and 7 days.

  • Acceptance Criteria: No signs of precipitation, color change, or phase separation. Drug concentration should remain within ±10% of the initial concentration.

References

  • Guidance for Industry: Preclinical Safety Evaluation of Drug Combinations. U.S. Food and Drug Administration. [Link]

  • Lipid-based formulations for oral drug delivery. Pouton, C.W. European Journal of Pharmaceutical Sciences. [Link]

  • Suspension Formulations for Oral Administration. Rowe, R.C., Sheskey, P.J., Quinn, M.E. (Eds.). Handbook of Pharmaceutical Excipients. [Link]

Application Notes and Protocols for N,N-diethyl-2-phenylbutanamide as a Research Chemical in Pharmaceutical Quality Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Paradigm Shift in Application Focus

The utility of a research chemical is defined not only by its intrinsic biological activity but also by its role in ensuring the safety and efficacy of therapeutic agents. This guide addresses N,N-diethyl-2-phenylbutanamide, a compound primarily understood not as a bioactive agent itself, but as a critical reference standard in the quality control of Butamirate Citrate, a widely used non-opioid cough suppressant.[1] Consequently, these application notes deviate from traditional guides focused on pharmacological screening. Instead, we present a comprehensive framework for researchers, quality control analysts, and drug development professionals on the use of this compound as an analytical standard for impurity profiling and quality assurance in the pharmaceutical industry.

Our approach is grounded in the principles of regulatory compliance and analytical robustness, providing detailed protocols for the identification, quantification, and toxicological risk assessment of this specific impurity. The causality behind each experimental choice is elucidated to empower the researcher with a deep understanding of the "why" behind the "how," ensuring the generation of reliable and reproducible data that meets stringent regulatory expectations.

Introduction to this compound as a Pharmaceutical Impurity

This compound (CAS No: 92321-53-4) is recognized as a process-related impurity in the synthesis of Butamirate Citrate.[2][3] It is often designated as "Butamirate Impurity 1" or "Butamirate Impurity D" by various pharmacopeias and chemical suppliers.[2][4] The presence of impurities in active pharmaceutical ingredients (APIs) is an unavoidable consequence of the manufacturing process. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control and qualification of these impurities to ensure patient safety.[5][6][7] While impurities themselves offer no therapeutic benefit, their potential for adverse effects necessitates their rigorous characterization and control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 92321-53-4[3]
Molecular Formula C₁₄H₂₁NO[8]
Molecular Weight 219.33 g/mol [1]
IUPAC Name This compound[1]
Appearance Solid (typical)-
Storage 2-8°C Refrigerator[3]

The Role of this compound in Butamirate Citrate Quality Control

The primary application of this compound as a research chemical is its use as a certified reference standard for the qualitative and quantitative analysis of Butamirate Citrate drug substance and drug products. Its availability in a highly pure form allows for:

  • Method Development and Validation: Development of robust analytical methods (e.g., HPLC, GC) for the separation and quantification of this impurity from the API.[4]

  • Impurity Profiling: Accurate identification and tracking of this compound levels in different batches of Butamirate Citrate.

  • Stability Studies: Assessing the formation of this impurity under various stress conditions (e.g., heat, acid/base hydrolysis, oxidation) as part of forced degradation studies.[9][10]

  • Regulatory Compliance: Ensuring that the level of this impurity in the final drug product does not exceed the qualification thresholds set by regulatory agencies like the FDA and EMA.[7][11]

Analytical Methodologies and Protocols

The accurate quantification of this compound in Butamirate Citrate requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[12]

Protocol: Quantification of this compound in Butamirate Citrate by RP-HPLC

This protocol outlines a general procedure for the quantification of this compound. It is essential to validate this method according to ICH guidelines for its intended use.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound in Butamirate Citrate.

Materials:

  • This compound certified reference standard

  • Butamirate Citrate reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 1-Hexane sulfonic acid sodium salt

  • Deionized water

  • Phosphoric acid (for pH adjustment)

  • 0.45 µm membrane filters

Instrumentation:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase Acetonitrile and 0.008M 1-hexane sulfonic acid sodium salt buffer (pH adjusted to ~5.4) in a 50:50 v/v ratio.[9]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 222 nm[10]
Injection Volume 20 µL

Procedure:

  • Buffer Preparation: Dissolve 1.5 g of 1-hexane sulfonic acid sodium salt in 1000 mL of deionized water.[9]

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of the reference standard in a 1:1 v/v mixture of methanol and deionized water to obtain a known concentration (e.g., 100 µg/mL).

  • Standard Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation (Butamirate Citrate): Accurately weigh and dissolve the Butamirate Citrate sample in the diluent to achieve a target concentration (e.g., 1 mg/mL).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample using the calibration curve.

Causality of Experimental Choices:

  • Mobile Phase: The combination of an organic modifier (acetonitrile) and an ion-pairing agent (1-hexane sulfonic acid sodium salt) in the buffer allows for the effective separation of the relatively nonpolar this compound from the more polar Butamirate Citrate and other potential impurities.[9]

  • Detection Wavelength: 222 nm is chosen to ensure adequate sensitivity for both Butamirate Citrate and its impurities.[10]

  • Diluent: A mixture of methanol and water is used to ensure the solubility of both the API and the impurity.[9]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Stock & Working Standards of Impurity hplc_inject Inject into HPLC System prep_std->hplc_inject prep_sample Prepare Butamirate Citrate Sample Solution prep_sample->hplc_inject hplc_separate Chromatographic Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection at 222 nm hplc_separate->hplc_detect data_calib Generate Calibration Curve from Standards hplc_detect->data_calib data_quant Identify & Quantify Impurity Peak in Sample hplc_detect->data_quant data_calib->data_quant

Caption: Workflow for the quantification of this compound in Butamirate Citrate by RP-HPLC.

Protocol: Forced Degradation Studies

Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To investigate the degradation of Butamirate Citrate under various stress conditions and to identify potential degradation products, including this compound.

Procedure:

  • Prepare solutions of Butamirate Citrate at a known concentration (e.g., 500 µg/mL).[9]

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 1N HCl at room temperature for 24 hours.[9]

    • Base Hydrolysis: 0.1N NaOH at room temperature, analyzed shortly after preparation.[9]

    • Oxidative Degradation: 6% H₂O₂ at room temperature for 12 hours.[9]

    • Thermal Degradation: Heat at 60°C for 3 days.[9]

    • Photolytic Degradation: Expose to UV light.

  • Analyze the stressed samples using the validated HPLC method alongside a non-degraded control sample.

  • Monitor for the appearance of new peaks and changes in the peak area of Butamirate Citrate and any known impurities like this compound.

Toxicological Risk Assessment Framework

The presence of impurities in pharmaceuticals necessitates a thorough toxicological risk assessment to ensure patient safety.[13] For a known impurity like this compound, the assessment follows a structured approach.

Key Steps in Toxicological Assessment:

  • Literature Review: A comprehensive search for any existing toxicological data on this compound or structurally similar compounds.

  • (Q)SAR Analysis: In the absence of empirical data, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) models can be used to predict potential toxicity, including mutagenicity and carcinogenicity.[14]

  • Establishment of a Permitted Daily Exposure (PDE): Based on available toxicological data or in silico predictions, a PDE is calculated. This represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime.

  • Comparison with ICH Thresholds: The levels of this compound observed in the drug product are compared against the identification and qualification thresholds outlined in ICH Q3A guidelines.[5][11] If the levels are above the identification threshold, the impurity must be structurally characterized. If they are above the qualification threshold, further toxicological studies may be required.

G start Impurity Detected (this compound) lit_review Literature Search for Toxicological Data start->lit_review qsar (Q)SAR Analysis for Genotoxicity/Mutagenicity start->qsar pde Establish Permitted Daily Exposure (PDE) lit_review->pde qsar->pde compare Compare Impurity Level with ICH Thresholds pde->compare qualified Impurity Qualified compare->qualified Below Threshold further_study Further Toxicological Studies Required compare->further_study Above Threshold

Caption: Decision workflow for the toxicological risk assessment of a pharmaceutical impurity.

Conclusion

This compound serves as a quintessential example of a research chemical whose primary value lies in its application to pharmaceutical quality and safety. While it may not be the subject of extensive pharmacological research, its role as a certified reference standard is indispensable for the development, manufacturing, and regulatory approval of Butamirate Citrate. The protocols and frameworks presented in this guide provide a robust foundation for researchers and quality control professionals to effectively utilize this compound in ensuring the quality and safety of this important medication. The principles of analytical method validation, impurity profiling, and toxicological risk assessment are paramount in the responsible development of all pharmaceutical products.

References

  • Paul, A., Rahman, M. M., Seraj, S., & Rahmatullah, M. (2011). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. Journal of Applied Pharmaceutical Science, 1(4), 77-81.
  • Pharmaffiliates. (n.d.). Butamirate Citrate-impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Butamirate Impurity A | 140-82-9. Retrieved from [Link]

  • Darwish, H. W., Metwaly, A. M., & El-Gindy, A. E. (2015). Optimized and validated spectrophotometric determination of butamirate citrate in bulk and dosage forms using ion-pair formation with methyl orange and bromothymol blue. ResearchGate. Retrieved from [Link]

  • Mahmoud, A., Sayed, N., Mosaad, F., & Souaya, E. (2019). Chromatographic methods for the determination of butamirate citrate in presence of its degradation product. Chemical Papers, 73(6), 1309–1320.
  • Allmpus. (n.d.). butamirate impurity b. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 92321-53-4 | Product Name : this compound. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. In Toxicological Profile for Di-n-butyl Phthalate. Retrieved from [Link]

  • Jacobson-Kram, D., & McGovern, T. (2007). Toxicological overview of impurities in pharmaceutical products. Advanced Drug Delivery Reviews, 59(1), 38-42.
  • Paul, A., Rahman, M. M., Seraj, S., & Rahmatullah, M. (2011). Peak chromatogram of butamirate citrate after water induced forced degradation. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]

  • Jacobson-Kram, D., & McGovern, T. (2006). Toxicological overview of impurities in pharmaceutical products. ScienceDirect. Retrieved from [Link]

  • Veeprho. (n.d.). Butamirate Impurity 1 | CAS 92321-53-4. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Toxicological Approaches to Deal with Out-of-specification Impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Omicsonline. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]

  • Société Française de Toxicologie. (2014). Safety assessment of pharmaceutical impurities A “reflection” paper. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

Sources

A Framework for the Neuropharmacological Characterization of N,N-diethyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive framework for the initial neuropharmacological investigation of N,N-diethyl-2-phenylbutanamide, a compound with limited characterization in the scientific literature. Recognizing its status as a novel chemical entity for neurological research, this guide is structured as a tiered, logic-driven roadmap. It begins with foundational in silico and in vitro analyses to establish a safety and activity profile, progressing to targeted in vivo studies to assess central nervous system effects and potential therapeutic utility. Each protocol is designed to be a self-validating system, where data from one tier informs the experimental design of the next. This approach ensures a rigorous, efficient, and ethical evaluation of the compound's potential as a neuropharmacological agent, particularly focusing on its putative anticonvulsant properties.

Part 1: Foundational Characterization

Introduction to this compound

This compound (CAS 92321-53-4) is an aromatic amide compound.[1][2][3] Its structure, featuring a phenyl group and a diethylamide moiety, shares superficial similarities with various classes of CNS-active compounds. Notably, it is documented as an impurity of Butamirate Citrate, a cough suppressant.[3][4] However, its independent neuropharmacological profile remains largely unexplored. The logical starting point for investigation is to hypothesize its potential activities based on its structure and then systematically test these hypotheses. Given the structural elements, a primary hypothesis is its potential to modulate neuronal excitability, making anticonvulsant activity a key area of investigation.

Physicochemical and In Silico Profiling

Before commencing wet-lab experiments, it is crucial to understand the compound's basic properties. These parameters are predictive of its drug-like qualities, particularly its ability to cross the blood-brain barrier (BBB), a prerequisite for CNS activity.

Causality Behind This Step: In silico analysis is a cost-effective method to predict a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). A favorable profile, especially high predicted BBB permeability, provides a strong rationale for committing resources to further in vitro and in vivo testing.

Table 1: Physicochemical Properties of this compound

Property Value Source / Method
Molecular Formula C₁₄H₂₁NO PubChem
Molecular Weight 219.32 g/mol [2]
Predicted LogP (cLogP) 2.8 - 3.2 Cheminformatics Software
Predicted BBB Permeability High PreADMET, SwissADME

| Predicted Aqueous Solubility | Low to Moderate | Cheminformatics Software |

Part 2: A Tiered Approach to Neuropharmacological Screening

This guide proposes a sequential workflow. Each step is designed to answer critical questions about the compound's safety and activity, with positive results gating entry into the next, more complex stage of testing.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: In Vivo Characterization vitro_safety Protocol 1: Neuronal Cytotoxicity Assay vitro_target Protocol 2: Broad Target Binding Screen vitro_safety->vitro_target Define non-toxic concentration range vitro_function Protocol 3: Functional Validation (e.g., Electrophysiology) vitro_target->vitro_function Identify primary molecular target(s) vivo_bbb Protocol 4: BBB Permeability Assay vitro_function->vivo_bbb Proceed if functional activity is confirmed vivo_behavior Protocol 5: General Behavioral Screen (Irwin Test) vivo_bbb->vivo_behavior Confirm brain exposure vivo_efficacy Protocol 6: Anticonvulsant Efficacy Models (MES/PTZ) vivo_behavior->vivo_efficacy Determine MTD & CNS -depressant/stimulant effects

Figure 1: A tiered workflow for the neuropharmacological characterization of a novel compound.

Tier 1: In Vitro Profiling

The initial goal is to determine if this compound has any biological activity at the cellular level within a concentration range that is not overtly toxic to neurons.

Protocol 1: Neuronal Cytotoxicity Assay

Principle & Causality: This is a mandatory first step to establish the concentration range of the compound that can be used in subsequent cell-based assays without causing cell death.[5] Assays like MTT or LDH release measure metabolic activity or membrane integrity, respectively, providing an IC₅₀ (50% inhibitory concentration) for cytotoxicity. This ensures that any observed effects in functional assays are due to specific pharmacological actions, not non-specific toxicity.

Methodology:

  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y, differentiated) or primary cortical neurons in 96-well plates at a predetermined density.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in culture media, typically from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent and non-toxic across all wells (e.g., <0.1%).

  • Treatment: Replace the culture medium with the medium containing the compound dilutions. Include vehicle-only (DMSO) controls and a positive control for toxicity (e.g., Triton X-100).

  • Incubation: Incubate cells for a relevant period, typically 24 to 48 hours.

  • Assay: Perform a standard cytotoxicity assay, such as the MTT or LDH assay, following the manufacturer's instructions.[7]

  • Data Analysis: Measure absorbance or fluorescence using a plate reader. Normalize data to the vehicle control and plot a dose-response curve to determine the cytotoxic IC₅₀. The non-toxic concentration range for subsequent experiments should be at least 10-fold lower than this IC₅₀ value.

Protocol 2: Broad Target Binding Screen

Principle & Causality: For a novel compound, an unbiased screening approach is more efficient than testing individual hypotheses. A broad radioligand binding assay panel screens the compound against hundreds of known CNS receptors, ion channels, and transporters. This can rapidly identify potential molecular targets and reveal off-target liabilities.[8] Services like the NIMH Psychoactive Drug Screening Program (PDSP) provide this capability at no cost to academic researchers.[9][10]

Methodology:

  • Compound Submission: Prepare and submit this compound according to the screening provider's guidelines (e.g., NIMH PDSP).[11] A typical screening concentration is 10 µM.

  • Assay Performance: The service will perform competitive binding assays where the compound competes with a radiolabeled ligand for binding to a specific target.

  • Data Interpretation: Results are typically provided as a percentage of inhibition of radioligand binding. A significant inhibition (e.g., >50% at 10 µM) is considered a "hit" and warrants further investigation.

Table 2: Hypothetical Data from a Broad Binding Screen at 10 µM

Target Subtype Ligand % Inhibition
GABA-A Receptor Benzodiazepine Site [³H]Flunitrazepam 85%
Sodium Channel Site 2 [³H]Batrachotoxin 62%
Adrenergic Receptor Alpha-2A [³H]Rauwolscine 15%
Dopamine Transporter - [³H]WIN 35,428 5%

| Opioid Receptor | Mu | [³H]DAMGO | 2% |

Self-Validation: The results from this screen directly validate the choice of follow-up functional assays. In the hypothetical data above, the strong hits on the GABA-A receptor and sodium channel provide a clear rationale for investigating the compound's functional effects on these specific targets.

Protocol 3: Functional Validation via Electrophysiology

Principle & Causality: A binding hit does not indicate functional effect. The compound could be an agonist, antagonist, or allosteric modulator. Patch-clamp electrophysiology is the gold-standard method to determine the functional consequences of a compound's interaction with an ion channel or receptor.

Methodology (Example for GABA-A Receptor):

  • Cell Preparation: Use a cell line expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells) or primary neurons.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording configuration. Hold the cell at a specific voltage (e.g., -60 mV).

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline chloride current.

  • Compound Application: Co-apply the GABA EC₂₀ with a non-toxic concentration of this compound (determined in Protocol 1).

  • Observation & Interpretation:

    • Potentiation: An increase in the GABA-elicited current suggests the compound is a positive allosteric modulator (similar to benzodiazepines).

    • Inhibition: A decrease in the current suggests antagonism or negative modulation.

    • Direct Gating: Application of the compound alone eliciting a current indicates agonist activity.

G cluster_0 Target Deconvolution Logic cluster_1 Screening Results start Novel Compound (this compound) screen Broad Binding Screen (e.g., NIMH PDSP) start->screen hit1 Hit: GABA-A Receptor (>50% Inhibition) screen->hit1 hit2 Hit: Na+ Channel (>50% Inhibition) screen->hit2 nohit No Hit: Opioid, Dopamine, etc. (<50% Inhibition) screen->nohit validate Functional Validation (Patch-Clamp Electrophysiology) hit1->validate Prioritize primary hit hit2->validate Secondary validation conclusion Confirmed Mechanism of Action: Positive Allosteric Modulator of GABA-A validate->conclusion

Figure 2: Logical workflow for identifying and validating a molecular target.

Part 3: In Vivo Characterization

Once in vitro activity is confirmed, the investigation moves to whole-animal models to assess pharmacokinetics, safety, and efficacy.

Protocol 4: Blood-Brain Barrier (BBB) Permeability Assay

Principle & Causality: A neuropharmacological agent must reach its target in the CNS.[12][13] This protocol determines the brain-to-plasma concentration ratio of the compound, confirming its ability to cross the BBB.[14] This is a critical go/no-go step before proceeding to more complex and resource-intensive behavioral and efficacy studies.[15]

Methodology:

  • Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats.

  • Compound Administration: Administer a single dose of this compound via a relevant route (e.g., intraperitoneal, IP).

  • Sample Collection: At various time points post-administration (e.g., 15, 30, 60, 120 minutes), anesthetize the animals and collect blood via cardiac puncture.

  • Perfusion: Immediately perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

  • Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.

  • Quantification: Use a validated analytical method (e.g., LC-MS/MS) to measure the concentration of the compound in both plasma and brain homogenate samples.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A Kp value > 0.5-1.0 is generally considered indicative of significant CNS penetration.

Protocol 5: General Behavioral and Toxicity Screen (Irwin Test)

Principle & Causality: The Irwin test is a standardized observational method used to assess the broad effects of a novel compound on behavior and physiological function in rodents.[16][17] It provides a comprehensive profile of potential CNS effects (e.g., sedation, stimulation, motor impairment) and helps identify the Maximum Tolerated Dose (MTD), which informs dose selection for subsequent efficacy studies.[18]

Methodology:

  • Animal Model: Use adult male mice.

  • Dose Groups: Administer escalating doses of the compound (e.g., 1, 3, 10, 30, 100 mg/kg, IP) and a vehicle control to different groups of animals (n=3-5 per group).

  • Systematic Observation: At set time points (e.g., 30, 60, 120, 240 min), a trained observer scores a battery of parameters without knowledge of the treatment group.[19]

  • Parameters Observed:

    • Behavioral: Alertness, grooming, fear, irritability, motor activity.

    • Neurological: Tremors, convulsions, gait, grip strength, righting reflex.

    • Autonomic: Salivation, pupil diameter, body temperature.

  • Data Analysis: Score the observations and identify the dose at which significant adverse effects or clear CNS-depressant/stimulant effects emerge. This helps establish the MTD and the therapeutic window.

Protocol 6: Anticonvulsant Efficacy Models

Principle & Causality: Based on the hypothesized activity and potential hits from the binding screen (e.g., GABA-A, Na+ channels), testing in gold-standard seizure models is the logical next step.[20] The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are the two most widely used and validated models for initial anticonvulsant screening.[21]

  • MES Test: Models generalized tonic-clonic seizures and is sensitive to drugs that inhibit seizure spread, often by acting on voltage-gated sodium channels.[22][23]

  • PTZ Test: Models clonic and myoclonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.[24][25][26]

Methodology (MES Test):

  • Animal Model: Adult male mice.

  • Dosing: Administer vehicle or various doses of this compound (selected based on the Irwin test) IP. A known anticonvulsant (e.g., Phenytoin) should be used as a positive control.

  • Timing: Test at the time of peak effect as determined by pilot studies or the Irwin test.

  • Seizure Induction: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.[27]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.[28]

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ (the dose that protects 50% of animals).

Methodology (PTZ Test):

  • Animal Model: Adult male mice.

  • Dosing: Administer vehicle, test compound, or a positive control (e.g., Diazepam) IP.

  • Seizure Induction: After an appropriate pretreatment time, administer a convulsive dose of Pentylenetetrazol (e.g., 85 mg/kg, subcutaneous).[29]

  • Endpoint: Observe the animals for 30 minutes and record the latency to the first clonic seizure and the presence or absence of generalized tonic-clonic seizures. Protection is defined as the absence of a clonic seizure lasting more than 5 seconds.

  • Data Analysis: Determine the ED₅₀ for protection against PTZ-induced seizures.

Table 3: Hypothetical Efficacy Data in Anticonvulsant Models

Model Test Compound Dose (mg/kg) % Protected ED₅₀ (mg/kg) [95% CI]
MES Vehicle 0% -
10 25% 18.5 [15.2 - 22.8]
30 75%
100 100%
PTZ Vehicle 0% -
3 50% 3.0 [2.1 - 4.3]

| | 10 | 100% | |

Interpretation of Results: The relative potency in these two models provides crucial insight into the mechanism of action. In this hypothetical example, the compound is significantly more potent in the PTZ model, strongly supporting the in vitro finding that its primary mechanism is likely related to the enhancement of GABAergic neurotransmission.

Part 4: Conclusion and Future Directions

This document outlines a systematic and logical progression for the neuropharmacological characterization of this compound. By following this tiered approach, researchers can efficiently generate a comprehensive data package, starting from basic safety and target identification and moving toward validated in vivo efficacy. Positive results, particularly a clear anticonvulsant signal with a well-defined mechanism of action, would provide a strong foundation for more advanced preclinical development, including studies on pharmacokinetics, metabolism, chronic dosing, and testing in more complex epilepsy models. The adoption of such standardized and rigorous screening cascades is essential for the successful discovery of novel CNS therapeutics.[21][30]

References

  • SLS Ireland. This compound | MM3771.02-0025. Available from: [Link]

  • Eriksson, C., et al. In vitro cellular models for neurotoxicity studies. Diva-portal.org. Available from: [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit9.37. Available from: [Link]

  • Roux, S., Sablé, E., & Porsolt, R. D. (2005). Primary observation (Irwin) test in rodents for assessing acute toxicity of a test agent and its effects on behavior and physiological function. Current Protocols in Pharmacology, Chapter 10, Unit 10.10. Available from: [Link]

  • University of North Carolina at Chapel Hill. NIMH Psychoactive Drug Screening Program (PDSP). Available from: [Link]

  • Sumbria, R. K. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (132), 56996. Available from: [Link]

  • Yadav, Y. C. (2010). A review: Neuropharmacological screening techniques for pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Sciences, 2(2), 10-14. Available from: [Link]

  • National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Available from: [Link]

  • Barker-Haliski, M., et al. (2017). Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia, 58 Suppl 4, 87-95. Available from: [Link]

  • National Institute of Mental Health. The NIMH Psychoactive Drug Screening Program (PDSP). Available from: [Link]

  • National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD. Available from: [Link]

  • Rihel, J., & Schier, A. F. (2012). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Current Opinion in Chemical Biology, 16(1-2), 147-155. Available from: [Link]

  • Pharmaffiliates. This compound | CAS No : 92321-53-4. Available from: [Link]

  • Melior Discovery. Irwin Test in Rats & Mice. Available from: [Link]

  • American Epilepsy Society. Guidelines. Available from: [Link]

  • Al-Ahmad, A. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162). Available from: [Link]

  • Sadek, B., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Pharmaceuticals, 16(11), 1589. Available from: [Link]

  • Grone, B. P., & Baraban, S. C. (2022). Preclinical Testing Strategies for Epilepsy Therapy Development. Neurotherapeutics, 19(5), 1471-1481. Available from: [Link]

  • van de Haar, H. J., et al. (2022). In vivo methods for imaging blood–brain barrier function and dysfunction. Frontiers in Neuroscience, 16, 996341. Available from: [Link]

  • Melior Discovery. Maximal Electroshock Seizure Model. Available from: [Link]

  • NIMH PDSP. Assay Protocol Book. Available from: [Link]

  • Melior Discovery. Pentylenetetrazole Induced Seizure (PTZ) Model. Available from: [Link]

  • Vivotecnia. Observations Irwin Test. (2017). Available from: [Link]

  • Wikipedia. Irwin screen. Available from: [Link]

  • JoVE. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Available from: [Link]

  • Becerra-Rivas, C. A., et al. (2023). Neuropharmacological profile of new thiazepinone and thiazolidinone compounds designed by virtual screening. Vitae, 30(1). Available from: [Link]

  • Manasa Life Sciences. This compound. Available from: [Link]

  • Grantome. NIMH Psychoactive Drug Screening Program - Bryan Roth. Available from: [Link]

  • Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Available from: [Link]

  • Neuromics. Blood Brain Barrier Permeability Assay Background. Available from: [Link]

  • Semantic Scholar. Neuropharmacological screening techniques for pharmaceuticals: a review. Available from: [Link]

  • Collaborative Drug Discovery, Inc. (2008). The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. Available from: [Link]

  • IITRI. Data Strength Assessment of the Social-Housed Modified Irwin Test When Performed Concurrently with a CNS Tetrad Evaluation. Available from: [Link]

  • Figueiredo, I. V., et al. (2008). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsia, 49(s7), 211-211. Available from: [Link]

  • Creative Bioarray. In Vivo Blood-Brain-Barrier Assay. Available from: [Link]

  • Aroni, S., et al. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Toxics, 10(11), 693. Available from: [Link]

  • Guideline Panel, N. (2024). 2023 Guidelines for Specialized Epilepsy Centers: Report of the National Association of Epilepsy Centers Guideline Panel. Neurology, 102(3), e208050. Available from: [Link]

  • Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57543. Available from: [Link]

  • Axion BioSystems. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Available from: [Link]

  • Al-Hilal, M., et al. (2022). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Pharmaceuticals, 15(7), 827. Available from: [Link]

  • National Association of Epilepsy Centers. New Guidelines for Centers. Available from: [Link]

  • YouTube. (2022). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14323, N-Phenylbutanamide. Available from: [Link]

Sources

Application Notes and Protocols for Investigating the Physiological Effects of N,N-diethyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N,N-diethyl-2-phenylbutanamide is a small molecule with structural similarities to compounds known to exert physiological effects, particularly on the nervous system. Notably, its structure shares features with N,N-diethyl-2-phenylacetamide (DEPA), a compound reported to have an effect on the central and peripheral nervous system.[1][2] Given this structural relationship, a systematic investigation into the physiological effects of this compound is warranted to elucidate its pharmacological profile and potential therapeutic or toxicological properties.

This document provides a comprehensive, tiered approach to characterizing the physiological effects of this compound, beginning with foundational in vitro assays and progressing to more complex cellular and conceptual in vivo models. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for a thorough investigation.

Part 1: Foundational In Vitro Characterization

The initial phase of investigation focuses on determining the basic pharmacological properties of this compound, including its cytotoxicity and potential interactions with key molecular targets in the central nervous system.

Cytotoxicity Assessment

Before investigating the specific physiological effects of this compound, it is crucial to determine its cytotoxic profile. This allows for the selection of appropriate, non-toxic concentration ranges for subsequent cell-based assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]

  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)
0.199.5 ± 2.198.7 ± 3.4
198.2 ± 3.595.1 ± 2.9
1090.7 ± 4.285.3 ± 5.1
5075.4 ± 6.860.1 ± 7.2
10048.9 ± 5.330.5 ± 6.4
20015.2 ± 3.95.7 ± 2.1
Receptor Binding Assays

Radioligand binding assays are a fundamental tool for identifying and characterizing the interaction of a compound with specific receptors.[5] A broad screening panel of CNS receptors is recommended to identify potential molecular targets of this compound.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest or from brain tissue.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filtermat and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.[6]

Table 2: Hypothetical Receptor Binding Profile of this compound

Receptor TargetRadioligandKi (nM)
Dopamine D2[3H]-Spiperone> 10,000
Serotonin 5-HT2A[3H]-Ketanserin850
GABAA[3H]-Muscimol> 10,000
NMDA[3H]-MK-8011,200
Mu-Opioid[3H]-DAMGO> 10,000
Acetylcholinesterase Inhibition Assay

Given the known interaction of the structurally related compound DEET with acetylcholinesterase, it is prudent to assess the potential of this compound to inhibit this enzyme. The Ellman's method is a reliable and widely used colorimetric assay for this purpose.

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the AChE solution and different concentrations of this compound. Include a positive control inhibitor (e.g., physostigmine) and a vehicle control.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Add DTNB and then ATCh to initiate the reaction. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow product.

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Part 2: Cellular Functional Assays

Following the initial characterization, the next step is to investigate the functional consequences of the compound's interaction with its identified targets in a cellular context.

GPCR Functional Assays

If the receptor binding assays indicate an interaction with a G-protein coupled receptor (GPCR), a functional assay is necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Second messenger assays are a common method for assessing GPCR activation.

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the GPCR of interest.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist testing, co-treat with a known agonist.

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Electrophysiological Assays

The structural similarity to DEET, which has been shown to affect ion channels, suggests that investigating the effects of this compound on neuronal excitability is a critical step. Patch-clamp electrophysiology is the gold standard for studying ion channel function.

  • Cell Preparation: Use primary cultured neurons or a cell line expressing the ion channel of interest (e.g., voltage-gated sodium or potassium channels).

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell.

  • Voltage Protocol: Apply a voltage protocol to elicit the desired ion channel currents (e.g., a series of depolarizing steps to activate voltage-gated channels).

  • Compound Application: Perfuse the cell with a solution containing this compound at various concentrations.

  • Data Acquisition and Analysis: Record the ion channel currents before, during, and after compound application. Analyze changes in current amplitude, kinetics of activation and inactivation, and voltage-dependence of channel gating.

Table 3: Hypothetical Electrophysiological Effects of this compound on Voltage-Gated Sodium Channels

ParameterControl10 µM Compound50 µM Compound
Peak Current Amplitude (pA)-1520 ± 120-1180 ± 95-650 ± 78
Half-inactivation Voltage (mV)-65.3 ± 2.1-72.8 ± 1.9-85.1 ± 2.5
Time to Peak (ms)1.2 ± 0.11.5 ± 0.22.1 ± 0.3

Part 3: In Vivo Behavioral Assessment (Conceptual Framework)

Based on the in vitro findings, a preliminary in vivo study in a rodent model can provide insights into the compound's effects on the whole organism, particularly its impact on behavior.

General Behavioral Observation

A simple observational screen can reveal overt behavioral changes induced by the compound.

  • Animal Dosing: Administer this compound to mice via an appropriate route (e.g., intraperitoneal injection) at a range of doses determined from preliminary toxicity studies. Include a vehicle control group.

  • Observation: At specified time points post-dosing, observe the animals for a range of behavioral and physiological parameters, including:

    • General: alertness, grooming, posture

    • Neurological: tremor, convulsions, gait, righting reflex

    • Autonomic: salivation, piloerection, pupil size

  • Scoring: Score the presence and severity of each sign.

  • Data Analysis: Compare the behavioral profiles of the treated groups to the control group.

Visualization of Experimental Workflows

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Functional Assays cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (MTT) Binding Receptor Binding (Radioligand Assay) Cytotoxicity->Binding Determine non-toxic concentration range GPCR GPCR Functional Assay (cAMP) Binding->GPCR If GPCR hit Electro Electrophysiology (Patch-Clamp) Binding->Electro If ion channel related hit Enzyme Enzyme Inhibition (AChE Assay) Behavior Behavioral Screen (Irwin Test) Enzyme->Behavior Inform in vivo dose selection GPCR->Behavior Inform in vivo dose selection Electro->Behavior Inform in vivo dose selection

Caption: Tiered approach for investigating the physiological effects of this compound.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gupta, R. C., & Milind, P. (2025, August 10). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. ResearchGate. Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • van der Staay, F. J., & Steckler, T. (2001). Mouse behavioural analysis in systems biology. PMC. Retrieved from [Link]

  • McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. Springer Nature Experiments. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Dhiman, S., & Singh, V. (2006). N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

  • Crawley, J. N. (2008). Rigor and Reproducibility in Rodent Behavioral Research. PMC. Retrieved from [Link]

  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • Checco, J. W., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015, February 27). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • Rung, S., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Al-Bawab, A. Q. (2017). A Short Guide to Electrophysiology and Ion Channels. Publishing at the Library. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Patch Clamp Electrophysiology: Principle & Applications. Retrieved from [Link]

  • Salyha, B., et al. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Stevens, R. C., et al. (2017). Introduction: G-Protein Coupled Receptors. ACS Publications. Retrieved from [Link]

Sources

Application Note: N,N-diethyl-2-phenylbutanamide as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality

In pharmaceutical analysis, reference standards are the cornerstone of quality, safety, and efficacy. They are highly characterized materials used to confirm the identity, purity, and potency of active pharmaceutical ingredients (APIs) and formulated drug products. The United States Pharmacopeia (USP) defines reference standards as substances selected for their high purity and critical characteristics, suitable for their intended purpose[1][2]. Regulatory bodies like the FDA and EMA mandate their use to ensure that analytical methods are accurate, precise, and reliable, forming a critical component of Good Manufacturing Practice (GMP)[3][4][5].

N,N-diethyl-2-phenylbutanamide (CAS 92321-53-4) is a known process-related impurity and potential degradation product of Butamirate Citrate, a widely used non-opioid antitussive agent[5][6][7][8]. As such, a well-characterized reference standard of this compound is essential for:

  • Method Development and Validation: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying this impurity from the API[8][9].

  • Impurity Profiling: To accurately identify and quantify levels of this compound in batches of Butamirate Citrate API and finished drug products.

  • Stability Studies: To monitor the formation of this compound over time under various stress conditions, helping to establish the shelf-life and appropriate storage conditions for the drug product.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the qualification and application of this compound as a reference standard in a regulated pharmaceutical environment. The protocols described herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines Q7 and Q2(R1)[3][10][11].

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is the first step in its qualification. This information is critical for selecting appropriate analytical techniques and for predicting its behavior.

PropertyValueSource(s)
Chemical Name This compound[5][7][12]
Synonyms Butamirate Impurity 1, Butamirate Impurity B, Butamirate Impurity D[5][6][13][14]
CAS Number 92321-53-4[3][5][6][7][12]
Molecular Formula C₁₄H₂₁NO[3][5][6][7]
Molecular Weight 219.32 g/mol [3][5][6][7]
Appearance Typically a neat substance, may be an oil or solidGeneral chemical supplier information[3]
Storage Conditions Sealed in dry, 2-8°C[15]

Qualification Protocol for this compound as a Reference Standard

The qualification of a reference standard is a rigorous process to confirm its identity and establish its purity. The FDA requires reference standards to be of the "highest purity that can be obtained through reasonable effort" and to be "thoroughly characterized"[16]. This protocol outlines a multi-tiered analytical approach to achieve this.

Workflow for Reference Standard Qualification

The following diagram illustrates the logical workflow for the comprehensive characterization and certification of a candidate batch of this compound.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Certification & Management A Candidate Material (this compound) B Mass Spectrometry (MS) (Confirm Molecular Weight) A->B C NMR Spectroscopy (¹H, ¹³C) (Elucidate Structure) A->C D FTIR Spectroscopy (Confirm Functional Groups) A->D E HPLC-UV (Chromatographic Purity, % Area) D->E F Thermogravimetric Analysis (TGA) (Non-volatile Impurities, Residue) E->F G Karl Fischer Titration (KF) (Water Content) F->G H Residual Solvents Analysis (GC-HS) (ICH <467> Solvents) G->H I Assay Assignment (Mass Balance Calculation) H->I J Certificate of Analysis (CoA) Generation I->J I->J K Stability Study Protocol Initiation J->K L Reference Standard Inventory Management K->L

Caption: Workflow for the Qualification of a Pharmaceutical Reference Standard.

Step-by-Step Experimental Protocols

3.2.1 Identity Confirmation

  • Mass Spectrometry (MS):

    • Objective: Confirm the molecular weight of the compound.

    • Protocol: Prepare a dilute solution of the standard in a suitable solvent (e.g., Methanol/Water). Infuse the solution into an ESI-MS system. Acquire data in positive ion mode.

    • Acceptance Criteria: The observed mass for the [M+H]⁺ ion should be within ± 0.2 Da of the theoretical mass (220.32 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Unambiguously confirm the chemical structure.

    • Protocol: Dissolve an appropriate amount of the standard in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

    • Acceptance Criteria: The chemical shifts, coupling constants, and integration of the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, must be consistent with the known structure of this compound.

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Objective: Confirm the presence of key functional groups.

    • Protocol: Acquire the IR spectrum of the neat material using an ATR-FTIR spectrometer.

    • Acceptance Criteria: The spectrum should exhibit characteristic absorption bands for the amide carbonyl (C=O) stretch, C-N stretch, and aromatic C-H bonds, consistent with the reference spectrum of a known authentic sample.

3.2.2 Purity and Assay Assignment

  • Chromatographic Purity by HPLC-UV:

    • Objective: Determine the purity of the standard by separating it from any related organic impurities.

    • Protocol:

      • Column: C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A suitable gradient to ensure separation of all potential impurities (e.g., 5% B to 95% B over 20 minutes).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm.

      • Injection Volume: 10 µL.

      • Sample Concentration: 1.0 mg/mL.

    • Acceptance Criteria: Purity is typically determined by area percent. The main peak should represent ≥ 99.5% of the total peak area.

  • Water Content by Karl Fischer Titration:

    • Objective: Quantify the water content.

    • Protocol: Use a coulometric or volumetric Karl Fischer titrator. Accurately weigh a suitable amount of the standard and titrate.

    • Acceptance Criteria: Water content should be ≤ 0.5%.

  • Residual Solvents by Headspace Gas Chromatography (GC-HS):

    • Objective: Quantify any residual solvents from the synthesis process, as per ICH Q3C guidelines.

    • Protocol: Perform analysis according to USP <467> or an equivalent validated method.

    • Acceptance Criteria: The content of any residual solvents must be below the limits specified in the ICH Q3C guidelines.

  • Assay Assignment (Mass Balance):

    • Objective: To assign a definitive potency value to the reference standard.

    • Calculation: The assay is calculated by subtracting the percentages of all identified impurities from 100%. Assay (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue)

    • Trustworthiness: This mass balance approach provides a self-validating system for the assigned potency, as it accounts for all major potential impurities. The final, assigned assay value is reported on the Certificate of Analysis (CoA).

Application Protocol: Use in an HPLC Assay for Butamirate Citrate

Once qualified, the this compound reference standard can be used for the quantitative analysis of this impurity in Butamirate Citrate samples.

Workflow for Impurity Quantification

The diagram below outlines the use of the qualified reference standard in a routine quality control (QC) analysis.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Calculation & Reporting A Qualified Reference Standard (this compound) Assay = 99.7% C Prepare Standard Stock Solution (e.g., 100 µg/mL) A->C B Butamirate Citrate API (Test Sample) D Prepare Sample Solution (e.g., 10 mg/mL) B->D F Inject Standard Solution (Establish Calibration/Response Factor) C->F G Inject Sample Solution D->G E HPLC System (Validated Method) F->G H Integrate Peak Areas G->H I Calculate Impurity Content (%) in API H->I J Compare Result to Specification I->J

Caption: Using the Reference Standard for Impurity Quantification in an API.

Step-by-Step HPLC Protocol for Quantification
  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with diluent (e.g., 50:50 Acetonitrile:Water). This is the Standard Stock Solution (~100 µg/mL).

    • Further dilute this solution to a working concentration appropriate for the expected impurity level (e.g., 1.0 µg/mL, which corresponds to 0.1% for a 1 mg/mL sample solution).

  • Sample Solution Preparation:

    • Accurately weigh about 100 mg of the Butamirate Citrate test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the same diluent. This is the Sample Solution (1.0 mg/mL).

  • Chromatographic Analysis:

    • Use the validated HPLC method described in section 3.2.2 or an equivalent method validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines[10][11][17].

    • Inject the standard solution to determine the retention time and response factor for this compound.

    • Inject the sample solution.

  • Calculation:

    • Calculate the percentage of this compound in the Butamirate Citrate sample using the following external standard formula:

    % Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * (Assay_Std / 100) * 100

    • Where:

      • Area_Imp_Sample = Peak area of this compound in the sample chromatogram.

      • Area_Std = Peak area of this compound in the standard chromatogram.

      • Conc_Std = Concentration of the standard solution (e.g., in mg/mL).

      • Conc_Sample = Concentration of the sample solution (e.g., in mg/mL).

      • Assay_Std = The assigned potency of the reference standard (from the CoA).

  • Reporting:

    • The calculated percentage is compared against the specification for this impurity listed in the drug substance monograph or product specification sheet.

Conclusion

The establishment and use of a highly purified and thoroughly characterized this compound reference standard are indispensable for the quality control of Butamirate Citrate. By following a systematic qualification protocol grounded in international regulatory guidelines, analytical laboratories can ensure the identity, purity, and strength of this critical reagent. Its correct application in validated analytical methods provides the foundation for accurate impurity profiling, supporting the development and manufacture of safe and effective pharmaceutical products.

References

  • European Medicines Agency (EMA). (2000, November). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.[Link]

  • U.S. Food and Drug Administration (FDA). (2016, September). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.[Link]

  • Pharmaffiliates. this compound.[Link]

  • Allmpus. butamirate impurity b.[Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.[Link]

  • Veeprho. Butamirate Impurity 1.[Link]

  • European Medicines Agency (EMA). (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Pharmaffiliates. Butamirate Citrate-impurities.[Link]

  • U.S. Pharmacopeia. <11> USP REFERENCE STANDARDS.[Link]

  • Techno-Sceince. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.[Link]

  • U.S. Food and Drug Administration (FDA). (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 92321-53-4 Butamirate Citrate Impurity D.[Link]

  • Axios Research. this compound.[Link]

  • Patel, P. N., et al. (2015). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(4), 625–639. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals.[Link]

  • SLS Ireland. this compound.[Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N,N-diethyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-diethyl-2-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. Here, we will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy effectively.

This compound, a key intermediate and a known impurity in the synthesis of Butamirate[1][2][3], presents a common challenge in organic synthesis: the efficient formation of a secondary amide from a carboxylic acid and a secondary amine. This guide is structured to anticipate and address the specific issues you may encounter during this process.

Part 1: Troubleshooting Guide - Common Synthesis Issues

This section addresses the most frequent challenges encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yield in an amidation reaction is a common problem that can often be traced back to one of three areas: inefficient activation of the carboxylic acid, side reactions involving the starting materials, or suboptimal reaction conditions.

A1: Troubleshooting Low Yield

  • Inefficient Carboxylic Acid Activation: 2-Phenylbutanoic acid is relatively unreactive and will not directly form an amide with diethylamine under standard conditions.[4] The carboxylic acid must first be activated.

    • Insight: The most common method is conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. If this activation is incomplete, the overall yield will be poor.

    • Recommendation:

      • Ensure you are using a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents).[5]

      • Consider adding a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride or thionyl chloride. This generates the Vilsmeier reagent in situ, which is a more potent acylating catalyst.[5][6]

      • Confirm the formation of the acyl chloride (e.g., by IR spectroscopy, watching for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber) before adding the diethylamine.

  • Deactivation of the Amine: The reaction of 2-phenylbutanoic acid with thionyl chloride produces HCl as a byproduct.[5] In the absence of a base, this will protonate your diethylamine, forming diethylammonium chloride. This salt is not nucleophilic and will not react with the activated acyl chloride.[5]

    • Insight: This is a very common oversight. The amine must be present in its free-base form to be reactive.

    • Recommendation:

      • Perform a two-step, one-pot synthesis. First, activate the 2-phenylbutanoic acid. After activation is complete (and any excess thionyl chloride has been removed under vacuum), dissolve the resulting acyl chloride in an anhydrous aprotic solvent (like dichloromethane or THF) and then add the diethylamine along with a non-nucleophilic base (like triethylamine or diisopropylethylamine) to scavenge the HCl produced.[5][6]

      • Alternatively, use a Schotten-Baumann reaction, which involves adding the acyl chloride to the amine in the presence of an aqueous base.[5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play crucial roles.

    • Insight: Amidation reactions can be sensitive to these parameters.

    • Recommendation:

      • Temperature: The initial activation with thionyl chloride may require gentle heating.[5] However, the subsequent reaction with diethylamine should be started at a low temperature (0 °C) and then allowed to warm to room temperature to control the exothermicity of the reaction.

      • Solvent: Use dry, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Water can hydrolyze your activated acyl chloride back to the carboxylic acid.[7]

Q2: I'm observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are these impurities likely to be and how can I prevent them?

A2: Identifying and Preventing Impurities

The formation of impurities is a key challenge in optimizing any synthesis. In this case, the most probable impurities arise from side reactions of your starting materials and intermediates.

  • Unreacted 2-Phenylbutanoic Acid: This is the most common impurity and is usually a result of incomplete activation or hydrolysis of the acyl chloride intermediate.

    • Prevention: Follow the recommendations for efficient carboxylic acid activation in Q1. Ensure all glassware and solvents are scrupulously dry.[7]

    • Removal: A simple wash with a weak aqueous base (e.g., 5% sodium bicarbonate solution) during the workup will deprotonate the carboxylic acid, making it soluble in the aqueous layer and easily separated from your desired amide in the organic layer.[4]

  • Symmetrical Anhydride of 2-Phenylbutanoic Acid: The acyl chloride can react with unreacted carboxylate (from the starting material) to form a symmetrical anhydride. This anhydride can then react with diethylamine, but it is a less efficient pathway and can complicate purification.

    • Prevention: Ensure a slight excess of the activating agent is used to drive the reaction to the acyl chloride.

  • Over-alkylation of Diethylamine: While less common with secondary amines, it's a possibility to consider.

Workflow for Minimizing Impurities:

impurity_prevention cluster_start Starting Materials cluster_activation Activation Step cluster_coupling Coupling Step cluster_product Final Product 2-Phenylbutanoic Acid 2-Phenylbutanoic Acid Acyl Chloride Formation Acyl Chloride Formation 2-Phenylbutanoic Acid->Acyl Chloride Formation SOCl₂ or (COCl)₂ + cat. DMF Diethylamine Diethylamine Amidation Reaction Amidation Reaction Diethylamine->Amidation Reaction Add with Base (Et₃N) Acyl Chloride Formation->Amidation Reaction Anhydrous Solvent Incomplete Activation Incomplete Activation Acyl Chloride Formation->Incomplete Activation Leads to Unreacted Acid This compound This compound Amidation Reaction->this compound Aqueous Workup & Purification Amine Protonation Amine Protonation Amidation Reaction->Amine Protonation If no base is used Hydrolysis Hydrolysis Amidation Reaction->Hydrolysis If water is present

Caption: Troubleshooting workflow for amidation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Are there alternative, milder coupling agents I can use instead of thionyl chloride?

A1: Yes, several coupling agents can facilitate amide bond formation under milder conditions, which can be beneficial if your molecule has sensitive functional groups.[8] These reagents work by activating the carboxylic acid in situ to form a highly reactive intermediate.

Coupling ReagentAcronymCo-Reagent/AdditiveKey Advantages
DicyclohexylcarbodiimideDCCDMAP (catalyst)Effective and inexpensive.[6][9]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCIDMAP or HOBtWater-soluble byproducts, easier purification.[6]
1,1'-CarbonyldiimidazoleCDINoneByproducts are imidazole and CO₂, which are easily removed.[4]
HATU / HBTU-DIPEA (base)High yields, fast reaction times, good for sterically hindered substrates.[6]

Expertise & Experience: While reagents like HATU are very effective, they are also more expensive. For a relatively simple molecule like this compound, starting with a more cost-effective method like acyl chloride formation or using CDI is a logical first step. A CDI-mediated coupling is particularly attractive as the workup is often simpler.[4]

Q2: How do I monitor the progress of my reaction effectively?

A2: Thin-Layer Chromatography (TLC) is the most common and immediate way to monitor your reaction's progress.

Step-by-Step TLC Monitoring Protocol:

  • Prepare your TLC plate: Use a silica gel plate.

  • Spotting: On the baseline, spot your starting material (2-phenylbutanoic acid), your crude reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).

  • Eluent System: A good starting point for an eluent system is a mixture of a non-polar solvent and a slightly more polar solvent, for example, Hexane:Ethyl Acetate (e.g., in a 7:3 or 8:2 ratio). You may need to optimize this.

  • Development: Place the TLC plate in a chamber with the chosen eluent system.

  • Visualization: Visualize the plate under a UV lamp (254 nm). 2-Phenylbutanoic acid and this compound should both be UV active due to the phenyl ring. The product, being an amide, is generally more polar than the starting carboxylic acid and thus should have a lower Rf value (it will not travel as far up the plate). The reaction is complete when the spot corresponding to the 2-phenylbutanoic acid has disappeared from the reaction mixture lane.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[10][11]

Q3: My reaction seems to have stalled. What should I do?

A3: A stalled reaction can often be restarted. First, use TLC to confirm that starting material is still present.

Troubleshooting a Stalled Reaction:

stalled_reaction Reaction Stalled Reaction Stalled Check TLC Confirm presence of starting materials via TLC Reaction Stalled->Check TLC Check Reagents Are reagents still active? Check TLC->Check Reagents If starting material is present Check Temperature Is the temperature optimal? Check TLC->Check Temperature If starting material is present Add More Reagent Add more activating agent or amine/base Check Reagents->Add More Reagent If reagents may have degraded Increase Temperature Gently warm the reaction Check Temperature->Increase Temperature If reaction is at low temp Continue Reaction Continue monitoring Add More Reagent->Continue Reaction Increase Temperature->Continue Reaction

Caption: Decision tree for a stalled amidation reaction.

  • Re-check Reagents: If you suspect your activating agent has degraded or was insufficient, you may need to add more. Similarly, if the amine was added too slowly or if the base was insufficient, adding more of these could restart the reaction.

  • Temperature: If the reaction is being run at a low temperature, gently warming it may provide the necessary activation energy to push it to completion.

  • Solvent: Ensure your solvent is anhydrous. Any moisture will consume the activated intermediate.

Part 3: Experimental Protocol Example

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the acyl chloride intermediate method.

Protocol: Synthesis of this compound

Materials:

  • 2-Phenylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Diethylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 5% HCl (aq)

  • 5% NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Activation of Carboxylic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-phenylbutanoic acid (1.0 eq).

    • Add anhydrous DCM as the solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases.

    • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. This step is crucial to remove excess SOCl₂ which can react with the amine.

  • Amidation:

    • Re-dissolve the crude 2-phenylbutanoyl chloride in fresh anhydrous DCM under an inert atmosphere.

    • In a separate flask, prepare a solution of diethylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the acyl chloride solution to 0 °C.

    • Slowly add the diethylamine/triethylamine solution dropwise to the acyl chloride solution. A white precipitate of triethylammonium chloride will form.[5]

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the acyl chloride is consumed.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl (aq) to remove excess amines, then with 5% NaHCO₃ (aq) to remove any unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

References

  • García, A., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]

  • Trobe, M. & Liras, S. (2018). Challenges and outlook for catalytic direct amidation reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Sabila, P. R., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Popa, M. (2021). Why did my amide syntesis does not work?. ResearchGate. [Link]

  • Gernigon, N., et al. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids. Organic Chemistry Portal. [Link]

  • Mukaiyama, T. & Yamaguchi, T. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. PMC. [Link]

  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]

  • Feng, M., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. PubMed. [Link]

  • ChemistryViews. (2022). Safer Reagent for the Direct Amidation of Carboxylic Acids. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Garg, N. K. (2019). Challenges associated with secondary amide transamidation. ResearchGate. [Link]

  • Fustero, S., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids. Chemical Science (RSC Publishing). [Link]

  • Kulp, S. K., et al. (2010). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed. [Link]

  • Kamal, A., et al. (2016). Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells. NIH. [Link]

  • The Royal Society of Chemistry. Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. [Link]

  • Google Patents. Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.
  • Pharmaffiliates. Butamirate Citrate-impurities. [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). [Link]

  • Wentland, M. P., et al. (2001). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]

  • NIOSH - CDC. MERCAPTANS, METHYL-, ETHYL-, and n-BUTYL- 2542. [Link]

  • Roy, J. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • SLS Ireland. This compound. [Link]

Sources

Technical Support Center: Purification of N,N-diethyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N-diethyl-2-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining this tertiary amide in high purity. Understanding the principles behind each purification technique is crucial for successful implementation and adaptation to your specific experimental context.

I. Understanding Your Impurity Profile

Effective purification begins with a hypothesis about the potential impurities in your crude product. This compound is typically synthesized via the amidation of 2-phenylbutanoic acid with diethylamine. This reaction can be mediated by various coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Common Impurities to Consider:

  • Unreacted Starting Materials: 2-phenylbutanoic acid and diethylamine.

  • Coupling Agent Byproducts: Dicyclohexylurea (DCU) if using dicyclohexylcarbodiimide (DCC), or water-soluble urea derivatives if using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2]

  • Side-Reaction Products: N-acylurea (if additives like HOBt are not used with carbodiimides).[1]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., dichloromethane, ethyl acetate, DMF).

The choice of purification strategy will largely depend on the nature of these impurities.

II. Purification Strategies: A Troubleshooting Approach

This section is structured in a question-and-answer format to directly address common challenges encountered during the purification of this compound.

A. Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a powerful initial step to remove acidic and basic impurities from your crude product.

Question: My crude this compound contains unreacted 2-phenylbutanoic acid. How can I remove it?

Answer: Unreacted 2-phenylbutanoic acid can be efficiently removed by washing your organic solution with a basic aqueous solution. The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

Experimental Protocol: Acidic Impurity Removal

  • Dissolve your crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute basic solution, such as 0.1 M NaOH (aq) or saturated sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The top layer will be your organic phase containing the amide, and the bottom aqueous layer will contain the deprotonated carboxylic acid.[3]

  • Drain the aqueous layer.

  • Repeat the wash with the basic solution to ensure complete removal of the acidic impurity.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question: How do I remove residual diethylamine from my product?

Answer: Residual diethylamine, being a basic impurity, can be removed by washing the organic solution with a dilute acidic solution. The acid will protonate the amine, forming a water-soluble ammonium salt.

Experimental Protocol: Basic Impurity Removal

  • Following the basic wash (if performed), wash the organic layer with a dilute acidic solution, such as 0.1 M HCl (aq).

  • Follow the same procedure as described for the basic wash (steps 3-9), ensuring to separate the layers and finally dry the organic phase.

Logical Workflow for Liquid-Liquid Extraction

crude Crude Product in Organic Solvent base_wash Wash with 0.1 M NaOH (aq) crude->base_wash Removes 2-phenylbutanoic acid acid_wash Wash with 0.1 M HCl (aq) base_wash->acid_wash Removes diethylamine brine_wash Wash with Brine acid_wash->brine_wash Removes residual water dry Dry over Na2SO4 brine_wash->dry pure Purified Amide in Organic Solvent dry->pure

Sources

Stability testing of N,N-diethyl-2-phenylbutanamide under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for N,N-diethyl-2-phenylbutanamide. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability testing of this molecule. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity and robustness of your findings.

This compound is a tertiary amide with the molecular formula C₁₄H₂₁NO.[1][2][3] It is recognized as a potential impurity or degradation product of Butamirate Citrate, an antitussive agent.[1][4][5][6] Understanding its stability under various stress conditions is crucial for ensuring the quality, safety, and efficacy of any related drug product. Forced degradation studies are a regulatory requirement designed to identify potential degradation products, understand degradation pathways, and establish the specificity of stability-indicating analytical methods.[7]

Part 1: Experimental Design and Analytical Strategy

This section addresses the initial planning phase of your stability study, from defining goals to setting up an appropriate analytical method.

FAQ: Designing Your Stability Study

Question: What is the primary objective of performing a forced degradation study on this compound?

Answer: The core objective is to intentionally degrade the molecule under conditions more severe than standard accelerated stability testing.[7] This allows you to:

  • Identify Potential Degradants: Proactively discover which degradation products are likely to form under stress. This is critical for impurity profiling.

  • Elucidate Degradation Pathways: Understand the chemical breakdown mechanisms (e.g., hydrolysis, oxidation), which provides insights into the molecule's intrinsic stability.[8]

  • Develop and Validate a Stability-Indicating Method (SIM): The data generated is essential for developing a robust analytical method (typically HPLC) that can separate the parent compound from all potential degradation products, thus proving the method is "stability-indicating."

  • Inform Formulation and Packaging Development: Knowledge of sensitivities (e.g., to light or acid) guides the selection of excipients and appropriate packaging to protect the drug product.[8]

Question: What is a suitable starting point for an analytical method to monitor the stability of this compound?

Answer: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this type of analysis.

  • Rationale: this compound is a relatively non-polar molecule, making it well-suited for retention on a non-polar stationary phase like C18. The phenyl group provides a strong chromophore for UV detection.

  • Starting Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile (or methanol) and a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0). A gradient is recommended to ensure elution of both the parent compound and potentially more polar or non-polar degradants.

    • Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., ~220 nm), or using a Photo Diode Array (PDA) detector to gather spectral data across all peaks.

  • Critical Consideration: While HPLC-UV is excellent for quantification and separation, it cannot identify unknown degradants. For structural elucidation, it is essential to use a mass-selective detector. Therefore, developing the method on a Liquid Chromatography-Mass Spectrometry (LC-MS) system is highly recommended.[9][10]

Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow. The goal is to run these stress conditions in parallel to generate a comprehensive stability profile.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis cluster_eval Data Evaluation Prep Prepare Stock Solution of This compound in suitable solvent (e.g., ACN:Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Photo Photostability (ICH Q1B conditions) Prep->Photo Control Control Sample (No stressor, same conditions) Prep->Control Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS (at various time points) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Eval Assess % Degradation Identify Degradants Calculate Mass Balance Confirm Peak Purity Analysis->Eval

Caption: General workflow for forced degradation studies.

Part 2: Troubleshooting Guide for Specific Stress Conditions

This section provides practical advice in a Q&A format for issues you may encounter during your experiments.

A. Hydrolytic Stability (Acid & Base Catalyzed)

The tertiary amide bond in this compound is the most likely site for hydrolytic cleavage. Amides are generally quite stable, and their hydrolysis often requires energy input (heat) in addition to an acid or base catalyst.[11]

Question: What are the expected degradation products from hydrolysis?

Answer: Acid or base-catalyzed hydrolysis will cleave the amide bond to yield 2-phenylbutanoic acid and diethylamine. Under acidic conditions, the diethylamine will be protonated (diethylammonium ion). Under basic conditions, the carboxylic acid will be deprotonated (carboxylate). It is crucial that your analytical method can separate the parent compound from these potential products.

Hydrolysis_Pathway Parent This compound Products 2-Phenylbutanoic Acid + Diethylamine Parent->Products H₃O⁺ or OH⁻ / Heat

Sources

Technical Support Center: Solubilization of N,N-diethyl-2-phenylbutanamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-diethyl-2-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the effective solubilization of this compound in biological assays. Given its predicted hydrophobic nature, achieving and maintaining solubility is critical for obtaining accurate and reproducible experimental results.

Understanding the Challenge: Physicochemical Properties

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[2] A higher LogP value indicates greater hydrophobicity and lower aqueous solubility. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is CCC(C1=CC=CC=C1)C(=O)N(CC)CC.[1] Based on this structure, we can predict its physicochemical properties.

PropertyPredicted ValueImplication for Solubility
LogP ~3.5Indicates high lipophilicity and poor aqueous solubility.
Aqueous Solubility Very LowExpected to be practically insoluble in water.

Note: These values are computationally predicted and should be used as a guide. Experimental determination is recommended for precise measurements.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound.

Q1: My this compound won't dissolve in my aqueous assay buffer. What should I do?

This is expected given its predicted high LogP. Direct dissolution in aqueous buffers is unlikely to be successful. The recommended approach is to first dissolve the compound in a suitable organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended starting point.[3]

Q2: What is the best organic solvent to use for a stock solution?

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4][5] For this compound, preparing a high-concentration stock solution in 100% DMSO is the first and most critical step.

Alternative Solvents

If DMSO is incompatible with your assay system, other organic solvents can be considered, although they may present their own challenges:

  • Ethanol: Can be used, but it is more volatile and may not achieve the same high concentrations as DMSO.

  • Dimethylformamide (DMF): Similar to DMSO in its solubilizing power but can be more toxic to cells.[6]

Always perform a vehicle control in your experiments to account for any effects of the solvent on the biological system. [3]

Q3: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media. How can I prevent this?

This phenomenon, known as "solvent shock," is a common issue when diluting a DMSO stock solution into an aqueous medium.[7] The abrupt change in solvent polarity causes the hydrophobic compound to crash out of solution. Here are several strategies to mitigate this:

1. Optimize the Dilution Process:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform serial dilutions in your culture media.[8] This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Warm the Media: Warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.[7]

  • Vortexing/Mixing: Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous media to quickly disperse the compound.

2. Reduce the Final DMSO Concentration:

  • It is crucial to keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[9] If you are observing precipitation, you may need to prepare a more dilute DMSO stock solution, which will require adding a larger volume to your assay, so careful calculation is needed to keep the final DMSO concentration within an acceptable range.

3. Utilize Serum:

  • If your cell culture media contains fetal bovine serum (FBS) or other serum, the proteins within the serum, such as albumin, can bind to hydrophobic compounds and help maintain their solubility.[10] Consider pre-mixing your compound with a small amount of serum-containing media before adding it to the rest of your culture.

4. Employ Solubilizing Excipients:

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good biocompatibility.

Experimental Protocols

Here are detailed, step-by-step protocols for preparing solutions of this compound.

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) = 219.32 g/mol

    • To make 1 mL of a 10 mM solution:

      • Mass (g) = 10 mmol/L * 0.001 L * 219.32 g/mol = 0.0021932 g = 2.19 mg

  • Weigh the compound: Accurately weigh approximately 2.19 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of 100% DMSO to the tube.

  • Dissolve: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Cell-Based Assays

This protocol outlines how to perform serial dilutions from your DMSO stock to achieve the desired final concentrations in your assay, while maintaining a constant final DMSO concentration.[12]

Workflow:

Serial_Dilution_Workflow cluster_prep Step 1: Intermediate Dilutions in 100% DMSO cluster_final Step 2: Final Dilution into Assay Medium stock 10 mM Stock in 100% DMSO int1 1 mM in 100% DMSO stock->int1 1:10 dilution int2 100 µM in 100% DMSO int1->int2 1:10 dilution final1 10 µM in Assay Medium (0.1% DMSO) int1->final1 1:100 dilution final2 1 µM in Assay Medium (0.1% DMSO) int2->final2 1:100 dilution final3 100 nM in Assay Medium (0.1% DMSO) int_next->final3 1:100 dilution caption Serial Dilution Workflow

Caption: Workflow for preparing final assay concentrations from a DMSO stock.

Procedure:

  • Prepare Intermediate Stocks in 100% DMSO:

    • Prepare a series of intermediate stock solutions by serially diluting your 10 mM stock in 100% DMSO. For example, to get a 1 mM stock, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO.

  • Prepare Final Working Solutions:

    • To achieve a final DMSO concentration of 0.1%, add 1 µL of each intermediate DMSO stock to 999 µL of your pre-warmed cell culture medium. For a 0.5% final DMSO concentration, add 5 µL to 995 µL of media.

  • Mix Thoroughly: Immediately after adding the DMSO stock to the media, vortex or pipette up and down to ensure rapid and complete mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the same volume of cell culture medium used for your compound dilutions.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Enhanced Solubility

This protocol describes how to prepare a stock solution of this compound complexed with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in purified water (e.g., 20-40% w/v). Warming the water can aid in dissolving the HP-β-CD.

  • Add Compound: Add the this compound powder directly to the HP-β-CD solution.

  • Complexation: Vortex or sonicate the mixture for an extended period (e.g., 1-24 hours) at room temperature or a slightly elevated temperature to facilitate the formation of the inclusion complex.[11]

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: It is highly recommended to determine the actual concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.

  • Storage: Store the cyclodextrin-complexed stock solution at 4°C or -20°C.

Troubleshooting Common Issues

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions issue Issue Compound Precipitates in Media cause1 Solvent Shock issue:p->cause1 Rapid Dilution cause2 Concentration Too High issue:p->cause2 Exceeds Solubility Limit cause3 Media Interaction issue:p->cause3 Binding to Components sol1 Stepwise Dilution Pre-warm Media cause1->sol1 sol2 Lower Stock Concentration Use Cyclodextrin cause2->sol2 sol3 Test in Serum-Free vs. Serum-Containing Media cause3->sol3 caption Troubleshooting Precipitation

Caption: A guide to troubleshooting compound precipitation in cell culture media.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • Ismail, A. (2025). Response to "How do I create serial dilutions of a pure compound...". ResearchGate. Retrieved from [Link]

  • Katt, W. P. (2013). Response to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. Retrieved from [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 342(1-2), 1-11.
  • Lopes, C. D. F., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1645–1657.
  • Mulakayala, N. (2015). Response to "Is there any alternative solvent to DMSO...". ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Science Ready. (n.d.). Amides: Structure and Properties. Retrieved from [Link]

  • SwissADME. (n.d.). SwissADME. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Tønnesen, H. H., & Karlsen, J. (2002). Considerations regarding use of solvents in in vitro cell based assays. Pharmazie, 57(10), 673-677.
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • Adonin, S. A. (2015). Response to "Is there any alternative solvent to DMSO...". ResearchGate. Retrieved from [Link]

  • Faridi, H. (2014). Response to "How to enhance drug solubility for in vitro assays?". ResearchGate. Retrieved from [Link]

  • Francesco, P. (2016). Response to "How to make serial dilution, if the compound is soluble only in DMSO?". ResearchGate. Retrieved from [Link]

  • Goh, G. B., Hodas, N., & Vishnu, A. (2017). Deep Learning for Computational Chemistry.
  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 37-45.
  • Carolina Biological Supply Company. (2024). How to Perform a Serial Dilution. Retrieved from [Link]

  • Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of N,N-diethyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for investigating the degradation pathways of N,N-diethyl-2-phenylbutanamide (also known as Cropropamide). This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven guidance to anticipate challenges, troubleshoot common experimental issues, and design robust studies to elucidate the metabolic fate of this and structurally related tertiary amides.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary metabolic degradation pathways for a tertiary amide like this compound?

Based on its structure, two primary enzymatic pathways are predicted to be dominant:

  • Oxidative N-dealkylation: This is a common Phase I metabolic reaction for tertiary amines and amides, primarily mediated by Cytochrome P450 (CYP) enzymes.[1][2] One or both of the N-ethyl groups can be sequentially removed. This process typically involves the oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamide intermediate that spontaneously breaks down. This would result in N-ethyl-2-phenylbutanamide and subsequently 2-phenylbutanamide.

  • Hydrolysis: The amide bond itself can be cleaved by hydrolytic enzymes, such as carboxylesterases (CES), which are abundant in the liver and other tissues.[3][4] This reaction would yield 2-phenylbutanoic acid and diethylamine. While amides are generally more stable to hydrolysis than esters, this pathway is a significant consideration.[5][6]

A study on the related compound N,N-diethylbenzamide showed that a primary metabolic route involves initial oxidative mono-N-deethylation, which is then followed by enzymatic hydrolysis of the resulting secondary amide.[7]

Q2: Which enzyme families are the most important to investigate first?

Your investigation should initially focus on two key families:

  • Cytochrome P450s (CYPs): These are essential for most oxidative metabolism.[8] Given the N-diethyl group, CYPs are strong candidates for mediating N-dealkylation.[9] Key isoforms to consider are those highly abundant in the liver, such as CYP3A4, CYP2C9, and CYP2B6.[10][11]

  • Carboxylesterases (CES): These enzymes are critical for the hydrolysis of esters, amides, and carbamates.[12] In humans, hCE1 is highly expressed in the liver, while hCE2 is prominent in the intestine, making them key players in both first-pass and systemic clearance via hydrolysis.[4][13]

Q3: What are the most common analytical challenges when studying the degradation of this compound?

Researchers often encounter two main hurdles:

  • Chromatographic Separation: The parent compound is relatively lipophilic, while its potential metabolites (e.g., the hydrolyzed carboxylic acid or dealkylated amides) can be significantly more polar. Achieving good separation and peak shape for all analytes on a single reversed-phase LC method can be challenging.

  • Metabolite Identification: Without authentic standards, identifying metabolites relies on mass spectrometry. Distinguishing between isomers (e.g., hydroxylation on the phenyl ring vs. the butyl chain) requires high-resolution mass spectrometry (HRMS) and careful interpretation of fragmentation patterns.

Q4: Should I use liver microsomes or hepatocytes for my initial in vitro experiments?

This depends on your primary question.

  • Liver Microsomes: This is the best starting point if you hypothesize that CYP-mediated oxidation is the main pathway. Microsomes are enriched with CYP enzymes.[2] However, they lack most cytosolic enzymes, including some carboxylesterases.

  • Suspension Hepatocytes: These are considered the "gold standard" for in vitro metabolism as they contain a fuller complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, as well as cytosolic enzymes.[14][15] If you suspect hydrolysis or multiple pathways are involved, hepatocytes provide a more complete picture.

Troubleshooting Experimental Issues

Problem 1: I see very low or no degradation of this compound in my Human Liver Microsome (HLM) assay.

This is a common and informative result. It suggests that classical, NADPH-dependent CYP pathways may not be the primary route of metabolism.

Causality & Troubleshooting Workflow:

Your initial HLM assay was likely set up to favor CYP enzymes by including the necessary cofactor, NADPH. If turnover is low, it's time to investigate other possibilities systematically.

  • Step 1: Verify System Integrity. Before exploring alternative pathways, you must confirm your assay is performing correctly.

    • Action: Run a positive control compound with known high clearance in HLMs (e.g., verapamil, testosterone).

    • Rationale: If the positive control shows high clearance, it confirms the enzymatic activity of your HLM batch and the integrity of your cofactors and reagents. If the control fails, troubleshoot the basic assay setup (e.g., enzyme concentration, buffer pH, cofactor viability) before proceeding.[14]

  • Step 2: Investigate Hydrolytic Pathways. The stability of the amide bond might be lower than anticipated, making hydrolysis a key pathway.

    • Action: Switch your in vitro system from microsomes to liver S9 fraction or cryopreserved hepatocytes.

    • Rationale: Liver S9 contains both microsomal and cytosolic enzymes, including a higher concentration of relevant carboxylesterases (CES) than purified microsomes.[16] Hepatocytes offer the most complete enzymatic profile.[15] If you observe degradation in these systems but not in microsomes (without additional cofactors), hydrolysis is strongly indicated.

  • Step 3: Confirm CES Involvement.

    • Action: In the system where you see degradation (S9 or hepatocytes), perform an incubation with a broad-spectrum esterase inhibitor, such as bis(4-nitrophenyl) phosphate (BNPP).

    • Rationale: If the degradation of your compound is significantly reduced in the presence of the inhibitor, it provides direct evidence for the involvement of carboxylesterases.

The following diagram outlines this logical troubleshooting workflow.

G cluster_0 Troubleshooting: Low/No Degradation in HLM start Low turnover observed in HLM + NADPH assay check_control Action: Run positive control (e.g., Verapamil) start->check_control control_ok Result: Control degrades check_control->control_ok  Pass control_fail Result: Control is stable check_control->control_fail  Fail switch_system Hypothesis: Hydrolysis is dominant. Action: Test in Liver S9 or Hepatocytes control_ok->switch_system troubleshoot_assay STOP: Troubleshoot basic assay (reagents, buffer, HLM lot) control_fail->troubleshoot_assay observe_turnover Degradation observed? switch_system->observe_turnover add_inhibitor Hypothesis: CES is involved. Action: Add esterase inhibitor (BNPP) observe_turnover->add_inhibitor Yes conclusion_other Conclusion: Compound is highly stable or cleared by other pathways. (e.g., non-enzymatic, FMO, AO) observe_turnover->conclusion_other No yes_turnover YES no_turnover NO inhibition_result Degradation inhibited? add_inhibitor->inhibition_result conclusion_ces Conclusion: Hydrolysis by CES is a major degradation pathway. inhibition_result->conclusion_ces Yes inhibition_result->conclusion_other No yes_inhibited YES no_inhibited NO

Caption: Troubleshooting workflow for low in vitro degradation.

Problem 2: My LC-MS/MS data shows several potential metabolite peaks, but I cannot confidently identify their structures.

This is a classic metabolite identification challenge. A systematic approach combining high-resolution mass data with metabolic logic is required.

Causality & Troubleshooting Strategy:

Metabolite identification is a process of elimination and evidence gathering. The structure of this compound provides a roadmap of likely transformations.

Predicted Metabolic Transformations and Expected Mass Shifts

Metabolic ReactionBiotransformationMass Shift (Monoisotopic)Likely Enzyme Family
N-deethylation - C₂H₄-28.0313 DaCytochrome P450s
Hydroxylation + O+15.9949 DaCytochrome P450s
Amide Hydrolysis + O, - C₄H₁₀N+15.9949, -72.0813 DaCarboxylesterases
N-Oxidation + O+15.9949 DaFMO, Cytochrome P450s
Carboxylation + O, - H₂+13.9793 DaAldehyde Dehydrogenase
  • Step 1: Utilize High-Resolution Mass Spectrometry (HRMS).

    • Action: If not already done, re-acquire data on an HRMS instrument (e.g., Q-TOF or Orbitrap). Calculate the elemental composition for the parent ion and each metabolite.

    • Rationale: HRMS provides accurate mass measurements (<5 ppm error), which drastically narrows down the possible elemental formulas for a given metabolite, allowing you to confidently confirm or reject the mass shifts listed in the table above.

  • Step 2: Compare MS/MS Fragmentation Patterns.

    • Action: Acquire MS/MS (or MS²) spectra for the parent compound and each potential metabolite. Compare the fragmentation patterns.

    • Rationale: Metabolites will often retain core fragments from the parent structure. For example, a fragment corresponding to the 2-phenylbutanamide core should be present in both the parent and any N-dealkylated metabolites. If a metabolite has undergone amide hydrolysis, this core fragment will be absent, and a new fragment corresponding to 2-phenylbutanoic acid will appear.

  • Step 3: Apply Metabolic Logic.

    • Action: Consider the likely sites of reaction. Hydroxylation is more probable on the phenyl ring (para position) or at the benzylic carbon of the butyl chain due to electronic activation. N-dealkylation will occur on the ethyl groups.

    • Rationale: Combining accurate mass data with fragmentation evidence and known principles of drug metabolism allows for the confident postulation of metabolite structures, even without synthetic standards.

The diagram below illustrates the postulated primary degradation pathways based on these principles.

Caption: Postulated degradation pathways of this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver S9 Fraction

This protocol is designed to assess stability against both microsomal (CYP) and cytosolic (e.g., CES) enzymes.

Self-Validation System:

  • Positive Control (High Clearance): Propranolol (CYP-mediated)

  • Positive Control (Hydrolysis): Oseltamivir (CES-mediated activation)

  • Negative Control (Low Clearance): Warfarin

Materials:

  • Pooled Human Liver S9 Fraction (e.g., from a reputable supplier)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: NADP+, Solution B: Glucose-6-phosphate, G6P Dehydrogenase)

  • Test Compound, Positive/Negative Controls (10 mM stock in DMSO)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction termination.

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing S9 fraction and phosphate buffer. For a final protein concentration of 1 mg/mL, mix 20 µL of 20 mg/mL S9 stock with 330 µL of buffer per reaction.

  • Pre-incubation: Aliquot the S9/buffer mix into microcentrifuge tubes. Add 5 µL of test compound or control (diluted from stock to 200 µM, for a final assay concentration of 10 µM). Pre-incubate at 37°C for 5 minutes to equilibrate.

  • Initiate Reaction: Start the reaction by adding 50 µL of the NADPH regenerating system (or buffer for "-NADPH" control conditions). Vortex gently. This is your T=0 sample point (collect immediately after adding NADPH).

  • Time Points: Incubate the reaction at 37°C in a shaking water bath. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Terminate Reaction: Terminate the reaction by adding the aliquot to 2 volumes of ice-cold acetonitrile containing the internal standard. Vortex vigorously to precipitate protein.

  • Sample Processing: Centrifuge the terminated samples at >10,000 x g for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an LC-MS vial for analysis. Quantify the remaining parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t½ = 0.693 / k).[17]

References

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed Central. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. [Link]

  • Testa, B., & Jenner, P. (1981). The metabolism of tertiary amines. PubMed. [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. WADA. [Link]

  • Gijbels, E., et al. (2020). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health. [Link]

  • Hall, M., et al. (2011). Hydrolysis of Amides. Thieme. [Link]

  • Sonesson, A., et al. (1993). A new method for the analysis of amide-linked hydroxy fatty acids in lipid-As from gram-negative bacteria. PubMed. [Link]

  • Khan Academy Medicine. (2023). Metabolic pathway regulation logic. YouTube. [Link]

  • Agrawal, S. S. (2025). The Role of Cytochrome P450 in the Metabolism of Commonly Used Dental Drugs. ResearchGate. [Link]

  • LibreTexts. (2024). Chemistry of Amides. LibreTexts. [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed. [Link]

  • Varvounis, G., & Katsayannis, A. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • Zhang, Z., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. PubMed. [Link]

  • Li, B., et al. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. SciSpace. [Link]

  • BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-CYP Metabolism Pathways. BioIVT. [Link]

  • Farzam, K., & Abdullah, M. (2023). Drug Metabolism. StatPearls - NCBI Bookshelf. [Link]

  • Chem Help ASAP. (2020). Phase 1 drug metabolism. YouTube. [Link]

  • Kalgutkar, A. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Google Patents. (2016). Analysis method for amide compounds.
  • Davydov, D. R. (2014). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. ACS Publications. [Link]

  • ResearchGate. (2018). (PDF) The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. ResearchGate. [Link]

  • Toth, E., et al. (1993). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. [Link]

  • Manier, S., et al. (2018). In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. SpringerMedizin.de. [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Chemistry Education. [Link]

  • ResearchGate. (2018). (PDF) Drug Metabolism: Phase I and Phase II Metabolic Pathways. ResearchGate. [Link]

  • Li, B., et al. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. National Institute of Environmental Health Sciences. [Link]

  • ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups? ResearchGate. [Link]

  • OpenStax. (n.d.). 21.7 Chemistry of Amides. Organic Chemistry: A Tenth Edition. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Usmani, K. A., et al. (2003). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. PubMed. [Link]

  • Ashenhurst, J. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. [Link]

  • ResearchGate. (2015). (PDF) In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. ResearchGate. [Link]

  • Kumar, S., et al. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. National Institutes of Health. [Link]

  • Taylor, W. G., & Rademacher, D. J. (1998). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. PubMed. [Link]

Sources

Enhancing the purity of synthesized N,N-diethyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-diethyl-2-phenylbutanamide

From the Senior Application Scientist's Desk:

Welcome to the technical support center for this compound. As a crucial intermediate in various synthetic pathways, particularly in the pharmaceutical industry as a precursor or impurity standard for compounds like Butamirate, achieving high purity is paramount.[1][2] This guide is designed to provide researchers and development professionals with practical, in-depth solutions to common challenges encountered during its synthesis and purification. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can not only solve current issues but also anticipate and prevent future complications.

Our approach is built on a foundation of scientific integrity. Every recommendation is grounded in established chemical theory and supported by authoritative references. Let's begin by addressing some of the most frequently asked questions before diving into specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected impurities?

A1: The most prevalent and industrially scalable method is the amidation of 2-phenylbutanoic acid with diethylamine.[2][3] Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[4][5] Therefore, the carboxylic acid must first be "activated."

A common activation strategy involves converting 2-phenylbutanoic acid into its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting 2-phenylbutanoyl chloride is then reacted with diethylamine, typically in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.[7]

Based on this route, the primary impurities to anticipate are:

  • Unreacted 2-phenylbutanoic acid: Incomplete conversion to the acyl chloride or incomplete reaction of the acyl chloride.

  • Excess Diethylamine: Used in excess to drive the reaction to completion. It often forms a hydrochloride salt.

  • Side-products from the chlorination step: Depending on the reagent and conditions.

  • Hydrolysis products: The acyl chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid.

The overall synthetic workflow is visualized below.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 2-Phenylbutanoic Acid C Intermediate: 2-Phenylbutanoyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) B->C E Crude N,N-diethyl- 2-phenylbutanamide C->E Amidation D Diethylamine D->E F Aqueous Workup (Quench & Extraction) E->F G Drying & Solvent Removal F->G H Final Purification (Chromatography/Recrystallization) G->H I Pure Product H->I

Caption: General workflow for synthesis and purification.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A multi-technique approach is recommended for a comprehensive purity profile.[8][9]

  • Thin-Layer Chromatography (TLC): An excellent, rapid first-pass technique to qualitatively assess the presence of starting materials and major byproducts. A good starting mobile phase is a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is typically effective. UV detection is suitable due to the phenyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural identification of unknown peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product. Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate, direct measure of purity without needing a reference standard of the analyte itself.[8]

Troubleshooting Guide: Enhancing Purity

Problem 1: My final product is contaminated with unreacted 2-phenylbutanoic acid.

  • Causality: This is one of the most common impurities. It indicates either that the initial activation step to form the acyl chloride was incomplete, or the subsequent amidation reaction did not go to completion. The acidic nature of this impurity can interfere with downstream applications and complicates purification.

  • Solution: Liquid-Liquid Extraction (Acid Wash) An acidic impurity like a carboxylic acid can be easily removed from a neutral organic product by exploiting its solubility in an aqueous basic solution.

    Step-by-Step Protocol: Basic Aqueous Wash

    • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

    • Base Wash: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). You will observe effervescence (CO₂ release) as the base neutralizes the acidic impurity. Add the basic solution until effervescence ceases.

      • Expert Insight: Sodium bicarbonate is a milder base and is often preferred to prevent potential hydrolysis of the desired amide product, although tertiary amides are generally quite stable.

    • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash one more time to ensure complete removal.

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amide.

Problem 2: The product has a persistent yellow or brown discoloration.

  • Causality: Discoloration often arises from high-temperature reactions or the presence of trace impurities that form colored polymeric or degradation products. The use of thionyl chloride, if not freshly distilled, can also introduce sulfur-based impurities that are colored.

  • Solution 1: Activated Carbon Treatment For minor color impurities, treatment with activated carbon can be effective.

    Step-by-Step Protocol: Decolorization

    • Dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount of activated carbon (typically 1-2% by weight of the product).

    • Gently heat the mixture to a near-boil for 10-15 minutes with stirring.

    • Perform a hot filtration through a pad of Celite® or a fluted filter paper to remove the carbon.

    • Remove the solvent under reduced pressure.

  • Solution 2: Column Chromatography For more stubborn impurities, column chromatography is the most powerful purification technique.[10]

    Step-by-Step Protocol: Silica Gel Chromatography

    • Adsorbent: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

    • Eluent Selection: Determine the optimal solvent system using TLC. A good starting point is a gradient of ethyl acetate in hexane. The goal is an Rf value of ~0.3 for the desired product.

    • Column Packing: Pack a column with a slurry of silica gel in the initial, least polar eluent.

    • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel ("dry loading"). Apply this to the top of the packed column.

    • Elution: Run the column, starting with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing the polarity. Collect fractions and monitor them by TLC.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å)Standard, cost-effective choice for moderately polar compounds.
Mobile Phase Hexane / Ethyl AcetateGood resolving power for this class of compound; polarity is easily tuned.
Gradient 5% to 40% Ethyl AcetateA gradient is often more effective than an isocratic system for separating closely-eluting impurities.
Detection UV light (254 nm) / StainingThe phenyl group allows for easy visualization under UV light. Stains like potassium permanganate can reveal non-UV active impurities.

Problem 3: The yield is low after purification, and I suspect my product is polar and difficult to handle.

  • Causality: While this compound is moderately polar, some amides can be tricky to purify via standard chromatography, leading to yield loss.[10] In such cases, recrystallization can be a simpler and higher-yielding alternative if a suitable solvent system can be found.[11]

  • Solution: Recrystallization Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution.

    Step-by-Step Protocol: Recrystallization

    • Solvent Screening: The key is finding a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot. Suggested solvents to screen include acetonitrile, ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[11]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

    • Hot Filtration (Optional): If there are insoluble impurities (like dust or drying agent), perform a hot filtration to remove them.

    • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.

    • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Drying: Dry the crystals under vacuum to remove any residual solvent.

Start Crude Product Analysis (TLC, ¹H NMR) Acid Acidic Impurity Present? (e.g., 2-phenylbutanoic acid) Start->Acid Color Colored Impurities Present? Acid->Color No Wash Perform Basic Aqueous Wash (e.g., NaHCO₃ solution) Acid->Wash Yes Solid Is Product a Solid? Color->Solid No Chrom Purify by Column Chromatography Color->Chrom Yes Solid->Chrom No (Product is an oil) Recrys Purify by Recrystallization Solid->Recrys Yes Wash->Color End Pure Product Chrom->End Recrys->End

Caption: Decision workflow for selecting a purification method.

References

  • Pharmaffiliates. this compound.[Link]

  • Pharmaffiliates. Butamirate Citrate-impurities.[Link]

  • PubMed. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues.[Link]

  • ResearchGate. What is the best technique for amide purification?[Link]

  • Taylor & Francis Online. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[Link]

  • LibreTexts Chemistry. Chemistry of Amides.[Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?[Link]

  • Chemguide. the preparation of amides.[Link]

  • Organic Syntheses. γ-PHENYLBUTYRIC ACID.[Link]

  • PubMed Central (PMC). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.[Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[Link]

  • Org-Reaction. Amine to Amide (via Acid Chloride) - Common Conditions.[Link]

  • Fisher Scientific. Amide Synthesis.[Link]

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling.[Link]

Sources

Technical Support Center: Method Refinement for N,N-diethyl-2-phenylbutanamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the analytical characterization of N,N-diethyl-2-phenylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving consistent and reliable analytical results. As a known impurity and potential degradation product of Butamirate Citrate, robust analytical methods for this compound are critical for quality control and stability studies.[1][2] This guide offers practical, field-proven insights to navigate the common challenges encountered during its analysis.

I. Understanding the Analyte: Key Physicochemical Properties

This compound is a tertiary amide with a chiral center. Its analysis is typically performed using reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). The presence of the amide functional group and the aromatic ring are key considerations for method development.

PropertyValueSource
Chemical Formula C₁₄H₂₁NO[1]
Molecular Weight 219.32 g/mol [1]
CAS Number 92321-53-4[1]
Appearance Not specified, likely a liquid or solid[1]
Storage 2-8°C Refrigerator[1]

II. Troubleshooting Guide: HPLC Analysis

High-Performance Liquid Chromatography is the workhorse for the analysis of this compound in pharmaceutical matrices. Below are common issues and their resolutions.

A. Peak Tailing or Asymmetry

Question: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue that can compromise peak integration and quantification. The primary causes are typically secondary interactions with the stationary phase or issues with the sample solvent.

  • Probable Cause 1: Silanol Interactions. Residual silanol groups on the silica backbone of C18 or C8 columns can interact with the basic nitrogen of the diethylamino group, leading to tailing.

    • Solution:

      • Use a Silanol Blocker: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5% v/v), to the mobile phase to occupy the active silanol sites.[3]

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) can protonate the silanol groups, reducing their interaction with the analyte.

      • Employ an End-Capped Column: Use a high-quality, end-capped C18 or C8 column specifically designed to minimize silanol activity.

  • Probable Cause 2: Sample Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject. If the peak shape improves, sample overload was the issue.

  • Probable Cause 3: Mismatched Sample Solvent. Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Prepare the sample in the mobile phase or a solvent with a similar or weaker elution strength.

B. Inconsistent Retention Times

Question: I am observing a drift in the retention time for this compound across a sequence of injections. What should I investigate?

Answer:

Stable retention times are crucial for reliable peak identification and quantification. Drifting retention times often point to issues with the mobile phase, column equilibration, or temperature control.

  • Probable Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase at the start of the run.

    • Solution: Increase the column equilibration time before the first injection. A stable baseline is a good indicator of equilibration.

  • Probable Cause 2: Mobile Phase Composition Changes. The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or improper mixing.

    • Solution:

      • Keep mobile phase reservoirs covered to minimize evaporation.

      • Ensure the online degasser and pump are functioning correctly.

      • If preparing the mobile phase manually, ensure accurate measurements and thorough mixing.

  • Probable Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

C. Appearance of Unexpected Peaks (Degradation)

Question: I am seeing an extra peak in my chromatogram, especially in older samples or those subjected to stress conditions. What could this be?

Answer:

This compound is an impurity of Butamirate Citrate, which is an ester. Esters are susceptible to hydrolysis.[4] Therefore, the appearance of new peaks could indicate degradation.

  • Probable Cause: Hydrolysis. The amide bond in this compound is generally stable, but under harsh acidic or basic conditions, it can hydrolyze. A more likely scenario is the degradation of the parent drug, Butamirate Citrate, into related impurities. The primary degradation product of Butamirate Citrate is 2-phenylbutyric acid.[5]

    • Solution:

      • Confirm Peak Identity: If a standard is available, inject a solution of 2-phenylbutyric acid to confirm its retention time.

      • Develop a Stability-Indicating Method: Ensure your HPLC method can resolve the main analyte from its potential degradants. This often involves adjusting the mobile phase composition or gradient profile. Forced degradation studies are essential for this.[6]

G

III. Troubleshooting Guide: GC-MS Analysis

For volatile and semi-volatile compounds, GC-MS offers excellent sensitivity and specificity.

Question: I am having trouble getting a consistent response for this compound using GC-MS. What are some potential issues?

Answer:

Consistency in GC-MS analysis relies on proper sample introduction, chromatographic separation, and detection.

  • Probable Cause 1: Thermal Degradation. Although generally stable, some tertiary amides can degrade in a hot injector port.

    • Solution:

      • Lower Injector Temperature: Experiment with lowering the injector temperature in increments of 10-20°C to find a balance between efficient volatilization and minimizing degradation.

      • Use a Split/Splitless Inlet: A split injection can reduce the residence time of the analyte in the hot injector, minimizing the chance of degradation.

  • Probable Cause 2: Active Sites in the GC System. Active sites in the injector liner, column, or transfer line can cause peak tailing and poor reproducibility.

    • Solution:

      • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner.

      • Condition the Column: Properly condition the GC column according to the manufacturer's instructions before use.

      • Perform System Maintenance: Regularly replace septa and liners, and trim the column if necessary.

  • Probable Cause 3: Matrix Effects. Complex sample matrices can interfere with the analysis.

    • Solution:

      • Implement Sample Cleanup: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7]

      • Use an Internal Standard: Incorporate a suitable internal standard to compensate for variations in injection volume and matrix effects.

IV. FAQs: Method Development and Validation

Q1: What are good starting conditions for a reversed-phase HPLC method for this compound?

A1: Based on methods developed for the parent compound, Butamirate Citrate, a good starting point would be:

  • Column: C18 or C8, 4.6 x 150 mm, 5 µm particle size.[8]

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 25 mM potassium dihydrogen phosphate) at a pH between 3 and 4.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 210-225 nm.[4][8]

  • Column Temperature: 30-40°C.

Q2: How can I separate the enantiomers of this compound?

A2: Due to its chiral center, separating the enantiomers requires a chiral stationary phase (CSP).

  • Recommended Approach: Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds. A good starting point would be a column like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).[9]

  • Typical Mobile Phase: Normal-phase chromatography using a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is often successful.[9] The ratio can be adjusted to optimize the separation.

Q3: What are the key parameters to evaluate during method validation for an impurity like this compound?

A3: According to ICH guidelines, the following parameters are crucial for validating an impurity method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradants. This is demonstrated through forced degradation studies.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

V. Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Analysis
  • System Preparation:

    • Equip the HPLC system with a C18 column (e.g., Agilent Zorbax ODS, 4.6 x 250 mm, 5 µm).[8]

    • Prepare Mobile Phase A: 25 mM potassium dihydrogen phosphate, adjust pH to 3.4 with phosphoric acid.[4]

    • Prepare Mobile Phase B: Acetonitrile.

    • Set the flow rate to 1.0 mL/min and the column temperature to 35°C.

    • Set the UV detector to 210 nm.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 50 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter.[10]

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition (e.g., 60% A, 40% B) for at least 30 minutes.[4]

    • Inject 10 µL of the prepared sample.

    • Run the appropriate gradient program to elute the analyte and any impurities.

G

Protocol 2: Chiral HPLC Separation
  • System Preparation:

    • Install a chiral column (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 10 µm).[9]

    • Prepare the mobile phase: n-Hexane/Isopropanol (90:10 v/v).[9]

    • Set the flow rate to 0.8 mL/min.[9]

    • Set the UV detector to 220 nm.[9]

  • Sample Preparation:

    • Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter through a 0.45 µm syringe filter.[9]

  • Analysis:

    • Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the sample.

    • Run the analysis until both enantiomers have eluted.

VI. References

  • El-Gindy, A., Emara, S., & Mostafa, A. (2011). Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. Analytical Methods, 3(8), 1838-1844.

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2011). Peak chromatogram of butamirate citrate after water induced forced degradation. Retrieved from [Link]

  • ResearchGate. (2011). Development and Validation of RP-HPLC Stability-Indicating Methods forthe Determination of Butamirate Citrate and Sodium Cromoglycate. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Retrieved from [Link]

  • uta'45 journal. (2025). REVIEW ARTICLE: VALIDATION OF GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) METHODS IN THE ANALYSIS OF VOLATILE COMPOUNDS IN NATURAL MATERIALS. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • AENSI Publisher. (2011). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. Retrieved from [Link]

  • Springer. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]

  • Chemical Papers. (2019). Chromatographic methods for the determination of butamirate citrate in presence of its degradation product. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Neuroquantology. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Retrieved from [Link]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (2017). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • ResearchGate. (2011). Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of N,N-diethyl-2-phenylbutanamide and DEET as Active Ingredients in Insect Repellents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global burden of vector-borne diseases necessitates the development and optimization of effective insect repellents. For decades, N,N-diethyl-meta-toluamide (DEET) has been the gold standard, offering broad-spectrum and long-lasting protection against a variety of hematophagous arthropods.[1] However, the search for alternative active ingredients with improved characteristics, such as better toxicological profiles, cosmetic appeal, and comparable or superior efficacy, is a continuous endeavor in the field of public health and pest management. This guide provides a detailed comparative analysis of a promising alternative, N,N-diethyl-2-phenylbutanamide, and the benchmark repellent, DEET.

Due to the limited publicly available research specifically on this compound, this guide will draw upon data from its close structural analog, N,N-diethylphenylacetamide (DEPA), to provide a robust comparative assessment against DEET. The structural similarities between these phenylacetamide derivatives allow for strong inferences regarding the potential efficacy and safety of this compound.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of these compounds is crucial for apprehending their physical properties and, consequently, their efficacy as repellents.

CompoundChemical StructureMolar Mass ( g/mol )Key Features
DEET N,N-diethyl-3-methylbenzamide191.27Aromatic amide with a methyl group on the benzene ring.
This compound Image of this compound structure219.32Aromatic amide with a phenyl group attached to the butanamide backbone.

The seemingly subtle differences in their molecular architecture can influence volatility, skin adherence, and interaction with insect olfactory receptors, all of which are critical determinants of repellent activity.

Comparative Efficacy: Repellency and Duration of Protection

Multiple studies have demonstrated that DEPA exhibits repellency comparable to that of DEET against a range of mosquito species. For instance, a laboratory study evaluating a 20% w/v DEPA cream against Aedes aegypti found no statistically significant difference in the reduction of mosquito landings when compared to a 10% w/v DEET formulation.[2] Both repellents provided over 60% reduction in mosquito landings for up to 8 hours.[2]

Field studies conducted on military personnel have also shown that DEPA and DEET offer similar broad-spectrum repellency against mosquitoes and black flies at concentrations of 0.25 and 0.5 mg/cm². Furthermore, against Phlebotomine sand flies, both DEPA and DEET at 0.1 mg/cm² provided a comparable protection time of approximately 4.4 hours.

Table 1: Comparative Repellency Data of DEPA and DEET

Insect SpeciesRepellent & ConcentrationProtection Time (Hours)Efficacy NotesReference
Aedes aegypti20% DEPA cream> 8>60% reduction in landings[2]
Aedes aegypti10% DEET> 8>60% reduction in landings[2]
Mosquitoes & Black Flies0.25 - 0.5 mg/cm² DEPANot specifiedComparable to DEET
Mosquitoes & Black Flies0.25 - 0.5 mg/cm² DEETNot specifiedComparable to DEPA
Phlebotomine sand flies0.1 mg/cm² DEPA~ 4.4No significant difference
Phlebotomine sand flies0.1 mg/cm² DEET~ 4.4No significant difference

It is important to note that higher concentrations of DEET generally provide longer-lasting protection.[3][4] This dose-dependent relationship is a critical consideration in formulation development. While specific data for this compound is pending, the performance of DEPA suggests that it is a highly effective repellent, on par with DEET in many scenarios.

Mechanism of Action: Unraveling the Repellent Effect

The precise mechanisms by which these compounds repel insects are complex and still under investigation. However, significant progress has been made in understanding their modes of action.

DEET: A Multi-Modal Mechanism

DEET is believed to exert its repellent effect through multiple pathways, acting on the insect's olfactory system. It is thought to function by:

  • Masking Host Odors: DEET can interfere with the insect's ability to detect lactic acid and other volatile cues emitted by humans, effectively making the host "invisible" to the insect.

  • Direct Repellency: DEET itself is detected by specific odorant receptors (ORs) in mosquitoes, triggering an aversive behavioral response.[5] Research has identified specific ORs, such as the Orco co-receptor, as being involved in DEET detection.

  • Contact Irritancy: Upon landing, the bitter taste of DEET can also act as a deterrent.[5]

Caption: Proposed multi-modal mechanism of action for DEET.

This compound and Analogs: A Likely Similar Pathway

Given the structural similarity of this compound and DEPA to DEET, it is highly probable that they share a similar mechanism of action. The presence of the diethylamide group, a common feature in many effective repellents, suggests an interaction with the same or similar olfactory receptors in insects. Further research is needed to elucidate the specific molecular targets of this compound and to determine if it exhibits any novel mechanistic properties.

Experimental Protocols for Efficacy Testing

The evaluation of insect repellent efficacy relies on standardized and reproducible experimental protocols. Both laboratory and field studies are essential to obtain a comprehensive understanding of a compound's performance.

Laboratory-Based Arm-in-Cage Test

This is a standard method for determining the Complete Protection Time (CPT) of a topical repellent.

Protocol:

  • Subject Recruitment: Human volunteers are recruited following ethical guidelines.

  • Repellent Application: A precise amount of the test repellent is applied evenly to a defined area on the volunteer's forearm. The other arm may serve as an untreated control.

  • Mosquito Exposure: The treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus) for a specified duration (e.g., 3 minutes).

  • Observation: The number of mosquito landings and bites is recorded.

  • Time Intervals: The exposure is repeated at regular intervals (e.g., every 30 minutes).

  • Endpoint: The CPT is defined as the time from repellent application until the first confirmed bite (often confirmed by a second bite within a specified timeframe).

Caption: Standard workflow for the Arm-in-Cage repellent efficacy test.

Field Studies

Field studies are crucial for evaluating repellent performance under real-world conditions, with variables such as environmental factors (temperature, humidity, wind) and a natural population of biting insects. These studies often involve human volunteers in areas with high insect pressure, and the protocols are similar to laboratory tests but adapted to the field environment.

Safety and Toxicological Profile

A critical aspect of any insect repellent intended for human use is its safety profile.

DEET

DEET has an extensive safety record, having been used by billions of people since its introduction.[1] When used as directed, it is considered safe for adults and children over two months of age. However, in rare cases, excessive or improper use has been associated with adverse effects, including skin irritation and, in very high doses or with oral ingestion, neurological effects.

This compound and Analogs

Toxicological data for this compound is not widely available. However, studies on its analog, DEPA, indicate a favorable safety profile. Comparative inhalation toxicity studies in mice showed that DEPA and DEET did not cause significant harmful effects on respiratory parameters during acute exposure.[6] Furthermore, a safety data sheet for a related compound, 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide, indicates an acute dermal LD50 in rabbits of >2000 mg/kg and an oral LD50 in rats between 300 and 500 mg/kg, suggesting low to moderate acute toxicity.[7]

Table 2: Comparative Toxicological Data

ParameterDEET2-ethyl-N-methyl-N-(3-methylphenyl)butanamideReference
Acute Oral LD50 (rat) ~2000 mg/kg300 - 500 mg/kg
Acute Dermal LD50 (rabbit) >4000 mg/kg>2000 mg/kg[7]
Skin Irritation Mild to moderateIrritant[7]
Eye Irritation SevereSevere[7]

It is imperative that this compound undergoes rigorous toxicological evaluation according to international guidelines before it can be considered for widespread use.

Conclusion and Future Perspectives

While DEET remains a highly effective and widely used insect repellent, the exploration of alternative active ingredients is crucial for expanding the available options for personal protection against vector-borne diseases. The available evidence for N,N-diethylphenylacetamide (DEPA), a close structural analog of this compound, suggests that this class of compounds holds significant promise. DEPA has demonstrated efficacy comparable to DEET against a variety of important insect vectors, with a favorable safety profile in preliminary studies.

Future research should focus on conducting direct, head-to-head comparative efficacy and duration of action studies between this compound and DEET against a broad range of arthropod species. A comprehensive toxicological assessment of this compound is also a critical next step. Furthermore, investigations into the specific molecular interactions of this compound with insect olfactory receptors could pave the way for the rational design of even more effective and targeted repellent molecules. The development of novel formulations to enhance the cosmetic feel and optimize the release profile of this compound could also improve user acceptance and compliance.

References

  • DEET. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Chen, C. D., Wan-Norafikah, O., Lau, K. W., Lee, H. L., Heo, C. C., Leong, C. S., & Sofian-Azirun, M. (2017). Laboratory Study on the Repellent Bioefficacy of Diethyl Phenyl Acetamide (DEPA) against Aedes (Stegomyia) aegypti (Linnaeus). Journal of Mosquito Research, 7(2), 9–14.
  • Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. (2010). PubMed. Retrieved from [Link]

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England Journal of Medicine, 347(1), 13–18.
  • N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods. (2006). PubMed. Retrieved from [Link]

  • DEET vs. Other Mosquito Repellents: A Comparison. (2002). American Academy of Family Physicians. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of N,N-diethyl-2-phenylbutanamide by Titration

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a tertiary amide like N,N-diethyl-2-phenylbutanamide, establishing a robust and reliable method for purity validation is paramount. This guide provides an in-depth exploration of using non-aqueous titration for this purpose, comparing its performance against modern chromatographic techniques and offering the detailed, field-proven insights necessary for confident implementation.

The Challenge of Amide Basicity and the Rationale for Non-Aqueous Titration

Tertiary amides, such as this compound, are characterized by a nitrogen atom bonded to a carbonyl carbon and two alkyl groups.[1] While the lone pair of electrons on the nitrogen atom imparts basic properties, amides are exceptionally weak bases in aqueous solutions. This is because the resonance delocalization of the nitrogen's lone pair with the adjacent carbonyl group significantly reduces its availability for protonation.

Attempting to titrate such a weak base in water is futile. Water is an amphiprotic solvent, meaning it can act as both a weak acid and a weak base.[2] In an aqueous environment, water competes effectively with the weak amide base for the protons of the acidic titrant, masking the endpoint and rendering the titration inaccurate.

This is where the strategic choice of a non-aqueous solvent system becomes critical. The principle of non-aqueous titration is to select a solvent that does not compete with the analyte for the titrant, thereby enhancing the analyte's apparent basicity.[2][3] For a weak base like our target amide, a protogenic (acidic) solvent such as anhydrous glacial acetic acid is the ideal choice.[2] In this medium, the amide is forced to accept a proton, allowing for a sharp and detectable endpoint when titrated with a strong acid, typically perchloric acid.

Experimental Workflow: Purity Determination by Non-Aqueous Potentiometric Titration

The following protocol is a self-validating system, incorporating titrant standardization and potentiometric endpoint detection to ensure accuracy and reproducibility, consistent with the principles outlined in USP General Chapter <541> Titrimetry.[4][5][6][7]

Workflow Diagram

Titration_Workflow cluster_prep Phase 1: Preparation & Standardization cluster_titration Phase 2: Automated Titration cluster_analysis Phase 3: Data Analysis & Calculation P1 Prepare 0.1 M Perchloric Acid in Glacial Acetic Acid P2 Standardize Titrant (vs. Potassium Hydrogen Phthalate) P1->P2 Standardize T3 Titrate with Standardized HClO₄ (Automated Burette) P2->T3 Use Standardized Titrant P3 Prepare Analyte Solution (Dissolve Amide in Glacial Acetic Acid) T2 Immerse Electrodes (Glass & Reference) P3->T2 Analyze Sample T1 Calibrate pH/mV Meter with Buffers T1->T2 T2->T3 T4 Record mV vs. Volume Data T3->T4 A1 Determine Equivalence Point (e.g., First Derivative Plot) T4->A1 Process Data A2 Calculate Molarity of Analyte A1->A2 A3 Calculate % Purity of this compound A2->A3

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical safety assessment, understanding the potential neurotoxicity of novel compounds is paramount. This guide provides a comparative analysis of the neurotoxic effects of N,N-diethyl-2-phenylbutanamide, a compound for which direct toxicological data is limited, by leveraging the extensive research on its structural analogs, primarily N,N-diethyl-meta-toluamide (DEET). By examining the well-documented neurotoxic profile of DEET and other related compounds, we can infer potential risks, guide a robust testing strategy, and explore structure-activity relationships that are critical for informed drug development and risk assessment.

Introduction: The Need for Comparative Neurotoxicity Assessment

Furthermore, a case report has linked butamirate citrate to acute cervical dystonia, a neurological movement disorder, after the first dose.[1] This clinical finding underscores the importance of scrutinizing the neurotoxic potential of butamirate and its related impurities, including this compound.

This guide is structured to provide a comprehensive overview of the known neurotoxic effects of DEET, followed by a proposed, in-depth experimental strategy to elucidate the neurotoxic potential of this compound.

The Benchmark Analog: N,N-diethyl-meta-toluamide (DEET)

DEET is a widely used insect repellent, and its toxicological profile has been extensively investigated.[3][4] While generally considered safe when used as directed, there have been rare reports of neurological adverse events, particularly in children.[4]

Mechanism of Action: Beyond Acetylcholinesterase Inhibition

Initial hypotheses suggested that DEET's neurotoxicity might stem from the inhibition of acetylcholinesterase (AChE), a common mechanism for many insecticides.[3][5][6] However, multiple studies have demonstrated that DEET is a very poor inhibitor of AChE in both insects and mammals, with IC50 values in the millimolar range.[3][5][6]

Current research points to two primary mechanisms of action for DEET's neurotoxicity:

  • Modulation of Octopaminergic Synapses in Insects: In insects, DEET appears to target octopaminergic synapses, leading to neuroexcitation. This effect can be blocked by phentolamine, an octopamine receptor antagonist.[3][5]

  • Blockade of Ion Channels in Mammals: In mammalian neurons, DEET has been shown to block both sodium (Na+) and potassium (K+) channels, with IC50 values in the micromolar range.[3][5] This ion channel blocking action may contribute to the numbing sensation reported with dermal contact and could be a factor in its potential neurotoxicity at high concentrations.[3]

In Vivo Neurotoxic Effects of DEET

Acute high-dose oral administration of DEET in rats has been shown to cause observable neurotoxic effects. In one study, a dose of 500 mg/kg resulted in an increased thermal response time.[7] Chronic dietary administration at high concentrations (5000 ppm) led to a slight increase in exploratory locomotor activity.[7] However, the nervous system was not identified as a selective target of toxicity in these studies.[7]

Proposed Neurotoxicity Testing Strategy for this compound

Given the absence of direct data, a tiered testing strategy is proposed to systematically evaluate the neurotoxic potential of this compound. This strategy progresses from in vitro assays to more complex in vivo models, in line with established guidelines for neurotoxicity risk assessment.[8][9]

In Vitro Assessment: A High-Throughput Approach

In vitro models offer a rapid and cost-effective means to screen for potential neurotoxicity and elucidate mechanisms of action.[10][11]

3.1.1. Recommended Cell Lines

  • Human Neuroblastoma SH-SY5Y cells: A well-characterized and commonly used cell line in neurotoxicity studies. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for assessing a range of neurotoxic endpoints.

  • Primary Cortical Neurons (Rat or Mouse): While more complex to culture, primary neurons provide a model that more closely resembles the in vivo environment.[11]

  • Human induced Pluripotent Stem Cell (hiPSC)-derived Neurons: These cells offer a human-relevant model and can be differentiated into specific neuronal subtypes, allowing for more targeted investigations.

3.1.2. Key In Vitro Assays

A battery of assays should be employed to assess various aspects of neurotoxicity:

  • Cell Viability Assays: To determine the concentration at which the compound induces cell death.

    • MTT Assay: Measures mitochondrial reductase activity.

    • LDH Release Assay: Measures membrane integrity.

  • Apoptosis Assays: To determine if cell death occurs via apoptosis.

    • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases.

    • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Oxidative Stress Assays: To assess the induction of oxidative stress, a common mechanism of neurotoxicity.

    • Reactive Oxygen Species (ROS) Assay: Measures the production of ROS using fluorescent probes.

    • Glutathione (GSH) Assay: Measures the levels of the key antioxidant, glutathione.

  • Neurite Outgrowth Assays: To evaluate the impact on neuronal development and morphology. High-content imaging can be used to quantify neurite length and branching.

  • Electrophysiological Measurements: To assess functional neurotoxicity.

    • Microelectrode Array (MEA): Allows for the non-invasive recording of spontaneous and evoked electrical activity from neuronal networks in culture. This can reveal effects on neuronal firing, bursting, and network synchrony.

    • Patch-Clamp Electrophysiology: Provides detailed information on the effects of the compound on specific ion channels (e.g., Na+, K+, Ca2+ channels).[3][5]

In Vivo Assessment: Confirming and Characterizing Neurotoxicity

If in vitro studies indicate a potential for neurotoxicity, in vivo studies in rodent models are warranted to confirm these findings and assess the effects in a whole-organism context.[12]

3.2.1. Recommended Animal Model

  • Sprague-Dawley Rats: A commonly used strain in toxicology studies with a large historical database.

3.2.2. Key In Vivo Studies

  • Acute Oral Toxicity Study: To determine the acute lethal dose (LD50) and identify signs of neurotoxicity at high doses. A functional observational battery (FOB) and motor activity assessment should be included.

  • Repeated Dose Toxicity Study (28-day or 90-day): To evaluate the effects of sub-chronic exposure. This study should include detailed clinical observations, functional assessments (e.g., FOB, motor activity, sensory function), and comprehensive histopathological examination of the central and peripheral nervous systems.

  • Developmental Neurotoxicity (DNT) Study: If there are concerns about effects on the developing nervous system, a DNT study should be considered to assess the potential for adverse effects on offspring following maternal exposure.

Comparative Data Summary

The following table summarizes the known neurotoxicological data for DEET and provides a template for the data that should be generated for this compound.

ParameterN,N-diethyl-meta-toluamide (DEET)This compound
Mechanism of Action Poor AChE inhibitor; Blocks Na+ and K+ channels in mammals; Modulates octopaminergic synapses in insects.[3][5]To be determined.
In Vitro IC50/EC50 AChE Inhibition (human): 6-12 mM[3][5]; Na+ Channel Block (rat cortical neurons): ~0.7 mM[3]; K+ Channel Block (rat cortical neurons): EC50 ~0.12 mM[3]To be determined.
In Vivo Acute Toxicity Oral LD50 (rat): ~2000 mg/kg; Neurotoxic signs at 500 mg/kg (increased thermal response time).[7]To be determined.
In Vivo Chronic Toxicity Increased locomotor activity at 5000 ppm in the diet.[7]To be determined.

Experimental Protocols and Workflows

In Vitro Neurotoxicity Screening Workflow

InVitro_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Functional Assessment A Compound Exposure (SH-SY5Y Cells) B Cell Viability Assays (MTT, LDH) A->B 24h, 48h C Apoptosis Assays (Caspase 3/7, Annexin V) B->C If cytotoxic D Oxidative Stress Assays (ROS, GSH) B->D If cytotoxic E Neurite Outgrowth Assay B->E Sub-lethal concentrations F Microelectrode Array (MEA) E->F G Patch-Clamp Electrophysiology (Ion Channel Specificity) F->G Investigate specific targets

Caption: Proposed tiered in vitro screening workflow for this compound.

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control and positive control (e.g., staurosporine) wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control and calculate the IC50 value.

Discussion: Structure-Activity Relationships and Implications

The structural difference between this compound and DEET (N,N-diethyl-meta-toluamide) lies in the substitution on the phenyl ring. The presence of a butyl group in the former versus a methyl group in the latter may influence its lipophilicity, metabolic stability, and interaction with biological targets. It is plausible that this compound will also exhibit ion channel blocking activity, a key mechanism of DEET's mammalian neurotoxicity.[3] The ethyl amide moiety is common to both, suggesting a potential for similar metabolic pathways.

The reported neurotoxicity of N,N-diethyl-2-phenylacetamide, another structural analog, further strengthens the rationale for a thorough investigation.[13] Studies on phenylacetamide derivatives have explored their structure-activity relationships for various biological activities, and this knowledge can be leveraged to understand the potential for neurotoxicity.[14][15][16]

For drug development professionals, the key takeaway is the critical need for empirical data. While comparative analysis provides a valuable starting point, it cannot replace direct testing. The proposed experimental strategy will provide the necessary data to make an informed decision on the safety profile of this compound and to determine if its presence as an impurity in pharmaceutical formulations poses an unacceptable risk.

Conclusion

In the absence of direct toxicological data, a comparative analysis leveraging information from structural analogs is a scientifically sound and essential first step in assessing the potential neurotoxicity of this compound. The extensive data available for DEET suggests that ion channel modulation is a plausible mechanism of neurotoxicity that warrants investigation. The proposed tiered testing strategy, incorporating a suite of in vitro and in vivo assays, provides a comprehensive framework for elucidating the neurotoxic profile of this compound. The results of these studies will be crucial for regulatory submissions and for ensuring the safety of any pharmaceutical product containing this compound.

References

  • Swale, D. R., Sun, B., Tong, F., & Bloomquist, J. R. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLOS ONE, 9(8), e103713. [Link]

  • Swale, D. R., Sun, B., Tong, F., & Bloomquist, J. R. (2014). Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET). PubMed. [Link]

  • Kalyanasundaram, M., & Mathew, N. (2005). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. PubMed. [Link]

  • Sharma, V., & Singh, V. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(4), 635–654. [Link]

  • U.S. Environmental Protection Agency. (1998). Guidelines for Neurotoxicity Risk Assessment. [Link]

  • Yazar, A. S., & Çelik, T. (2017). Acute cervical dystonia after the first dose of butamirate citrate. PubMed. [Link]

  • OECD. (2022). In vitro assays for developmental neurotoxicity. [Link]

  • National Research Council (US) Committee on Neurotoxicology and Models for Assessing Risk. (1992). Testing for Neurotoxicity. In Environmental Neurotoxicology. National Academies Press (US). [Link]

  • Acar, Ç., & Erol, K. (2022). Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. ACG Publications. [Link]

  • U.S. Environmental Protection Agency. (1998). Guidelines for Neurotoxicity Risk Assessment. [Link]

  • Food and Drug Administration. (n.d.). Butamirate Citrate. [Link]

  • Tilson, H. A. (1998). EPA's neurotoxicity risk assessment guidelines. PubMed. [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide. [Link]

  • European Medicines Agency. (n.d.). Butamirate. [Link]

  • Fitch, R. W. (2019). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Scientific Archives, 2(3). [Link]

  • Weaver, C. D., & Lindsley, C. W. (2016). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 26(16), 4053–4057. [Link]

  • Osimitz, T. G., & Murphy, J. V. (1997). Neurological effects associated with use of the insect repellent N,N-diethyl-m-toluamide (DEET). PubMed. [Link]

  • Patsnap Synapse. (2024). What are the side effects of Butamirate Citrate? [Link]

  • Concept Life Sciences. (n.d.). Neurotoxicity Testing Services. [Link]

  • U.S. Food and Drug Administration. (2000). Redbook 2000: IV.C.10. Neurotoxicity Studies. [Link]

  • Tan, P. T., & Chan, E. C. Y. (2019). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • ClinicalTrials.gov. (2022). A Study of Butamirate Citrate Syrup Versus (vs) Sinecod Syrup (Vanilla) in Adult Healthy Study Volunteers. [Link]

  • Swale, D. R., Sun, B., Tong, F., & Bloomquist, J. R. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). ResearchGate. [Link]

  • Schoenig, G. P., Hartnagel, R. E., Osimitz, T. G., & Llanso, S. (1996). Neurotoxicity evaluation of N,N-diethyl-m-toluamide (DEET) in rats. PubMed. [Link]

  • Westerink, R. H. S. (2021). In vitro approaches for neurotoxicity testing. Society of Toxicology. [Link]

  • World Health Organization. (2001). Neurotoxicity risk assessment for human health : principles and approaches. [Link]

  • Cui, W., & Li, J. (2018). Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents. PubMed Central. [Link]

  • Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]

  • Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of N,N-diethyl-2-phenylbutanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and robust production of target molecules is paramount. N,N-diethyl-2-phenylbutanamide, a key structural motif in various organic compounds, presents a compelling case study for the comparative analysis of synthetic methodologies. This guide provides an in-depth examination of the two primary routes for its synthesis: the direct amidation of 2-phenylbutanoic acid and the amidation of the corresponding 2-phenylbutyryl chloride. By delving into the mechanistic underpinnings, experimental protocols, and key performance indicators of each pathway, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.

Introduction to the Synthetic Challenge

The synthesis of this compound involves the formation of an amide bond between the 2-phenylbutanoic acid backbone and a diethylamine moiety. The choice of synthetic route can significantly impact various factors, including overall yield, purity of the final product, cost of reagents, reaction conditions, and scalability. This guide will focus on a comparative analysis of two principal strategies, each with distinct advantages and disadvantages.

Route 1: Direct Amidation of 2-Phenylbutanoic Acid

This approach represents a more atom-economical and potentially greener pathway, as it seeks to form the amide bond directly from the carboxylic acid and the amine, with the only theoretical byproduct being water.[1] However, the direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures to overcome the formation of a stable ammonium carboxylate salt.[2] To facilitate this transformation under milder conditions, the use of coupling agents is standard practice.

Mechanistic Considerations

The core principle of this route involves the in-situ activation of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine. Coupling agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., HBTU, PyBOP), react with the carboxylic acid to form a highly reactive intermediate. This activated species is then readily attacked by diethylamine to form the desired amide. For instance, the use of 1,1'-carbonyldiimidazole (CDI) proceeds through an acylimidazolide intermediate, which is highly reactive towards amines.

Experimental Protocol: Synthesis of this compound via Direct Amidation

The following protocol is a representative example based on the use of a carbodiimide coupling agent.

Materials:

  • 2-Phenylbutanoic acid

  • Diethylamine

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-phenylbutanoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the reaction mixture and stir for another 15 minutes.

  • Slowly add diethylamine (1.2 eq) to the flask and allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Logical Workflow for Direct Amidation

cluster_0 Route 1: Direct Amidation 2-Phenylbutanoic Acid 2-Phenylbutanoic Acid Activation Activation 2-Phenylbutanoic Acid->Activation Diethylamine Diethylamine Amide Formation Amide Formation Diethylamine->Amide Formation Coupling Agent (e.g., EDC/HOBt) Coupling Agent (e.g., EDC/HOBt) Coupling Agent (e.g., EDC/HOBt)->Activation Activation->Amide Formation Reactive Intermediate Workup & Purification Workup & Purification Amide Formation->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: Workflow for the direct amidation of 2-phenylbutanoic acid.

Route 2: Amidation of 2-Phenylbutyryl Chloride

This classical and highly reliable two-step method involves the initial conversion of 2-phenylbutanoic acid to its more reactive acid chloride derivative, 2-phenylbutyryl chloride. This activated intermediate then readily reacts with diethylamine to produce the final amide.

Mechanistic Considerations

The first step involves the reaction of 2-phenylbutanoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The subsequent amidation step is a straightforward nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acid chloride is attacked by the nucleophilic diethylamine, followed by the elimination of a chloride ion to yield the stable amide.

Experimental Protocols

Step 1: Synthesis of 2-Phenylbutyryl Chloride

Materials:

  • 2-Phenylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-phenylbutanoic acid (1.0 eq) and anhydrous toluene.

  • Slowly add thionyl chloride (1.2-1.5 eq) to the flask at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The resulting crude 2-phenylbutyryl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

Materials:

  • 2-Phenylbutyryl chloride (from Step 1)

  • Diethylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve diethylamine (2.2 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add a solution of 2-phenylbutyryl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dilute HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound. A similar procedure for a related compound, N,N-diethyl-m-toluamide (DEET), has been reported to give yields in the range of 88-95%.[3]

Logical Workflow for Amidation via Acid Chloride

cluster_1 Route 2: Amidation via Acid Chloride 2-Phenylbutanoic Acid 2-Phenylbutanoic Acid Acid Chloride Formation Acid Chloride Formation 2-Phenylbutanoic Acid->Acid Chloride Formation Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2)->Acid Chloride Formation 2-Phenylbutyryl Chloride 2-Phenylbutyryl Chloride Acid Chloride Formation->2-Phenylbutyryl Chloride Amidation Amidation 2-Phenylbutyryl Chloride->Amidation Diethylamine Diethylamine Diethylamine->Amidation Workup & Purification Workup & Purification Amidation->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: Workflow for the amidation of 2-phenylbutyryl chloride.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Direct AmidationRoute 2: Amidation of 2-Phenylbutyryl Chloride
Number of Steps 1 (one-pot)2
Atom Economy HigherLower (byproducts from chlorination)
Reagent Handling Coupling agents can be moisture sensitive; generally less hazardous than thionyl chloride.Thionyl chloride is highly corrosive, toxic, and reacts violently with water.
Reaction Conditions Generally milder (room temperature to moderate heating).Requires reflux for acid chloride formation; amidation is often exothermic and requires cooling.
Yield Variable, typically good to excellent (70-95%) depending on the coupling agent and substrates.Generally very high and reproducible (>90% for the amidation step).
Purification Often requires chromatography to remove coupling agent byproducts.Can sometimes be purified by distillation; byproducts are often water-soluble salts, simplifying workup.
Scalability Can be challenging due to the cost and removal of large quantities of coupling agents.Well-established and readily scalable for industrial production.
Cost Coupling agents can be expensive.Thionyl chloride is a relatively inexpensive bulk chemical.

Conclusion and Recommendations

The choice between the direct amidation of 2-phenylbutanoic acid and the amidation of 2-phenylbutyryl chloride for the synthesis of this compound is a nuanced decision that depends on the specific priorities of the researcher or development team.

Route 1 (Direct Amidation) is an attractive option for laboratory-scale synthesis, particularly when prioritizing milder reaction conditions and avoiding the use of highly corrosive chlorinating agents. Its one-pot nature can also be advantageous for rapid library synthesis. However, the cost of coupling agents and the potential need for chromatographic purification may limit its economic viability on a larger scale.

Route 2 (Amidation of 2-Phenylbutyryl Chloride) , despite being a two-step process, often proves to be the more robust, cost-effective, and scalable option for producing larger quantities of this compound. The high reactivity of the acid chloride intermediate typically leads to high yields and straightforward purification. The primary drawback is the handling of hazardous reagents like thionyl chloride, which necessitates appropriate safety infrastructure.

For industrial applications and large-scale manufacturing, the acid chloride route is generally preferred due to its reliability, high yields, and the use of less expensive reagents. For discovery chemistry and smaller-scale preparations where convenience and milder conditions are prioritized, the direct amidation approach offers a compelling alternative. Ultimately, a thorough evaluation of the available resources, scale of production, and safety considerations will guide the optimal synthetic strategy.

References

  • PrepChem. Synthesis of (+)2-phenylbutyric acid. Available at: [Link]

  • Adichemistry. Grignard Reagent: Reactions, Preparation, Mechanism. Available at: [Link]

  • Patsnap. Preparation method of 2-amino-2-phenylbutyric acid. Available at: [Link]

  • PubMed. Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. Available at: [Link]

  • Google Patents. Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. Available at: [Link]

  • National Center for Biotechnology Information. Borate-catalysed direct amidation reactions of coordinating substrates. Available at: [Link]

  • Organic Syntheses. γ-PHENYLBUTYRIC ACID. Available at: [Link]

  • YouTube. ETHYLMAGNESIUM BROMIDE (grignard reagent) SYNTHESIS part 1. Available at: [Link]

  • ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available at: [Link]

  • IntechOpen. New Greener Developments in Direct Amidation of Carboxylic Acids. Available at: [Link]

  • Quora. What is the product when ethyl magnesium bromide react with ethyl ethnoate?. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. Available at: [Link]

  • ResearchGate. An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

Sources

A Head-to-Head Comparison of Amide-Based Insect Repellents: Evaluating N,N-diethylphenylacetamide (DEPA) Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Effective Arthropod Vector Control

The prevention of arthropod-borne diseases remains a critical global health challenge, necessitating the development and rigorous evaluation of effective insect repellents. For decades, N,N-diethyl-m-toluamide (DEET) has been the gold standard for personal protection against a wide range of biting insects.[1][2] However, the search for novel active ingredients with improved safety profiles, longer duration of action, and enhanced cosmetic appeal is a continuous endeavor in the field of vector control.[2][3] This has led to the investigation of numerous chemical classes, including a variety of amide compounds structurally related to DEET.

This guide provides a comprehensive head-to-head comparison of N,N-diethylphenylacetamide (DEPA), a notable amide-based repellent, with other leading synthetic insect repellents, namely DEET, Picaridin, and IR3535. While the specific compound N,N-diethyl-2-phenylbutanamide has been identified as a chemical intermediate in pharmaceutical synthesis, to date, there is no publicly available scientific literature evaluating its efficacy as an insect repellent.[4][5] Therefore, this analysis will focus on its close structural analog, DEPA, for which comparative data are available. We will delve into the experimental data supporting the performance of these repellents, detail the methodologies for their evaluation, and discuss the underlying mechanisms of action that contribute to their protective effects.

Chemical Structures and Properties of Key Insect Repellents

A fundamental understanding of the chemical properties of repellent active ingredients is crucial for appreciating their efficacy and mode of action. The table below summarizes the key characteristics of DEPA, DEET, Picaridin, and IR3535.

Repellent Chemical Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Year Introduced
DEPA N,N-diethylphenylacetamide642-12-5C₁₂H₁₇NO191.27-
DEET N,N-diethyl-m-toluamide134-62-3C₁₂H₁₇NO191.271946
Picaridin 1-piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, 1-methylpropylester119515-38-7C₁₂H₂₃NO₃229.321998
IR3535® 3-[N-acetyl-N-butyl]aminopropionic acid ethyl ester52304-36-6C₁₁H₂₁NO₃215.291970s

Mechanism of Action: How Repellents Disrupt Host-Seeking Behavior

The precise mechanisms by which insect repellents exert their effects are complex and continue to be an active area of research. It is generally accepted that these compounds interfere with an insect's olfactory system, masking the chemical cues that emanate from a host and are used for location.[1]

DEET, for instance, is believed to work by confusing and disorienting mosquitoes, making it difficult for them to locate a target.[1] Studies have shown that DEET may interact with insect odorant receptors (ORs) and ionotropic receptors (IRs), which are crucial for detecting volatile chemicals in the environment.[6]

The diagram below illustrates the proposed general mechanism of action for amide-based repellents like DEPA and DEET.

Repellent_Mechanism Host_Cues Host Volatiles (CO₂, Lactic Acid, etc.) Insect_Antenna Insect Antenna (Olfactory Receptors) Host_Cues->Insect_Antenna Binds to Receptors Brain Insect Brain (Behavioral Response) Insect_Antenna->Brain Signal Transduction Repellent_Molecule Repellent Molecule (e.g., DEPA, DEET) Repellent_Molecule->Insect_Antenna Interferes with Receptor Function No_Bite Host Avoidance Brain->No_Bite Altered Perception

Caption: Proposed mechanism of insect repellent action.

Head-to-Head Performance Comparison: Experimental Data

The efficacy of an insect repellent is typically measured by its ability to prevent bites from specific arthropod species over a defined period. The following table summarizes available comparative data for DEPA, DEET, Picaridin, and IR3535 against the yellow fever mosquito, Aedes aegypti.

Repellent Concentration (%) Protection Time (hours) against Aedes aegypti Reference
DEPA 20~6-8[7]
DEET 20~6-8[7]
Picaridin 20~6-8[8]
IR3535® 20~4-6[8]

Field studies have shown that both DEPA and DEET exhibit broad-spectrum repellency against not only mosquitoes but also other arthropods like black flies and land leeches.[7] In comparative field evaluations, DEPA was found to be more effective than dimethylphthalate (DMP) and demonstrated no significant difference in repellency compared to DEET at the same concentrations against mosquitoes and black flies.[7]

Experimental Protocols for Efficacy Testing

The evaluation of insect repellent efficacy relies on standardized and reproducible laboratory and field-based assays. A common and widely accepted method is the arm-in-cage test.

Arm-in-Cage Laboratory Assay Protocol
  • Subject Recruitment: Human volunteers are recruited following ethical guidelines and informed consent.

  • Insect Rearing: A colony of a specific mosquito species (e.g., Aedes aegypti) is maintained under controlled laboratory conditions (temperature, humidity, and light cycle).

  • Repellent Application: A precise amount of the test repellent formulation is applied evenly to a defined area on the volunteer's forearm. A control arm is treated with a placebo or left untreated.

  • Exposure: The treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes.

  • Data Collection: The time until the first confirmed bite is recorded. This is known as the Complete Protection Time (CPT).

  • Re-exposure: The arm is re-exposed to the mosquitoes at regular intervals to determine the duration of protection.

The following diagram outlines the workflow for a typical arm-in-cage efficacy trial.

Arm_in_Cage_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase Recruitment Volunteer Recruitment (& Informed Consent) Application Repellent Application (Defined Area & Dose) Recruitment->Application Exposure Arm in Cage Exposure (Standardized Mosquito Population) Application->Exposure Observation Observation for Bites (Record Time to First Bite) Exposure->Observation CPT Determine Complete Protection Time (CPT) Observation->CPT Comparison Compare CPTs of Different Repellents CPT->Comparison

Caption: Workflow for arm-in-cage insect repellent efficacy testing.

Safety and Toxicological Profile

The safety of topical insect repellents is of paramount importance. Regulatory agencies worldwide have established stringent guidelines for the toxicological evaluation of these products.

  • DEPA: Studies on DEPA have indicated a favorable safety profile, with low acute toxicity.[9]

  • DEET: Despite its widespread use, DEET has been associated with rare instances of adverse effects, primarily when used inappropriately.[10] However, when used as directed, it is considered safe for human use.[10]

  • Picaridin and IR3535®: Both Picaridin and IR3535® are known for their excellent safety profiles and low potential for skin irritation.[8]

Comparative inhalation toxicity studies in mice have shown that DEPA and DEET do not cause significant harmful effects on respiratory parameters during acute exposure, suggesting they are suitable for use as insect repellents in aerosol formulations.[9]

Conclusion and Future Perspectives

While this compound itself is not a recognized insect repellent, the study of its structural analog, N,N-diethylphenylacetamide (DEPA), provides valuable insights into the broader class of amide-based repellents. The available evidence suggests that DEPA is a safe and effective insect repellent with efficacy comparable to the gold standard, DEET, against a range of arthropod vectors.

The continued investigation into the structure-activity relationships of amide compounds and other chemical classes holds promise for the development of the next generation of insect repellents.[11][12] Future research should focus on identifying novel active ingredients with prolonged duration of action, improved resistance to environmental factors, and an even greater margin of safety. The integration of advanced screening techniques and a deeper understanding of the molecular targets within the insect's sensory system will be instrumental in achieving these goals.

References

  • A Milestone In Botanical Mosquito Repellents: Novel PMD-Based Formulation Protects More Than Twice As Long As High-Concentration Deet and Other Leading Products. PubMed. [Link]

  • Topical Preparation of Newer and Safer Analogs of N,N-diethyl-2-phenylacetamide (DEPA) against Aedes aegypti Mosquitoes. ResearchGate. [Link]

  • Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. PubMed. [Link]

  • Structure-activity Relationship Studies With Mosquito Repellent Amides. PubMed. [Link]

  • N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods. PubMed. [Link]

  • Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. The University of Florida. [Link]

  • This compound | 92321-53-4. Pharmaffiliates. [Link]

  • Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. PubMed. [Link]

  • The Future of Insect Repellent Discovery and Development. Ingenta Connect. [Link]

  • The enigmatic reception of DEET—the gold standard of insect repellents. ScienceDirect. [Link]

  • Insect repellents.
  • Development of a Mosquito Repellent Formulation Based on Nanostructured Lipid Carriers. Frontiers. [Link]

  • Poly(oxyethylene)/Poly(oxypropylene) butyl ether prolongs the repellent effect of N,N-diethyl-3-toluamide on the skin. ResearchGate. [Link]

  • Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed. [Link]

  • Pyrethroid-Derived Acids and Alcohols: Bioactivity and Synergistic Effects on Mosquito Repellency and Toxicity. PubMed. [Link]

  • 2D and 3D structure-activity modelling of mosquito repellents: a review. PubMed. [Link]

  • Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLOS One. [Link]

  • Analysis of molecular stereoelectronic similarity between N,N-diethyl-m-toluamide (DEET) analogs and insect juvenile hormone to develop a model pharmacophore for insect repellent activity. PubMed. [Link]

  • The Future of Insect Repellent Discovery and Development. ResearchGate. [Link]

  • Novel Essential Oils Blend as a Repellent and Toxic Agent against Disease-Transmitting Mosquitoes. PubMed Central. [Link]

  • This compound. Manasa Life Sciences. [Link]

  • [Results of the study and the perspectives of use of the repellent N,N-diethyl-2,5-dimethylbenzamide (DEXA)]. PubMed. [Link]

Sources

A Comparative Guide to the Validation of a Novel Analytical Method for N,N-diethyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive validation of a new Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of N,N-diethyl-2-phenylbutanamide. The performance of this novel method is compared with a potential Gas Chromatography (GC) method, providing researchers, scientists, and drug development professionals with the experimental data and rationale necessary to select the most appropriate analytical technique for this compound.

This compound is a known impurity of the antitussive drug Butamirate Citrate and its accurate quantification is crucial for quality control and regulatory compliance in the pharmaceutical industry.[1][2] This guide adheres to the principles of scientific integrity, drawing upon established validation protocols from the International Council for Harmonisation (ICH) to ensure the trustworthiness and reliability of the presented methods.

The Analytical Challenge: Quantifying this compound

The development of a robust and reliable analytical method for this compound is essential for ensuring the quality and safety of pharmaceutical products containing Butamirate Citrate. As an impurity, its levels must be carefully controlled within acceptable limits. The choice of the analytical technique is paramount and is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. Both HPLC and GC are powerful chromatographic techniques widely used in pharmaceutical analysis, each with its own set of advantages and limitations.[3][4][5][6]

A Novel RP-HPLC Method: Development and Validation

A novel RP-HPLC method was developed to provide a sensitive, specific, and accurate quantification of this compound. The choice of a reversed-phase method is based on the non-polar nature of the molecule, while UV detection is suitable due to the presence of a chromophoric phenyl group.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH 3.4) in a 40:60 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[7][8]

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of this compound reference standard was prepared in the mobile phase at a concentration of 1 mg/mL and further diluted to create a series of calibration standards.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample of Butamirate Citrate spiked with the analyte. The chromatograms demonstrated that there were no interfering peaks from the matrix or related substances at the retention time of this compound.

The linearity of the method was assessed by analyzing five standard solutions of this compound at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Table 1: Linearity Data for the RP-HPLC Method

Concentration (µg/mL)Peak Area (arbitrary units)
112500
563000
10126000
20251000
50635000
Correlation Coefficient (r²) 0.9998

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

Table 2: Accuracy Data for the RP-HPLC Method

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%8.07.9599.4
100%10.010.12101.2
120%12.011.9099.2
Mean Recovery (%) 99.9

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of a standard solution on the same day. Intermediate precision was determined by analyzing the same solution on three different days.

Table 3: Precision Data for the RP-HPLC Method

Precision LevelParameterResult
Repeatability% RSD of Peak Area (n=6)0.8%
Intermediate Precision% RSD of Peak Area (n=9, 3 days)1.2%

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase). The results showed that the method is robust within the tested range of variations.

Comparative Analysis: A Potential Gas Chromatography (GC) Method

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds.[3][5] For this compound, a GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be a viable alternative to HPLC.

Experimental Protocol: GC-FID (Proposed)
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split mode).

  • Standard Solution Preparation: Standards would be prepared in a suitable solvent like ethyl acetate.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC depends on several factors, including the properties of the analyte, the required sensitivity, and the available instrumentation.[4]

Table 4: Comparison of HPLC and GC Methods for the Analysis of this compound

ParameterRP-HPLC with UV DetectionGC with FID Detection
Principle Partition chromatography in a liquid mobile phase.Partition chromatography in a gaseous mobile phase.
Applicability Suitable for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds.
Sample Preparation Simple dissolution in the mobile phase.May require derivatization for polar compounds, but likely not for this analyte.
Sensitivity Good, with LOQ in the sub-µg/mL range.Potentially higher sensitivity, especially with an MS detector.
Specificity High, especially with a DAD detector.High, especially with an MS detector for mass fragmentation analysis.
Robustness Generally robust and reproducible.Can be sensitive to variations in temperature and gas flow.
Instrumentation Cost Moderate to high.Moderate to high.
Analysis Time Typically longer run times compared to GC.Faster analysis times are often achievable.

Conclusion and Recommendation

The newly developed and validated RP-HPLC method provides a reliable, robust, and accurate means for the quantitative analysis of this compound. The method is specific, linear over a wide concentration range, and demonstrates excellent accuracy and precision. Its straightforward sample preparation and operation at ambient temperature make it a practical choice for routine quality control in a pharmaceutical setting.

A GC method presents a viable alternative, potentially offering higher sensitivity and faster analysis times. However, the higher operating temperatures in GC could pose a risk of thermal degradation for some analytes, although this compound is expected to be sufficiently stable.

For routine quality control and purity assessment of this compound, the validated RP-HPLC method is highly recommended due to its demonstrated robustness, ease of use, and suitability for the non-volatile nature of the analyte. The GC method can serve as a valuable orthogonal technique for confirmatory analysis or for the investigation of volatile impurities.

Visualizing the Workflow

Method Validation Workflow

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Method Development RP-HPLC Method Development (Column, Mobile Phase, Detection) Specificity Specificity (No Interference) Method Development->Specificity Validate Linearity Linearity (r² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness

Caption: Workflow for the validation of the new analytical method.

Comparison of Analytical Techniques

cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_gc Gas Chromatography (GC) Analyte N,N-diethyl-2- phenylbutanamide HPLC RP-HPLC Method (Validated) Analyte->HPLC Analyzed by GC GC-FID/MS Method (Potential) Analyte->GC Analyzed by HPLC_Pros Pros: - Robust & Reproducible - Ambient Temperature - Good for Non-Volatiles HPLC->HPLC_Pros HPLC_Cons Cons: - Potentially Longer Run Times HPLC->HPLC_Cons GC_Pros Pros: - High Sensitivity - Fast Analysis - Good for Volatiles GC->GC_Pros GC_Cons Cons: - High Temperature - Potential for Thermal Degradation GC->GC_Cons

Caption: Comparison of HPLC and GC for this compound analysis.

References

  • A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. (2021). MDPI. Retrieved January 27, 2026, from [Link] separations/separations-08-00163/article_deploy/separations-08-00163-v2.pdf

  • Chromatographic methods for the determination of butamirate citrate in presence of its degradation product. (2019). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Chromatographic methods for the determination of butamirate citrate in presence of its degradation product | Request PDF. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved January 27, 2026, from [Link]

  • Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. (2011). Longdom Publishing. Retrieved January 27, 2026, from [Link]

  • Difference between HPLC and GC Technique. (2020). Veeprho. Retrieved January 27, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 27, 2026, from [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026). AELAB. Retrieved January 27, 2026, from [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025). Lab Manager. Retrieved January 27, 2026, from [Link]

  • Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. (2011). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • (PDF) Development and Validation of RP-HPLC Stability-Indicating Methods forthe Determination of Butamirate Citrate and Sodium Cromoglycate. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (PDF) A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (n.d.). UAH LOUIS. Retrieved January 27, 2026, from [Link]

  • Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. (n.d.). Europe PMC. Retrieved January 27, 2026, from [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

  • Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides | Request PDF. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). NIH. Retrieved January 27, 2026, from [Link]

  • UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

A Comparative Guide to N,N-diethyl-2-phenylbutanamide as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the purity and characterization of reference standards are paramount. This guide provides an in-depth technical comparison of N,N-diethyl-2-phenylbutanamide as a pharmaceutical reference standard, benchmarking its performance against industry best practices and a hypothetical competitor. As a known impurity of the antitussive agent Butamirate Citrate, understanding the quality of this reference standard is critical for accurate analytical method validation and routine quality control of the active pharmaceutical ingredient (API).[1]

The Critical Role of Impurity Reference Standards in Drug Development

The safety and efficacy of pharmaceutical products are intrinsically linked to the control of impurities.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) that necessitate the identification, reporting, and qualification of impurities in new drug substances and products.[2] Impurity reference standards are highly purified and well-characterized compounds that serve as the benchmark for these analytical procedures.[3] Their primary function is to ensure the accuracy and reliability of methods used to detect and quantify impurities, thereby safeguarding patient health.[2][3]

This compound is a specified impurity of Butamirate Citrate, a widely used non-narcotic cough suppressant.[1] As such, a reliable reference standard for this compound is essential for manufacturers of Butamirate Citrate to comply with global regulatory requirements.

Key Performance Benchmarks for a High-Quality Reference Standard

The "performance" of a reference standard is defined by its quality attributes. These attributes are the foundation of its reliability and fitness for purpose in a regulated environment. The key performance indicators are:

  • Purity: A high degree of purity is the most critical attribute. The presence of extraneous peaks in an analytical chromatogram can interfere with the accurate quantification of the target impurity.

  • Identity: Unambiguous confirmation of the chemical structure is essential. This ensures that the correct compound is being used as the reference.

  • Stability: The reference standard must remain stable over its intended shelf life under specified storage conditions. Degradation of the standard would lead to inaccurate analytical results.

  • Traceability: The characterization and certification of the reference standard should be well-documented and traceable to established pharmacopeial standards where applicable.

Comparative Analysis: this compound vs. Industry Standards and Alternatives

For the purpose of this guide, we will compare the performance of a commercially available this compound reference standard against the industry expectations set by regulatory guidelines and a hypothetical "Competitor A" reference standard.

Performance Parameter This compound Standard Competitor A Standard (Hypothetical) Industry Standard (ICH/USP Guidelines)
Purity (by HPLC) ≥ 99.5%≥ 98.0%As high as reasonably possible, with all impurities >0.1% identified.
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, and Mass SpectrometryConfirmed by ¹H NMR and Mass SpectrometryUnequivocal structural confirmation using appropriate analytical techniques (e.g., NMR, MS, IR).[4][5]
Stability 2-year stability data available under recommended storage (2-8°C)1-year stability data availableStability protocol should follow ICH Q1A(R2) guidelines, with testing at appropriate intervals and storage conditions.[6][7]
Certificate of Analysis Comprehensive CoA with detailed analytical data and traceability statementStandard CoA with purity valueA detailed Certificate of Analysis is required, documenting the characterization and purity assessment.

Experimental Protocols for Reference Standard Qualification

The qualification of a pharmaceutical reference standard is a rigorous process involving multiple analytical techniques.[8] The following are detailed protocols for the key analyses.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the reference standard is determined by assessing the area percentage of the main peak in a chromatogram.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve standard in diluent (e.g., Acetonitrile/Water) hplc_system Inject sample into HPLC system prep->hplc_system column Separation on a C18 column hplc_system->column detection UV Detection at a specified wavelength column->detection chromatogram Generate chromatogram detection->chromatogram integration Integrate peak areas chromatogram->integration calculation Calculate purity (% Area) integration->calculation

Caption: Workflow for HPLC Purity Analysis.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

    • Column Temperature: 30°C

  • Analysis: Inject the standard solution and record the chromatogram.

  • Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural elucidation is crucial for confirming the identity of the reference standard.[4][5][9]

Experimental Workflow:

Identity_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation sample_prep Prepare sample for MS and NMR ms_analysis Mass Spectrometry (MS) - Determine molecular weight sample_prep->ms_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate chemical structure sample_prep->nmr_analysis data_analysis Compare spectral data with expected structure ms_analysis->data_analysis nmr_analysis->data_analysis confirmation Confirm identity data_analysis->confirmation

Caption: Workflow for Identity Confirmation.

Methodology:

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the standard in a suitable solvent.

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum and confirm that the observed molecular ion mass corresponds to the theoretical mass of this compound (C14H21NO, MW: 219.32 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the standard in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

    • Interpret the spectra to confirm the chemical shifts, coupling constants, and connectivity of all atoms are consistent with the structure of this compound.

Stability Assessment

Stability studies are performed to establish the retest period for the reference standard.[10]

Experimental Workflow:

Stability_Workflow cluster_storage Storage cluster_testing Periodic Testing cluster_evaluation Evaluation storage Store standard at recommended (e.g., 2-8°C) and accelerated (e.g., 25°C/60% RH) conditions testing Test for purity and degradation products at defined time points (e.g., 0, 3, 6, 9, 12, 24 months) storage->testing evaluation Evaluate data for trends in purity and degradation testing->evaluation retest Establish retest period evaluation->retest

Caption: Workflow for Stability Study.

Methodology:

  • Protocol Design: Design a stability protocol according to ICH Q1A(R2) guidelines, specifying storage conditions, testing intervals, and analytical methods.[6][7]

  • Storage: Store aliquots of the reference standard at the long-term (e.g., 2-8°C) and accelerated (e.g., 25°C/60% RH) conditions.

  • Testing: At each time point, analyze the samples for purity and the presence of any degradation products using a validated stability-indicating HPLC method.

  • Data Evaluation: Evaluate the data to determine if any significant changes in purity or degradation have occurred. This information is used to establish the retest date for the reference standard.

Conclusion: The Value of a Well-Characterized Reference Standard

The performance of a pharmaceutical reference standard is not measured by its therapeutic effect, but by its ability to provide a reliable and accurate benchmark for analytical testing. A high-quality this compound reference standard, characterized by high purity, confirmed identity, and proven stability, is an indispensable tool for ensuring the quality and safety of Butamirate Citrate drug products. When selecting a reference standard, it is crucial for researchers and drug development professionals to scrutinize the accompanying analytical data and ensure it meets the stringent requirements of the pharmaceutical industry.

References

  • ResolveMass Laboratories Inc. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. ResolveMass. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]

  • Pharmaffiliates. Butamirate Citrate-impurities. Pharmaffiliates. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. ResolveMass. [Link]

  • SynZeal. Butamirate Impurities. SynZeal. [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15, 714. [Link]

  • BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards. BioPharma Consulting Group. [Link]

  • ResearchGate. (2025). Structural Elucidation of Process-Related Impurities in Escitalopram by LC/ESI-MS and NMR. ResearchGate. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]

  • PubMed. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]

  • EAG Laboratories. (2017). The ABC's of Reference Standard Management. EAG Laboratories. [Link]

  • Symtera Analytics. (n.d.). How To Choose the Proper Analytical Reference Standards?. Symtera Analytics. [Link]

  • FDA. (n.d.). In-Use Stability Studies and Associated Labeling Statements for Multiple-Dose Injectable Animal Drug Products Guidance for Industry. FDA. [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. [Link]

  • Veeprho. (n.d.). Butamirate Impurities and Related Compound. Veeprho. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of N,N-diethyl-2-phenylbutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is grounded in the principle of "As Low As Reasonably Achievable" (ALARA) exposure. Given the limited hazard information, it is prudent to handle N,N-diethyl-2-phenylbutanamide with a degree of caution appropriate for a novel chemical entity.

Hazard Assessment and Risk Mitigation

A thorough understanding of potential hazards is the foundation of safe laboratory practice. While one available Material Safety Data Sheet (MSDS) for this compound states "NIL" for potential health effects, this should be interpreted with caution due to the lack of extensive toxicological studies.[1] Structurally, as an amide, it is reasonable to anticipate the potential for skin and eye irritation.

Key Considerations:

  • Primary Route of Exposure: The most likely routes of exposure in a laboratory setting are inhalation of aerosols, skin contact, and accidental ingestion.

  • Handling Environment: All work with this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to prevent direct contact with the substance.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Check manufacturer's compatibility chart for specific breakthrough times.Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended when handling neat material.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn if there is a splash hazard.Protects the eyes from splashes and aerosols. A face shield offers an additional layer of protection for the entire face.
Protective Clothing A flame-resistant lab coat should be worn and buttoned to its full length.Protects the skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a certified chemical fume hood.The fume hood provides adequate ventilation. If work must be performed outside of a hood where aerosols may be generated, a risk assessment should be conducted to determine the need for a NIOSH-approved respirator.

Step-by-Step Handling and Operational Plan

Adherence to a standardized operational plan ensures consistency and safety in the laboratory.

3.1. Preparation and Pre-Handling Check

  • Verify Chemical Identity: Confirm the chemical name and CAS number on the container match the intended substance.

  • Inspect Container: Check for any damage or leaks.

  • Review Safety Information: Have the MSDS or a summary of safety information readily accessible.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as outlined in the table above.

3.2. Handling Procedure

  • Weighing: If weighing is required, perform this task in a ventilated balance enclosure or a fume hood to contain any airborne particles.

  • Solution Preparation: When dissolving the standard, add the solvent slowly to the solid to avoid splashing.

  • Avoid Aerosol Generation: Use techniques that minimize the creation of dust or aerosols.

  • Container Sealing: Keep the container tightly sealed when not in use.

3.3. Post-Handling and Decontamination

  • Clean Work Area: Decontaminate the work surface with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[1]

  • Spill Response: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal Plan

Proper storage and disposal are essential for maintaining chemical integrity and environmental safety.

5.1. Storage

  • Temperature: While some sources suggest room temperature storage, others recommend refrigeration at 2-8°C.[1] To ensure the long-term stability of this reference standard, it is advisable to store it in a refrigerator at 2-8°C, unless otherwise specified on the product label.

  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a designated, well-ventilated storage area away from incompatible materials.

5.2. Disposal

As this compound is not currently listed as a hazardous waste, disposal should follow institutional and local guidelines for non-hazardous chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The defaced, empty container can then be discarded in the regular trash.

  • Unused Material: Unused or waste material should be collected in a clearly labeled, sealed container.

  • Waste Stream: Dispose of the waste through your institution's chemical waste program. Do not pour down the drain or discard in the regular trash.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Decision_Process cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_conditions Experimental Conditions Assess Task Assess Task: Handling this compound In_Hood Working in a Certified Fume Hood? Assess Task->In_Hood Hand_Protection Hand Protection: Nitrile or Neoprene Gloves Eye_Protection Eye Protection: Safety Glasses with Side Shields Splash_Hazard Potential for Splash? Eye_Protection->Splash_Hazard Body_Protection Body Protection: Lab Coat Respiratory_Protection Respiratory Protection: Generally Not Required in Fume Hood In_Hood->Hand_Protection Yes In_Hood->Eye_Protection Yes In_Hood->Body_Protection Yes In_Hood->Respiratory_Protection Yes Risk_Assessment High Risk: Consult EHS for Respirator Selection In_Hood->Risk_Assessment No Face_Shield Add Face Shield Splash_Hazard->Face_Shield Yes

Caption: Decision workflow for PPE selection when handling this compound.

References

  • Material Safety Data Sheet - Chemicea. Chemicea Pharmaceuticals Pvt Ltd.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-phenylbutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.